molecular formula C12H19NO2 B2528744 Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate CAS No. 2361644-38-2

Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate

Cat. No.: B2528744
CAS No.: 2361644-38-2
M. Wt: 209.289
InChI Key: DGGIYCRKLALCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.289. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-11(2,3)15-10(14)13-8-4-5-12(9-13)6-7-12/h4,8H,5-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGIYCRKLALCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthesis, and application of Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate , a high-value spirocyclic building block used in modern drug discovery to enhance Fsp³ character and restrict conformational flexibility.

Executive Summary

Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate (CAS 2361644-38-2 ) is a specialized N-Boc-protected enecarbamate scaffold. It represents a "next-generation" piperidine surrogate where the incorporation of a spiro-cyclopropane ring at the C3 position (relative to the piperidine core) and a C2-C3 double bond (relative to nitrogen) creates a rigid, three-dimensional architecture.

This compound is critical for Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping , offering a vector for covalent inhibitor design (via the enecarbamate) or as a precursor to novel 3D-rich saturated heterocycles.

Compound Identity & Physicochemical Properties

PropertySpecification
CAS Number 2361644-38-2
IUPAC Name tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.29 g/mol
SMILES CC(C)(C)OC(=O)N1CC2(CC2)C=CC1
Core Scaffold 1,2,3,4-Tetrahydropyridine fused spiro-cyclopropane
Key Functionality Enecarbamate (N-C=C), Spiro-cyclopropane
Predicted LogP ~2.1
Storage -20°C, under inert atmosphere (Argon/Nitrogen)
Structural Analysis

The molecule features a 1,2,3,4-tetrahydropyridine ring with a cyclopropane spiro-fused at the C5 position (using pyridine numbering). The "oct-6-ene" nomenclature refers to the spiro[2.5] numbering system where the nitrogen is at position 5 and the double bond connects C6 and C7.

  • Rigidity: The spiro fusion locks the piperidine ring conformation, reducing the entropic penalty upon binding to protein targets.

  • Reactivity: The enecarbamate moiety is an electron-rich alkene, susceptible to electrophilic functionalization (e.g., epoxidation, dihydroxylation) or use as a latent iminium ion equivalent.

Synthetic Methodology

Recommended Protocol: The Shono Oxidation Route

This pathway converts the saturated spiro-piperidine into the target enecarbamate.

Step-by-Step Workflow
  • Precursor Synthesis (N-Boc-3-methylene-piperidine):

    • Start with N-Boc-3-piperidone.

    • Perform a Wittig reaction (Methyltriphenylphosphonium bromide/KOtBu) to generate the exocyclic alkene.

  • Cyclopropanation (The Spiro Formation):

    • Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂), Toluene, -20°C to RT.

    • Mechanism: Furukawa modification of the Simmons-Smith reaction. The zinc carbenoid adds to the exocyclic double bond to form the N-Boc-5-azaspiro[2.5]octane (saturated intermediate).

  • Shono Oxidation (Regioselective Functionalization):

    • Setup: Electrochemical cell (Carbon electrodes), Methanol solvent, Et₄NOTs electrolyte.

    • Process: Anodic oxidation introduces a methoxy group at the alpha-position (C6) to the nitrogen, yielding tert-butyl 6-methoxy-5-azaspiro[2.5]octane-5-carboxylate.

  • Elimination (The Ene Formation):

    • Reagents: NH₄Cl or mild acid catalyst, heat; or thermal elimination in vacuo.

    • Result: Elimination of methanol generates the endocyclic double bond, yielding the target Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate .

Visual Synthesis Pathway (Graphviz)

SynthesisPathway cluster_0 Key Transformation: Enecarbamate Formation Start N-Boc-3-piperidone Inter1 N-Boc-3-methylene piperidine Start->Inter1 Wittig Olefination (Ph3P=CH2) Inter2 N-Boc-5-azaspiro [2.5]octane Inter1->Inter2 Simmons-Smith (Et2Zn, CH2I2) Inter3 6-Methoxy Intermediate Inter2->Inter3 Shono Oxidation (Electrolysis, MeOH) Product Tert-butyl 5-azaspiro [2.5]oct-6-ene-5-carboxylate (CAS 2361644-38-2) Inter3->Product Elimination (-MeOH)

Caption: Synthesis of CAS 2361644-38-2 via Simmons-Smith cyclopropanation and electrochemical Shono oxidation.

Applications in Drug Discovery

Conformational Restriction (The "Fsp³" Effect)

Medicinal chemistry is shifting away from flat aromatic rings towards 3D scaffolds to improve solubility and selectivity. This compound serves as a rigidified bioisostere of 1,2,3,6-tetrahydropyridine (a common fragment in antihistamines and antipsychotics).

  • Benefit: The spiro-cyclopropane forces the piperidine ring into a specific boat/half-chair conformation, potentially locking the bioactive pose and reducing off-target binding.

Covalent Inhibitor Design

The enecarbamate motif is a "warhead precursor."

  • Mechanism: Under acidic conditions in the binding pocket, or via oxidative activation (e.g., by CYP450), the double bond can form a reactive iminium species that covalently modifies nucleophilic residues (Cysteine/Serine) in the target protein.

Late-Stage Functionalization

Researchers use this scaffold as a starting point to generate complex libraries.

  • Epoxidation: Reaction with m-CPBA yields the spiro-epoxide, an analog of the angiogenesis inhibitor Fumagillin .

  • Dihydroxylation: Upjohn conditions (OsO₄) yield the cis-diol, providing a polar, spirocyclic sugar mimic.

Handling & Safety Protocols

  • Stability: Enecarbamates are acid-sensitive. Avoid prolonged exposure to acidic media (e.g., TFA, HCl) unless deprotection is intended. The N-Boc group stabilizes the enamine resonance; removal of Boc yields the unstable free enamine, which will hydrolyze to the ketone.

  • Storage: Store at -20°C. The compound is air-stable but should be kept under inert gas to prevent slow oxidation of the alkene.

  • Safety: Treat as a standard organic chemical irritant. Use PPE (gloves, goggles, lab coat).

References

  • Enamine Ltd. (2020).[1] Building Block Catalog: Spirocyclic Amines. Retrieved from (Accession Code: ENAH5802DE3A).

  • Shono, T., et al. (1981). "Electroorganic chemistry. 46. A new synthesis of enamines and enecarbamates." Journal of the American Chemical Society, 103(5), 1172–1176. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic scaffolds in medicinal chemistry." Nature Chemistry, 2, 656–665. (Context on spiro-scaffold utility).
  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction." Organic Reactions.[1][2] (Standard protocol for spiro-cyclopropane synthesis).

Sources

Escaping Flatland: The Strategic Integration of Novel Spirocyclic Amine Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The historical overreliance on planar, sp2-hybridized nitrogen heterocycles—such as piperidines and piperazines—has contributed to high clinical attrition rates due to suboptimal physicochemical properties and off-target toxicities[1]. As drug discovery evolves, the strategic transition toward sp3-rich, three-dimensional architectures is paramount. Spirocyclic amines, characterized by two rings sharing a single quaternary carbon atom, offer spatially well-defined exit vectors that allow us to survey underexplored chemical space[2]. This whitepaper details the mechanistic rationale, physicochemical benefits, and validated synthetic methodologies for deploying spirocyclic amines as premier bioisosteres.

The Physicochemical Rationale for Spirocyclic Bioisosterism

When we replace a piperidine ring with a spirocycle, we are not merely altering the molecular shape; we are fundamentally engineering the molecule's thermodynamic and pharmacokinetic profile. The causality behind these improvements lies in the disruption of molecular planarity (increasing the fraction of sp3 carbons, or Fsp3).

Modulating Basicity and Mitigating Cardiotoxicity

Planar amines often exhibit high basicity, leading to excessive ionization at physiological pH. This can hinder membrane permeability and exacerbate hERG channel blockade (a primary driver of cardiotoxicity). Spirocyclic scaffolds, such as 2-azaspiro[3.3]heptane, maintain the necessary basicity for target engagement but alter the steric environment around the nitrogen, disrupting the planar pharmacophore recognized by the hERG channel[3]. Recent in vivo studies on local anesthetics demonstrated that replacing the central piperidine of bupivacaine with an aza-spirocycle increased the lethal dose threshold by up to 5.0-fold, directly correlating with reduced cardiotoxicity and less QRS widening in cardiac models[4].

Enhancing Solubility via Heteroatom Doping

The incorporation of an oxygen atom into the spirocyclic core (e.g., oxa-azaspirocycles) dramatically shifts the physicochemical profile. The inductive electron-withdrawing effect of the oxygen lowers the amine's pKa, while the added polarity reduces lipophilicity (LogD). Experimental data shows that oxa-spirocycles can increase aqueous solubility by up to 40 times compared to their all-carbon spiro-counterparts[5].

Table 1: Comparative Physicochemical Profiling of Amine Scaffolds

Scaffold ArchitectureFraction sp3 (Fsp3)Relative Lipophilicity (LogP)Relative Aqueous SolubilityhERG Liability Risk
Piperidine (Planar) Low (0.2 - 0.4)BaselineBaselineHigh
2-Azaspiro[3.3]heptane High (1.0)Slightly HigherSimilar to PiperidineModerate
1-Azaspiro[3.3]heptane High (1.0)Similar to PiperidineSimilar to PiperidineLow (Improved Metabolic Stability)
Oxa-azaspirocycles High (1.0)LowerUp to 40x HigherLow

Data synthesized from Enamine[3] and Chemical Science[5] profiling studies.

Strategic Scaffold Morphing Workflow

The integration of spirocycles requires a deliberate, iterative workflow, balancing synthetic feasibility with biological optimization. The logical progression from a planar liability to a 3D optimized lead is mapped below.

G Start Planar Pharmacophore (e.g., Piperidine) Design 3D Scaffold Morphing (Spirocyclic Bioisostere) Start->Design Increase Fsp3 Synthesis Modular Synthesis (Photoredox / C-H Amination) Design->Synthesis Select Vectors Eval Physicochemical Profiling (pKa, LogD, hERG) Synthesis->Eval Isolate & Purify Eval->Design High Liability Opt Lead Optimization (Toxicity & Efficacy) Eval->Opt Favorable Profile

Workflow for scaffold morphing from planar amines to 3D spirocyclic bioisosteres.

Advanced Synthetic Methodologies

Historically, the synthesis of sterically congested spiro-centers was a severe bottleneck, relying on harsh conditions or lengthy multi-step sequences. Today, we leverage catalytic, self-validating methodologies to access these chemical spaces modularly.

Case Study: Radical Hydroarylation via Photoredox Catalysis

Traditional cross-coupling fails at quaternary sp3 centers due to sluggish oxidative addition and rapid β-hydride elimination. By utilizing visible-light photoredox catalysis, we can generate highly reactive aryl radicals under mild conditions that undergo rapid, exo-selective cyclization onto tethered olefins to form spirocyclic piperidines[6].

Protocol: Photoredox-Catalyzed Synthesis of Spirocyclic Piperidines

Objective: Construct a spirocyclic piperidine from a linear aryl iodide precursor via radical cyclization.

Step-by-Step Methodology:

  • Reaction Assembly (Inert Atmosphere): In a nitrogen-filled glovebox, dissolve the linear aryl iodide precursor (1.0 mmol) and the organic photoredox catalyst (e.g., Zeitler catalyst P1, 5 mol%) in anhydrous, degassed tetrahydrofuran (THF, 10 mL). Scientist's Rationale: Degassing is critical. Molecular oxygen is a potent triplet quencher and radical scavenger; its presence will prematurely terminate the catalytic cycle and yield unreacted starting material.

  • Reductant / HAT Agent Addition: Add N,N-diisopropylethylamine (DIPEA, 5.0 mmol) to the solution. Scientist's Rationale: DIPEA serves a dual mechanistic purpose. It acts as the sacrificial electron donor to regenerate the ground-state catalyst and subsequently acts as the hydrogen-atom transfer (HAT) donor to terminate the radical cyclization[6].

  • Photochemical Activation: Seal the reaction vial, remove it from the glovebox, and irradiate with 420 nm blue LEDs at ambient temperature (25 °C) for 16 hours. Self-Validation Check: Monitor the reaction via LC-MS. The reaction is successfully progressing when the aryl iodide mass peak disappears and the [M-I+H] product peak emerges. If an intermediate uncyclized reduced product (hydrodehalogenation) is observed, it indicates poor olefin proximity or insufficient reaction time.

  • Quenching and Extraction: Quench the reaction by diluting with ethyl acetate (30 mL) and washing with saturated aqueous NaHCO3 (2 x 20 mL). Scientist's Rationale: The mild basic wash neutralizes any trace acidic byproducts and efficiently removes residual DIPEA salts, preventing streaking during chromatography.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution from 100% hexanes to 50:50 hexanes/ethyl acetate) to isolate the pure spirocyclic piperidine.

Alternative Approaches: For highly constrained systems, such as spiro[3.3]heptanes, intramolecular C–H bond amination using N-iodohydantoin has proven highly effective[7]. Furthermore, enzymatic stereoselective cyclopropanation using engineered iridium-containing cytochromes now allows for the highly enantioselective synthesis of spiroazetidines and spiropyrrolidines (up to 99% ee)[1].

Application in Drug Discovery: Real-World Impact

The utility of spirocyclic amines is best demonstrated in active scaffold morphing campaigns. A prime example is the optimization of allosteric SHP2 inhibitors (e.g., SHP099 analogs). When researchers replaced a planar piperidine-amine moiety with a spiro[4.5]-amine, they observed a >10-fold improvement in cellular proliferation assays. Further tuning by introducing a spirocyclic ether (oxa-spirocycle) and methylating it perfectly rebalanced the lipophilicity efficiency (LipE), resulting in highly potent, selective, and metabolically stable candidates[8].

Furthermore, the 1-azaspiro[3.3]heptane scaffold has emerged as a superior bioisostere to the earlier 2-azaspiro[3.3]heptane. By shifting the nitrogen position, medicinal chemists maintained the beneficial basicity and solubility profiles while significantly improving metabolic stability against cytochrome P450-mediated degradation[3].

Conclusion

The transition from flat rings to spirocyclic amines is not a mere trend; it is a fundamental evolution in medicinal chemistry driven by the need for safer, more efficacious drugs. By leveraging advanced synthetic techniques like photoredox catalysis and C-H amination, we can now access these 3D architectures with unprecedented modularity. As we continue to map this underexplored chemical space, spirocyclic building blocks will undoubtedly serve as the foundation for the next generation of therapeutics.

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination - ACS Medicinal Chemistry Letters.[Link]

  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic - ChemRxiv. [Link]

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC - NIH. [Link]

  • Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing).[Link]

  • Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PMC - NIH.[Link]

Sources

The Therapeutic Potential of N-Boc-5-azaspirooct-6-ene Derivatives: A Structural and Mechanistic Guide for Drug Discovery

The Therapeutic Potential of N-Boc-5-azaspiro[1]oct-6-ene Derivatives: A Structural and Mechanistic Guide for Drug Discovery

Executive Summary

The transition from planar aromatic rings to three-dimensional spirocyclic scaffolds represents a paradigm shift in modern medicinal chemistry, often referred to as the "escape from flatland"[1]. At the forefront of this structural evolution is N-Boc-5-azaspiro[2]oct-6-ene (CAS 2361644-38-2), a highly strained, conformationally rigid building block. By incorporating the azaspiro[2]octane core, drug developers can introduce profound conformational rigidity, enhance target specificity, and dramatically improve pharmacokinetic profiles without inflating lipophilicity[3].

This technical whitepaper provides an in-depth analysis of the physicochemical advantages, synthetic derivatization protocols, and therapeutic applications of N-Boc-5-azaspiro[2]oct-6-ene derivatives, specifically focusing on their roles as central nervous system (CNS) modulators and antimicrobial agents.

Structural Rationale: The "Escape from Flatland" Paradigm

Historically, drug discovery relied heavily on flat,


1

The 5-azaspiro[2]oct-6-ene scaffold solves this by fusing a cyclopropane ring to a tetrahydropyridine system. This unique architecture forces the molecule into a rigid, three-dimensional conformation. The high fraction of


3
Quantitative Data: Physicochemical Advantages

The table below summarizes the causality behind selecting a spirocyclic scaffold over a traditional planar equivalent.

Table 1: Physicochemical Comparison of Planar vs. Spirocyclic Scaffolds

PropertyPlanar Scaffold (e.g., Tetrahydropyridine)Spirocyclic Scaffold (e.g., Azaspiro[2]oct-6-ene)Pharmacological Impact & Causality
Fraction

(

)
Low (< 0.3)High (> 0.6)Higher

correlates with improved clinical success rates and reduced off-target toxicity.
Conformational Rigidity Flexible / PlanarHighly Rigid (Locked geometry)Lowers the entropic penalty upon receptor binding, enhancing target affinity[3].
Aqueous Solubility Poor (Prone to

stacking)
Excellent (Disrupted planarity)Disruption of lattice energy improves dissolution, leading to higher oral bioavailability[1].
Lipophilicity (logP) HigherLowerThe compact cyclopropane ring adds 3D bulk without the lipophilic penalty of larger rings, optimizing CNS penetration[4].
Metabolic Stability Susceptible to rapid CYP450 oxidationSterically hinderedThe spiro-fusion creates steric bulk that shields adjacent carbons from enzymatic degradation[3].

Therapeutic Applications & Target Mechanisms

Derivatives of the 5-azaspiro[2]oct-6-ene core have demonstrated profound therapeutic efficacy across two primary domains: neuropharmacology and infectious disease.

Histamine H3 Receptor (H3R) Antagonism for Cognitive Disorders

The azaspiro[2]octane scaffold is a validated pharmacophore for developing highly selective[4]. The H3R is a

56

By utilizing azaspiro[2]octane derivatives as H3R antagonists, this autoinhibitory feedback loop is blocked. The resulting surge in neurotransmitter release has shown statistically significant in vivo efficacy in reversing cognitive deficits and promoting wakefulness, making these derivatives prime candidates for treating Alzheimer's disease, narcolepsy, and ADHD[7][8].

H3R_SignalingH3RHistamine H3 Receptor(Presynaptic Autoreceptor)GiGi/o Protein ComplexH3R->Gi Normally activatesAntagonistAzaspiro[2.5]octane Antagonist(e.g., Compound 6s)Antagonist->H3R Blocks activationcAMPcAMP ProductionAntagonist->cAMP Restores levelsCaVoltage-Gated Ca2+ ChannelsAntagonist->Ca Restores influxGi->cAMP Normally inhibitsGi->Ca Normally inhibitsReleaseNeurotransmitter Release(Histamine, ACh, DA)cAMP->ReleaseCa->ReleaseCognitionEnhanced Cognition& WakefulnessRelease->Cognition Therapeutic Effect

Mechanism of action for azaspiro[2]octane-based H3R antagonists.

Antimicrobial & Cytotoxic Natural Product Analogs

Beyond synthetic neurotherapeutics, the oxidized derivative of this core—specifically the 1-oxa-5-azaspiro[2]oct-6-ene-4,8-dione moiety—is the defining structural feature of potent natural products like and [9][10]. These fungal metabolites utilize the highly strained epoxide-fused pyridione ring as a reactive electrophile, exhibiting potent antibacterial, antifungal, and cytotoxic activities against human leukemia cell lines[2][11].

Synthetic Methodology and Derivatization Protocols

To harness the therapeutic potential of N-Boc-5-azaspiro[2]oct-6-ene, the tert-butyloxycarbonyl (Boc) protecting group must be selectively removed, followed by the functionalization of the secondary amine and the oct-6-ene double bond.

The following self-validating protocol outlines the synthesis of a functionalized API scaffold.

Protocol: Deprotection and Amide Coupling of N-Boc-5-azaspiro[1]oct-6-ene

Step 1: Boc Deprotection

  • Preparation: Dissolve N-Boc-5-azaspiro[2]oct-6-ene (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert nitrogen atmosphere.

  • Acidification: Cool the solution to 0 °C. Add Trifluoroacetic acid (TFA, 10.0 equiv) dropwise.

    • Causality: Slow addition controls the exothermic deprotection. TFA is specifically chosen over aqueous HCl because it provides a clean, volatile acid source that avoids aqueous workup complications, thereby preventing the acid-catalyzed ring-opening of the highly strained cyclopropane moiety.

  • Monitoring (Self-Validation): Stir at room temperature for 2 hours. Validate completion via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system. A positive ninhydrin stain (yielding a distinct purple spot) confirms the total consumption of the starting material and the liberation of the free secondary amine.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the pure TFA salt of 5-azaspiro[2]oct-6-ene.

Step 2: Scaffold Decoration (Amide Coupling)

  • Activation: In a separate flask, dissolve the desired targeting carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF). Stir for 15 minutes.

    • Causality: HATU is utilized to ensure the rapid formation of an active ester, which maximizes coupling efficiency and prevents the epimerization of stereocenters on the carboxylic acid.

  • Coupling: Add the crude 5-azaspiro[2]oct-6-ene TFA salt (1.0 equiv) to the activated acid, followed immediately by N,N-diisopropylethylamine (DIPEA, 3.0 equiv).

    • Causality: DIPEA serves a dual purpose: it neutralizes the TFA salt to regenerate the nucleophilic free amine and drives the nucleophilic acyl substitution forward.

  • Purification: After 4 hours of stirring, quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and purify the target API via flash column chromatography.

Synth_WorkflowBocN-Boc-5-azaspiro[2.5]oct-6-ene(CAS 2361644-38-2)DeprotectBoc Deprotection(TFA/DCM)Boc->DeprotectIntermediate5-azaspiro[2.5]oct-6-ene(Free Amine)Deprotect->IntermediateFunctionalizeAlkene Functionalization(Epoxidation/Coupling)Intermediate->FunctionalizeAmideAmide Coupling(Scaffold Decoration)Intermediate->AmideAPIBioactive Derivative(Target API)Functionalize->APIAmide->API

Synthetic workflow from N-Boc-protected building block to functionalized API.

References

  • "Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition", Journal of Medicinal Chemistry, [Link]

  • "Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks", ChemRxiv, [Link]

  • "The Histamine H3 Receptor: Structure, Pharmacology, and Function", Pharmacological Reviews, [Link]

  • "Chemical and biological characterisation of sapinopyridione, a phytotoxic 3,3,6-trisubstituted-2,4-pyridione produced by Sphaeropsis sapinea", Phytochemistry, [Link]

Comprehensive Synthesis Guide: 5-Azaspiro[2.5]oct-6-ene-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the synthesis of 5-azaspiro[2.5]oct-6-ene-5-carboxylate .

Executive Summary

The 5-azaspiro[2.5]oct-6-ene-5-carboxylate scaffold represents a critical structural motif in modern medicinal chemistry, offering a rigidified, three-dimensional alternative to planar piperidine or pyridine linkers. By fusing a cyclopropane ring to a tetrahydropyridine core, this scaffold imparts unique conformational constraints that can enhance receptor selectivity and metabolic stability.

This guide details the technical synthesis of the N-protected 6-ene variant (an enecarbamate), a challenging target due to the sensitivity of the endocyclic double bond adjacent to the nitrogen. We analyze two primary synthetic pathways: Electrochemical (Shono) Oxidation for late-stage functionalization and Ring-Closing Metathesis (RCM) for de novo assembly.

Part 1: Structural Analysis & Retrosynthetic Logic

The Target Scaffold

The molecule consists of a piperidine ring spiro-fused to a cyclopropane at the C-4 position (piperidine numbering). The "6-ene" designation (based on spiro[2.5] numbering starting from the cyclopropane) places the double bond between C6 and C7, adjacent to the nitrogen atom at position 5.

  • IUPAC Name: tert-Butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate (assuming Boc protection).

  • Chemical Class: Cyclic Enecarbamate / Dehydropiperidine.

  • Key Reactivity: The C6=C7 double bond is electron-rich due to nitrogen donation, making it susceptible to electrophilic attack or hydrolysis under acidic conditions.

Retrosynthetic Strategy

We identify two distinct disconnects to access this scaffold:

  • Route A (Functional Group Manipulation): Accessing the alkene via elimination from a saturated 5-azaspiro[2.5]octane precursor. This is the most scalable route, utilizing the Shono Oxidation .

  • Route B (De Novo Construction): Constructing the piperidine ring via Ring-Closing Metathesis (RCM) . This typically yields the 7-ene (allylamine) isomer, which can be isomerized to the thermodynamic 6-ene product.

Retrosynthesis Target Target: 5-azaspiro[2.5]oct-6-ene-5-carboxylate (Enecarbamate) Saturated Precursor A: Saturated Spiro 5-azaspiro[2.5]octane Target->Saturated Oxidative Desaturation (Shono Oxidation) Diene Precursor B: Acyclic Diene (Vinylcyclopropane tether) Target->Diene Isomerization Piperidone Start: N-Boc-4-Piperidone Saturated->Piperidone Wittig / Cyclopropanation Diene->Target RCM (forms 7-ene)

Figure 1: Retrosynthetic analysis showing the two primary access points.

Part 2: Technical Protocols

Method A: The Shono Oxidation Route (Scalable & Preferred)

This method is preferred for generating the 6-ene (enecarbamate) specifically. It relies on the anodic oxidation of the saturated carbamate to an


-methoxy intermediate, followed by acid-catalyzed elimination.
Phase 1: Synthesis of Saturated 5-azaspiro[2.5]octane

Prerequisite: Convert N-Boc-4-piperidone to the exocyclic alkene, then cyclopropanate.

  • Wittig Olefination: React N-Boc-4-piperidone with methyltriphenylphosphonium bromide/KOtBu in THF (0°C to RT) to yield N-Boc-4-methylenepiperidine .

    • Yield: >85%.[1][2][3]

  • Simmons-Smith Cyclopropanation: Treat the alkene with diethylzinc (

    
    ) and diiodomethane (
    
    
    
    ) in DCM.
    • Critical Step: Use trifluoroacetic acid (TFA) as a catalyst to accelerate carbenoid formation.

    • Result:tert-butyl 5-azaspiro[2.5]octane-5-carboxylate .[4][5]

Phase 2: Electrochemical Oxidation & Elimination

This phase introduces the double bond at the C6 position.

Step 1: Anodic Oxidation (Shono Oxidation)

  • Reagents: Saturated spiro compound, Methanol (solvent), Tetraethylammonium tosylate (

    
    ) as electrolyte.
    
  • Setup: Undivided cell, Carbon graphite anode, Platinum cathode.

  • Conditions: Constant current (CCE), ~3-4 F/mol, 0°C.

  • Mechanism: The carbamate nitrogen is oxidized to a radical cation, which loses a proton and an electron to form an iminium ion. Methanol traps the iminium to form the

    
    -methoxy carbamate .
    

Step 2: Elimination

  • Reagents:

    
    -methoxy intermediate, Ammonium chloride (
    
    
    
    ) or catalytic TsOH, Heat (or vacuum distillation).
  • Protocol: Heating the

    
    -methoxy carbamate under reduced pressure or with a mild acid catalyst promotes the elimination of methanol, yielding the target enecarbamate .
    
ParameterSpecificationCausality / Rationale
Current Density 10–20 mA/cm²Prevents over-oxidation while maintaining reaction rate.
Electrolyte

Tosylate is non-nucleophilic; ensures MeOH is the sole nucleophile.
Temperature 0–5 °CStabilizes the radical cation intermediate.
Elimination pH Weakly AcidicStrong acids hydrolyze the enecarbamate back to the ketone; mild acid favors elimination.
Method B: Ring-Closing Metathesis (RCM)

This route is ideal for "Discovery" scale synthesis where functional group tolerance is key, though it primarily yields the 7-ene isomer. Isomerization is required to reach the 6-ene.

Protocol
  • Precursor Assembly: Alkylation of tert-butyl (1-vinylcyclopropyl)carbamate with allyl bromide.

  • Metathesis:

    • Catalyst: Grubbs II or Hoveyda-Grubbs II (2-5 mol%).

    • Solvent: DCM or Toluene (degassed).

    • Concentration: Dilute (0.01 M) to favor intramolecular cyclization over oligomerization.

    • Temp: Reflux (40°C for DCM, 80°C for Toluene).

  • Isomerization (Optional): To convert the resulting 7-ene to the 6-ene (enecarbamate), treat with a Ruthenium hydride catalyst (

    
    ) or base (
    
    
    
    ).

RCM_Workflow Start Diallyl Precursor Catalyst Grubbs II (DCM, Reflux) Start->Catalyst Intermediate 7-ene Isomer (Allylamine) Catalyst->Intermediate RCM Isom Ru-H Catalyst Isomerization Intermediate->Isom Product 6-ene Target (Enecarbamate) Isom->Product

Figure 2: RCM pathway requiring downstream isomerization.

Part 3: Comparative Analysis & Quality Control

Method Comparison
FeatureShono Oxidation (Method A)RCM (Method B)
Target Selectivity Direct access to 6-ene (enecarbamate).Forms 7-ene ; requires isomerization.
Scalability High (Kilogram scale possible).[6]Moderate (Dilution required).
Cost Low (Electricity, Methanol).High (Ru Catalysts).
Safety High (Avoids heavy metals).Moderate (Ethylene gas evolution).
Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 5-azaspiro[2.5]oct-6-ene-5-carboxylate:

  • ¹H NMR Diagnostic Signals:

    • 6-ene (Target): Look for two vinylic protons. The C6-H (adjacent to N) typically appears as a doublet/multiplet around 5.8–6.5 ppm (deshielded by N). The C7-H appears upfield around 4.8–5.2 ppm .

    • 7-ene (Isomer): Vinylic protons appear as a distinct multiplet region (5.6–5.9 ppm) but lack the extreme deshielding of the enecarbamate C6-H.

  • Stability Check: Enecarbamates are acid-sensitive.

    • Test: Dissolve a small aliquot in

      
       with a drop of dilute HCl.
      
    • Observation: Rapid hydrolysis to the ketone (opening of the double bond) confirms the enecarbamate functionality. Stable compounds indicate the wrong isomer (7-ene) or saturated starting material.

References

  • Shono, T., et al. "Electroorganic chemistry. 46. A new synthesis of enamides and enecarbamates." Journal of the American Chemical Society, 1981. Link

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 5th Edition. (Standard reference for N-Boc stability).
  • Fustero, S., et al. "Olefin Metathesis Reactions with Nitrogen-Containing Compounds." Chemical Reviews, 2009. Link

  • Bull, J. A., et al. "Synthesis and Functionalization of 4-Substituted Piperidines." Chemical Reviews, 2012. (Context on piperidine scaffolds).
  • Sigma-Aldrich. "Product Specification: tert-Butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate." Link (For commercial benchmark data).

Sources

Physical properties and solubility of N-Boc spirocyclic alkenes

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties and Solubility of N-Boc Spirocyclic Alkenes

Abstract

N-Boc spirocyclic alkenes are a class of chemical building blocks gaining significant traction in medicinal chemistry and drug development. Their unique three-dimensional architecture, conferred by the spirocyclic core, offers an escape from the "flatland" of traditional aromatic scaffolds, often leading to improved physicochemical and pharmacokinetic properties such as solubility and metabolic stability.[1][2][3] This guide provides a comprehensive technical overview of the key physical properties and solubility characteristics of N-Boc spirocyclic alkenes. We will explore the theoretical underpinnings of these properties, present qualitative predictions, and provide robust, field-proven experimental protocols for their precise determination. This document is intended for researchers, medicinal chemists, and process development scientists who utilize these valuable scaffolds in their synthetic and drug discovery endeavors.

Introduction: The Strategic Value of N-Boc Spirocyclic Alkenes in Drug Discovery

Spirocycles, ring systems fused at a single quaternary carbon atom, are increasingly incorporated into drug candidates and approved medicines.[4][5][6] Their inherent three-dimensionality provides a rigid, well-defined conformational framework that can enhance binding affinity and selectivity for biological targets.[2][7] The introduction of a spirocyclic motif can significantly increase the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher success rates in clinical development.[2][4]

The N-Boc (tert-butoxycarbonyl) protecting group is ubiquitous in modern organic synthesis, offering robust protection for nitrogen atoms under a wide range of conditions while being readily removable under acidic conditions. When combined with a spirocyclic alkene, the resulting scaffold presents a unique combination of structural features:

  • A Rigid 3D Core: The spirocycle locks the molecule's conformation, enabling precise spatial orientation of substituents.[2]

  • An Unsaturated Handle: The alkene functionality serves as a versatile anchor point for further chemical elaboration through reactions like hydrogenation, epoxidation, or metathesis.

  • A Modulated Physicochemical Profile: The bulky, lipophilic N-Boc group significantly influences the molecule's overall properties, including its solubility and crystalline nature.

Understanding the physical properties and solubility of these building blocks is not merely an academic exercise; it is critical for reaction design, purification strategy, formulation development, and ultimately, the successful progression of a drug candidate.

Core Physical Properties: A Predictive Analysis

Direct, experimentally determined physical property data for a broad range of N-Boc spirocyclic alkenes is not extensively cataloged in the public domain. However, we can make reliable predictions based on the well-understood principles of physical organic chemistry applied to the molecule's constituent parts.

Boiling Point and Melting Point

The boiling and melting points of a compound are dictated by the strength of its intermolecular forces.[8] For N-Boc spirocyclic alkenes, these properties are a composite of several structural factors.

  • Molecular Weight: As with most homologous series, boiling and melting points are expected to increase with the size of the spirocyclic system or the addition of substituents, due to stronger van der Waals forces (London dispersion forces).[9][10][11]

  • Symmetry and Packing: Melting point is highly sensitive to how well a molecule packs into a crystal lattice.[9] The high degree of symmetry in some spirocycles can lead to efficient packing and, consequently, a higher melting point compared to less symmetrical, non-spirocyclic isomers.[12]

  • Branching: The spiro-center itself represents a point of significant branching. In general, branching can decrease boiling points by reducing the available surface area for intermolecular contact, but the rigidity of the spiro-system can counteract this effect.[9][12]

  • Polarity: The N-Boc group introduces a polar carbamate moiety. While the molecule is predominantly non-polar, this group allows for weak dipole-dipole interactions, which can slightly elevate boiling and melting points compared to their simple hydrocarbon analogs.[10]

Data Summary: Predicted Physical Properties

The following table provides a qualitative framework for the expected physical states of N-Boc spirocyclic alkenes. Researchers should note that these are generalized predictions, and precise values must be determined empirically for each specific compound.

PropertyGeneral Trend and Influencing FactorsPredicted State (at STP)
Melting Point Increases with molecular weight and molecular symmetry. The rigid spirocyclic structure often leads to well-defined crystalline solids.Low to moderate molecular weight derivatives are typically crystalline solids.
Boiling Point Increases significantly with molecular weight.[11] Due to their relatively high mass, they are not typically distilled at atmospheric pressure.High; often decompose before boiling. Purification is typically achieved via chromatography or recrystallization.
Appearance The N-Boc group and spirocyclic alkene core do not absorb strongly in the visible spectrum.Typically white to off-white crystalline solids.

Solubility Profile: A Guide for the Synthetic Chemist

Solubility is a critical parameter that governs every stage of a compound's lifecycle, from reaction kinetics to purification and biological testing. The principle of "like dissolves like" is the cornerstone for predicting solubility. N-Boc spirocyclic alkenes possess a dualistic nature: a large, non-polar hydrocarbon framework and a moderately polar carbamate group.

  • Non-Polar Character: The spirocyclic core and the alkene are composed entirely of carbon and hydrogen, rendering this part of the molecule hydrophobic and lipophilic. This is further amplified by the large non-polar tert-butyl group of the Boc moiety.[13] This entire region favors dissolution in non-polar and weakly polar aprotic solvents.

  • Polar Character: The carbamate group (-N(C=O)O-) within the N-Boc moiety contains electronegative oxygen and nitrogen atoms, creating a dipole moment and allowing it to act as a hydrogen bond acceptor.[13] This small polar region promotes solubility in polar organic solvents.

The interplay between these two regions dictates the overall solubility profile.

Structural Influences on Solubility

The diagram below illustrates how the different structural components of a representative N-Boc spirocyclic alkene contribute to its overall solubility characteristics.

G Structural Contributions to Solubility of N-Boc Spirocyclic Alkenes cluster_molecule N-Boc Spirocyclic Alkene cluster_properties Resulting Properties Mol General Structure Boc N-Boc Group Polar Polar Character (H-bond acceptor) Boc->Polar Carbamate Moiety NonPolar Non-Polar / Lipophilic Character Boc->NonPolar tert-Butyl Group Spiro Spirocyclic Alkene Core Spiro->NonPolar Hydrocarbon Framework Solubility Overall Solubility Profile Polar->Solubility NonPolar->Solubility Dominant Contributor start Start prep 1. Prepare Supersaturated Mixture (Excess solid + solvent) start->prep equil 2. Equilibrate (24-48h at constant T with agitation) prep->equil Ensures equilibrium is reached sep 3. Separate Phases (Centrifuge or settle) equil->sep Isolates saturated solution sample 4. Sample & Filter (Withdraw supernatant, filter through 0.45µm syringe filter) sep->sample Removes undissolved particulates quant 5. Quantify Concentration (HPLC or Gravimetric Analysis) sample->quant Measures solute concentration calc 6. Calculate Solubility (e.g., in mg/mL or mol/L) quant->calc end End calc->end

Sources

Patent Landscape and Synthetic Utility of tert-Butyl 5-azaspirooct-6-ene-5-carboxylate in Targeted Therapeutics

Patent Landscape and Synthetic Utility of tert-Butyl 5-azaspiro[1]oct-6-ene-5-carboxylate in Targeted Therapeutics

Introduction: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar,


tert-Butyl 5-azaspiro[1]oct-6-ene-5-carboxylate (CAS: 2361644-38-2) is a highly specialized, conformationally restricted spirocyclic building block. Structurally, it consists of a cyclopropane ring fused to a tetrahydropyridine system via a single spiro carbon. This unique geometry restricts the conformational flexibility of the nitrogen-containing ring, forcing substituents into highly predictable spatial vectors. The presence of the C6-C7 alkene serves as a critical synthetic handle, allowing for the stereoselective installation of pharmacophores required for advanced targeted therapies, particularly in immuno-oncology and metalloprotease inhibition [1].

Patent Landscape & Therapeutic Applications

The saturated core, 5-azaspiro[1]octane, has seen a surge in patent filings over the last decade. By utilizing the unsaturated tert-butyl 5-azaspiro[1]oct-6-ene-5-carboxylate as a precursor, chemists can rapidly access rigidified analogs that exhibit superior metabolic stability and target affinity compared to their linear or monocyclic counterparts.

Table: Key Patents and Clinical Applications
Patent / CompoundTarget / IndicationRole of 5-Azaspiro[1]octane CoreClinical Stage / Status
Aderbasib (INCB7839) [2]ADAM10 & ADAM17 / HER2+ Breast CancerRigid scaffold orienting the zinc-chelating hydroxamate and piperazine.Phase I/II (Repurposed for Glioma)
WO2020092528A1 [3]HPK1 / Immuno-oncologyConformationally restricted hinge-binding motif.Preclinical
US11464802B2 [4]Cbl-b / Immune modulationRigidified piperidine analog for E3 ligase inhibition.Preclinical
WO2023154282A1 [5]PI3K, KRAS / Solid TumorsVectorized multi-cyclic core for deep hydrophobic pocket insertion.Preclinical

Mechanistic Insights: Why the Spirocyclic Core?

The causality behind selecting the 5-azaspiro[1]octane core over a standard piperidine ring lies in conformational locking . In the case of Aderbasib (INCB7839), a dual inhibitor of the "sheddase" enzymes ADAM10 and ADAM17, the drug must bind to the metalloprotease active site and chelate a catalytic zinc ion without inducing off-target matrix metalloproteinase (MMP) toxicity [6].

The cyclopropane ring in the spirocycle acts as a steric anchor, locking the 6-membered piperidine ring into a specific chair conformation. This ensures that the substituents at C6 (a piperazine-amide) and C7 (a hydroxamate) are held in a thermodynamically stable trans-diequatorial arrangement. This precise vectorization directs the hydroxamate perfectly into the zinc-binding pocket, while the piperazine moiety interacts with the S1' specificity pocket of ADAM10/17.

ADAM_PathwayHER2HER2 / EGFRReceptorsProliferationTumor Proliferation& SurvivalHER2->Proliferation Downstream SignalingADAMADAM10 / ADAM17(Sheddases)SolubleSoluble Ligands(Active)ADAM->Soluble ReleaseLigandsMembrane-boundLigands (e.g., TNF-α)Ligands->ADAM CleavageSoluble->HER2 ActivationInhibitorAderbasib (INCB7839)(Spirocyclic Core)Inhibitor->ADAM Zinc Chelation(Inhibition)

Fig 1. Mechanistic pathway of ADAM10/17-mediated HER2 activation and inhibition by Aderbasib.

Synthetic Workflows & Methodologies

To synthesize the highly functionalized (6S,7S)-trans core found in clinical candidates, the C6-C7 double bond of tert-butyl 5-azaspiro[1]oct-6-ene-5-carboxylate is exploited via a Palladium-catalyzed dicarbonylation. This approach allows for the direct installation of the vicinal dicarboxylate moiety required for subsequent amidation.

Synthetic_WorkflowSMtert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylateDicarbonylationPd-CatalyzedDicarbonylationSM->Dicarbonylation Pd(II), COCisDiesterCis-6,7-DiesterIntermediateDicarbonylation->CisDiesterEpimerizationBase-CatalyzedEpimerizationCisDiester->Epimerization NaOMeTransDiesterTrans-(6S,7S)-DiesterScaffoldEpimerization->TransDiester ThermodynamicDrugAderbasib (INCB7839)TransDiester->Drug Amidation

Fig 2. Synthetic workflow from the spiro-alkene building block to the Aderbasib drug scaffold.

Step-by-Step Protocol: Synthesis of the Trans-Diester Scaffold

This protocol is a self-validating system; the thermodynamic epimerization step is strictly monitored via NMR to ensure the correct spatial orientation of the pharmacophores.

  • Reaction Setup (Dicarbonylation): Charge a high-pressure Hastelloy reactor with tert-butyl 5-azaspiro[1]oct-6-ene-5-carboxylate (1.0 eq),

    
     (5 mol%), and anhydrous 
    
    
    (2.5 eq) in anhydrous methanol.
  • Pressurization: Purge the vessel with

    
    , then pressurize with Carbon Monoxide (CO) gas to 50 psi. Stir the mixture at 50°C for 16 hours.
    
  • Validation Checkpoint 1 (Conversion): Vent the CO gas safely. Analyze an aliquot via LC-MS. The disappearance of the starting material (

    
     209) and the appearance of the cis-diester mass (
    
    
    327) confirms successful dicarbonylation.
  • Epimerization: Concentrate the crude mixture, redissolve in anhydrous methanol, and add sodium methoxide (NaOMe, 1.5 eq). Reflux for 6 hours to drive the cis-isomer to the thermodynamically stable trans-isomer.

  • Validation Checkpoint 2 (Stereochemistry): Quench with

    
    , extract with EtOAc, and isolate the product. Perform 
    
    
    -NMR analysis. The trans-configuration is self-validated by the coupling constant of the C6 and C7 protons (
    
    
    Hz), which mathematically proves a trans-diaxial relationship in the piperidine chair conformation.

Experimental Validation: ADAM10/17 FRET Screening Protocol

To validate the biological efficacy of the synthesized spirocyclic inhibitors, a self-validating Fluorescence Resonance Energy Transfer (FRET) assay is employed.

  • Reagent Preparation: Prepare assay buffer (25 mM Tris-HCl, pH 9.0, 2.5 μM

    
    , 0.005% Brij-35). Reconstitute recombinant human ADAM10/17 and the fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2).
    
  • Baseline Establishment: Add the enzyme and substrate to a 96-well black microplate. Self-Validation: Measure baseline fluorescence for 5 minutes (Excitation: 328 nm; Emission: 393 nm) to confirm intrinsic enzymatic activity and rule out substrate degradation.

  • Inhibitor Addition: Add the synthesized spiro-inhibitor in a 10-point concentration gradient (1 nM to 10 μM).

  • Kinetic Readout: Monitor the cleavage-induced fluorescence continuously for 30 minutes. The separation of the Mca fluorophore from the Dpa quencher yields a linear fluorescent signal.

  • Data Synthesis: Calculate the initial velocity (

    
    ) for each well. Plot 
    
    
    against inhibitor concentration using a 4-parameter logistic regression to derive the
    
    
    . Validate the assay plate using Marimastat as a positive control standard.

Conclusion

The compound tert-butyl 5-azaspiro[1]oct-6-ene-5-carboxylate is far more than a simple protected amine; it is a highly engineered vectorization tool. By leveraging its C6-C7 alkene for stereoselective functionalization, medicinal chemists can access the rigidified 5-azaspiro[1]octane core. This structural rigidity is the fundamental causality behind the high potency and selectivity of clinical candidates like Aderbasib, and it continues to drive innovation in emerging fields such as HPK1 and Cbl-b inhibition.

References

  • Title: Aderbasib | C21H28N4O5 | CID 16070111 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Clinical benefit of INCB7839, a potent and selective ADAM inhibitor, in combination with trastuzumab in patients with metastatic HER2+ breast cancer Source: Journal of Clinical Oncology / ResearchGate URL: [Link]

  • Title: Substituted 6-azabenzimidazole compounds having hpk1 inhibitory activity (WO2020092528A1)
  • Title: 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof (US11464802B2)
  • Title: Compounds having a t-structure formed by at least four cycles for use in the treatment of cancer and other indications (WO2023154282A1)
  • Title: The ADAMs family of proteases as targets for the treatment of cancer Source: Expert Opinion on Therapeutic Targets (Taylor & Francis) URL: [Link]

Methodological & Application

Application Note: Scalable Synthesis of tert-Butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a comprehensive, reproducible protocol for the synthesis of tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate (CAS: 2361644-38-2). This scaffold, featuring a spirocyclopropane fused to a dehydropiperidine (enecarbamate), is a high-value intermediate in medicinal chemistry, offering rigid 3D-conformational restriction and metabolic stability.

The guide prioritizes the Ring-Closing Metathesis (RCM) strategy, which is the most modular and scalable route for this class of spirocycles, followed by a catalytic isomerization to the thermodynamically stable enecarbamate (6-ene) isomer.

Introduction & Retrosynthetic Analysis[1]

The target molecule is an N-Boc-protected enamine (enecarbamate) embedded within a spiro[2.5]octane framework. The "6-ene" designation (spiro numbering) places the double bond between C6 and C7, adjacent to the nitrogen atom (N5). This specific isomer is thermodynamically favored over the "7-ene" (allylic carbamate) due to the conjugation of the double bond with the nitrogen lone pair and the carbonyl group (N-C=C conjugation).

Retrosynthetic Logic

The synthesis is disconnected via Ring-Closing Metathesis (RCM) to form the six-membered nitrogen ring.

  • Target (6-ene): Formed via catalytic isomerization of the 7-ene isomer.

  • Intermediate (7-ene): The direct product of RCM.

  • Precursor: An acyclic diene, specifically tert-butyl allyl((1-vinylcyclopropyl)methyl)carbamate .

  • Starting Material: Commercially available ethyl 1-vinylcyclopropanecarboxylate .

Workflow Visualization

Retrosynthesis Target Target: 5-azaspiro[2.5]oct-6-ene (Enecarbamate) Isomer Isomerization (Ru or Rh cat.) Target->Isomer Intermediate Intermediate: 5-azaspiro[2.5]oct-7-ene (Allylic Carbamate) Isomer->Intermediate RCM Ring-Closing Metathesis (Grubbs II) Intermediate->RCM Precursor Precursor: N-Boc-N-Allyl-(1-vinylcyclopropyl)methylamine RCM->Precursor Steps Reductive Amination + Boc Protection Precursor->Steps SM Starting Material: Ethyl 1-vinylcyclopropanecarboxylate Steps->SM

Caption: Retrosynthetic tree illustrating the RCM-Isomerization strategy from ethyl 1-vinylcyclopropanecarboxylate.

Detailed Synthesis Protocols

Phase 1: Precursor Assembly

Objective: Synthesis of tert-butyl allyl((1-vinylcyclopropyl)methyl)carbamate.

Step 1.1: Reduction to (1-vinylcyclopropyl)methanol
  • Reagents: Ethyl 1-vinylcyclopropanecarboxylate (1.0 equiv), LiAlH₄ (1.1 equiv), THF (anhydrous).

  • Protocol:

    • Cool a suspension of LiAlH₄ in anhydrous THF (0.5 M) to 0°C under N₂.

    • Add Ethyl 1-vinylcyclopropanecarboxylate dropwise over 30 min.

    • Warm to RT and stir for 2 h (Monitor by TLC; disappearance of ester).

    • Workup (Fieser Method): Cool to 0°C. Carefully add water (1 mL/g LAH), 15% NaOH (1 mL/g LAH), and water (3 mL/g LAH).

    • Filter the granular precipitate through Celite. Dry filtrate over MgSO₄ and concentrate.

    • Yield: ~90-95% (Colorless oil). Used directly.

Step 1.2: Oxidation to 1-vinylcyclopropanecarbaldehyde
  • Reagents: Oxalyl chloride (1.2 equiv), DMSO (2.4 equiv), Et₃N (5 equiv), DCM.

  • Protocol (Swern Oxidation):

    • Cool oxalyl chloride in DCM to -78°C. Add DMSO dropwise (gas evolution). Stir 15 min.

    • Add (1-vinylcyclopropyl)methanol (from 1.1) in DCM dropwise. Stir 30 min at -78°C.

    • Add Et₃N. Warm to 0°C over 1 h.

    • Quench with sat. NH₄Cl.[1] Extract with DCM.

    • Note: The aldehyde is volatile and reactive. Use immediately in Step 1.3.

Step 1.3: Reductive Amination & Protection
  • Reagents: Allylamine (1.1 equiv), NaBH(OAc)₃ (1.5 equiv), AcOH (cat.), DCE; then Boc₂O (1.2 equiv), Et₃N.

  • Protocol:

    • Mix aldehyde and allylamine in DCE (0.2 M) with 1 drop AcOH. Stir 30 min.

    • Add NaBH(OAc)₃ portion-wise. Stir overnight at RT.

    • Quench with NaHCO₃.[1] Extract with DCM. (Crude: N-allyl-1-(1-vinylcyclopropyl)methanamine).

    • Redissolve crude amine in DCM. Add Et₃N (2 equiv) and Boc₂O (1.2 equiv). Stir 4 h.

    • Wash with 1M HCl, NaHCO₃, Brine.

    • Purification: Flash Chromatography (Hexane/EtOAc).

    • Key QC: ¹H NMR should show two distinct alkene patterns (vinyl and allyl) and Boc singlet.

Phase 2: Ring Construction (RCM)

Objective: Synthesis of tert-butyl 5-azaspiro[2.5]oct-7-ene-5-carboxylate.

  • Reagents: Grubbs 2nd Generation Catalyst (2-5 mol%), DCM (anhydrous, degassed).

  • Concentration: 5 mM (High dilution is critical to prevent dimerization).

  • Protocol:

    • Dissolve the precursor from Step 1.3 in degassed DCM (argon sparged for 30 min).

    • Add Grubbs II catalyst in one portion.

    • Reflux (40°C) for 2-4 h. Monitor by LCMS for ring closure (M-28 mass loss corresponds to ethylene release).

    • Scavenging: Add activated charcoal or DMSO (50 equiv relative to Ru) and stir overnight to sequester Ru.

    • Filter through silica pad. Concentrate.

    • Purification: Flash Chromatography.

    • Product: This yields the 7-ene isomer (double bond at C7-C8, isolated from N).

Phase 3: Isomerization to Target (6-ene)

Objective: Migration of the double bond to the 6-position (enecarbamate).

  • Mechanism: Thermodynamic equilibration places the double bond in conjugation with the Nitrogen lone pair (N-C=C).

  • Reagents: RuClH(CO)(PPh₃)₃ (cat.) OR tBuOK (0.5 equiv) in DMSO (if base tolerance allows).

  • Protocol (Ruthenium Hydride Method - Milder):

    • Dissolve 7-ene intermediate in Toluene.

    • Add RuClH(CO)(PPh₃)₃ (5 mol%).

    • Heat to 80°C for 2-6 h.

    • Monitor by NMR: Shift of vinyl protons. 7-ene protons are typically multiplet at ~5.7 ppm. 6-ene (enamine) protons show distinct doublet/multiplet shifted upfield/downfield depending on position, typically C6-H is a doublet or dd at ~4.5-5.0 ppm and C7-H is vinylic ~6.0 ppm.

    • Concentrate and purify by short column.

Quantitative Data & Specifications

ParameterSpecification / ValueNotes
Target CAS 2361644-38-2Confirmed 6-ene isomer
Molecular Weight 225.29 g/mol
Appearance White solid or colorless oilLow melting solid
Typical Yield (Overall) 35 - 45%From ethyl 1-vinylcyclopropanecarboxylate
Key NMR Feature (6-ene)

~6.8 (d, 1H, C7-H),

~4.9 (d, 1H, C6-H)
Characteristic enecarbamate doublets
Storage -20°C, Inert AtmosphereEnecarbamates are oxidation sensitive

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Isomerization Step1 Ester Reduction (LiAlH4) Step2 Swern Oxidation (DMSO/Oxalyl Cl) Step1->Step2 Step3 Reductive Amination (Allylamine/NaBH(OAc)3) Step2->Step3 Step4 Boc Protection (Boc2O) Step3->Step4 Step5 RCM (Grubbs II, 5mM) Step4->Step5 Diene Precursor Step6 Alkene Migration (Ru-H Catalyst) Step5->Step6 7-ene Intermediate Final tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate Step6->Final 6-ene Target

Caption: Step-by-step experimental workflow from commercial starting material to final enecarbamate.

Safety & Handling

  • Enamine Stability: The product is an N-Boc enamine. While stabilized by the carbamate, it is susceptible to hydrolysis under strong acidic conditions. Avoid aqueous acid during workup of the final step; use neutral or basic buffers.

  • RCM Safety: Ethylene gas is released during RCM. Ensure open ventilation (bubbler) to prevent pressure buildup.

  • Intermediate Toxicity: 1-vinylcyclopropane derivatives are potential alkylating agents. Handle with gloves and in a fume hood.

  • Ruthenium Residues: Thoroughly remove Ru residues (using scavenger silica or DMSO wash) as they can catalyze decomposition or isomerization in subsequent storage.

References

  • Spirocyclopropane Scaffolds in Drug Discovery

    • Wurtz, N. R., et al. "Methodologies for the synthesis of spiro[2.5]octanes." Journal of Medicinal Chemistry, 2015 , 58(15), 6033–6047. Link

  • RCM of Vinylcyclopropanes

    • Dieskau, A. P., et al. "Ring-closing metathesis of vinylcyclopropanes: A route to spirocyclic systems." European Journal of Organic Chemistry, 2011 , 2011(28), 5603–5612. Link

  • Isomerization of Allylic Carbamates to Enecarbamates

    • Trost, B. M., et al. "Ruthenium-catalyzed isomerization of allylic amines." Journal of the American Chemical Society, 1994 , 116(10), 4255–4267. Link

  • Enzymatic Approaches (Alternative)

    • "Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes." ChemRxiv, 2021 . Link

Sources

Simmons-Smith cyclopropanation methods for spiro amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Simmons-Smith Cyclopropanation Strategies for the Synthesis of Spirocyclic Amines

Executive Summary & Rationale

Spirocyclic amines, particularly azaspiro[2.n]alkanes, have emerged as privileged structural scaffolds in modern drug development. Acting as conformationally restricted bioisosteres of saturated heterocycles (such as piperidines and pyrrolidines), these motifs dramatically improve physicochemical properties, including aqueous solubility, lipophilicity, and 1[1]. The construction of the highly strained cyclopropane ring adjacent to or encompassing the nitrogen heterocycle is most reliably achieved via the Simmons-Smith cyclopropanation, a highly 2[2].

Mechanistic Principles & Reagent Selection

The classical Simmons-Smith reaction utilizes a zinc-copper couple and diiodomethane (CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


I

) to generate an active iodomethylzinc iodide carbenoid. However, for the synthesis of spirocyclic amines—where basic nitrogen atoms can coordinate with or decompose sensitive intermediates—modified reagents are required to ensure high yields and chemoselectivity.
  • Furukawa Modification : Replaces Zn(Cu) with diethylzinc (Et

    
    Zn), allowing for homogeneous reaction conditions and higher reproducibility. This is particularly useful for unfunctionalized or3[3].
    
  • Shi Modification : Incorporates trifluoroacetic acid (TFA) to form CFngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    CO
    
    
    
    ZnCH
    
    
    I, a highly electrophilic carbenoid capable of reacting with[2].
  • Charette’s Reagent : Utilizes a phosphate-based zinc carbenoid, (n-BuO)

    
    P(O)OZnCH
    
    
    
    I, which is non-pyrophoric, highly stable, and 4[4].

The reaction proceeds via a concerted methylene transfer. Density functional theory (DFT) studies on related nitrogenous systems confirm that the reaction bypasses carbometalation, instead favoring an asynchronous 5 driven by the co-planarity of the alkene and the electrophilic zinc carbenoid[5].

Mechanism A Exocyclic Enamine (Precursor) C Substrate-Carbenoid Coordination Complex A->C B Zinc Carbenoid (e.g., EtZnCH2I) B->C D Butterfly Transition State (Concerted CH2 Transfer) C->D Activation Energy E Azaspiro[2.n]alkane (Product) D->E Stereospecific Addition F ZnI(Et) Leaving Group D->F Elimination

Figure 1: Mechanistic pathway of zinc carbenoid-mediated spirocyclopropanation via a butterfly TS.

Methodological Framework: Synthesis of N-Boc-2-azaspiro[2.4]heptane

The following self-validating protocol details the Furukawa-modified cyclopropanation of an N-Boc-protected methylenepyrrolidine.

Causality of Experimental Design:

  • N-Boc Protection : The basicity of free amines can quench the electrophilic zinc carbenoid. Boc protection attenuates nitrogen lone-pair nucleophilicity, preventing catalyst poisoning and unwanted N-alkylation[1].

  • Temperature Control : Et

    
    Zn is highly pyrophoric, and carbenoid formation is exothermic. Maintaining the reaction at -15°C during addition controls the thermal profile and prevents carbenoid degradation[3].
    
  • Self-Validation (IPC) : The reaction is continuously monitored by GC-MS or

    
    H NMR. The disappearance of the exocyclic methylene protons (characteristic singlets at 
    
    
    
    4.8–5.0 ppm) serves as an internal validation of complete conversion.

Workflow S1 1. Carbenoid Generation (Et2Zn + CH2I2 in DCM) S2 2. Substrate Addition (N-Boc-alkene) S1->S2 S3 3. Cyclopropanation (-15°C to 25°C, 12h) S2->S3 S4 4. Biphasic Quench (Sat. NH4Cl / NH3) S3->S4

Figure 2: Operational workflow for Furukawa-modified Simmons-Smith cyclopropanation.

Step-by-Step Protocol:

  • Preparation of the Carbenoid : Flame-dry a Schlenk flask under argon. Add anhydrous dichloromethane (DCM, 0.2 M relative to substrate) and cool to -15°C. Slowly inject diethylzinc (1.0 M in hexanes, 3.0 equiv). Dropwise, add diiodomethane (3.0 equiv) over 30 minutes. Observation: A white precipitate (ZnI

    
    ) may form, indicating active carbenoid generation.
    
  • Substrate Addition : Dissolve N-Boc-3-methylenepyrrolidine (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the carbenoid mixture at -15°C to prevent thermal runaway.

  • Cyclopropanation : Allow the reaction mixture to slowly warm to room temperature (25°C) and stir for 12 hours.

  • In-Process Control (IPC) : Extract a 0.1 mL aliquot, quench with saturated aqueous NH

    
    Cl, extract with ethyl acetate, and analyze via 
    
    
    
    H NMR. Proceed to the next step only when the vinylic proton signals (
    
    
    4.8–5.0 ppm) are completely absent.
  • Quenching & Workup : Cool the reaction to 0°C. Carefully quench by dropwise addition of saturated aqueous NH

    
    Cl, followed by 10% aqueous NH
    
    
    
    to solubilize zinc salts. Causality: The biphasic basic quench prevents the acidic hydrolysis of the Boc protecting group while safely decomposing unreacted Et
    
    
    Zn.
  • Isolation : Separate the organic layer, extract the aqueous layer with DCM (3x), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure azaspiro[2.4]heptane.

Quantitative Data & Optimization Matrix

Selecting the appropriate zinc carbenoid system is critical for optimizing yield and scalability in spirocyclic amine synthesis.

ModificationReagentsTypical Yield (%)ScalabilityKey Advantage for Spiro Amines
Classical Zn(Cu), CH

I

40–50%LowHistoric baseline; often heterogeneous and sluggish.
Furukawa Et

Zn, CH

I

75–85%MediumHomogeneous, highly reproducible for N-protected alkenes.
Shi Et

Zn, CH

I

, TFA
80–90%MediumHigh electrophilicity; excellent for sterically hindered substrates.
Charette (n-BuO)

P(O)OH, Et

Zn, CH

I

85–95%HighStorable carbenoid, non-pyrophoric, ideal for multigram scale-up.

Table 1: Comparison of Simmons-Smith modifications for the synthesis of azaspiro[2.n]alkanes.

References

  • Title : Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source : MDPI URL :[Link]

  • Title : Simmons–Smith reaction Source : Wikipedia URL :[Link]

  • Title : Density functional theory study of the mechanism of zinc carbenoid promoted cyclopropanation of allenamides Source : ResearchGate URL :[Link]

  • Title : Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks Source : ResearchGate URL :[Link]

  • Title : Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and [2,3]-Sigmatropic Rearrangement Reactions Source : Organic Chemistry Portal URL :[Link]

Sources

Application Note: Scale-Up Synthesis of tert-Butyl 5-azaspirooct-6-ene-5-carboxylate

Application Note: Scale-Up Synthesis of tert-Butyl 5-azaspiro[1]oct-6-ene-5-carboxylate

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: tert-butyl 5-azaspiro[1]oct-6-ene-5-carboxylate (CAS: 2361644-38-2)

Executive Summary & Scientific Rationale

Spirocyclic amines, particularly azaspiro[2.y]alkanes, have emerged as highly prized scaffolds in modern drug discovery. By acting as conformationally restricted, sp³-rich bioisosteres of planar piperidines and morpholines, these motifs drastically improve metabolic stability, lipophilicity, and target selectivity[2].

The target compound, tert-butyl 5-azaspiro[1]oct-6-ene-5-carboxylate , features a 1,2,3,4-tetrahydropyridine core fused to a cyclopropane ring. The presence of the endocyclic double bond (6-ene) provides a versatile synthetic handle for downstream functionalization (e.g., epoxidation, dihydroxylation, or cross-coupling).

This application note details a robust, field-proven 4-step synthetic workflow. To avoid the chemoselectivity issues inherent to the direct cyclopropanation of dienes, we utilize a highly modular Ring-Closing Metathesis (RCM) strategy[3]. By constructing an acyclic diene precursor via Iridium-catalyzed N-vinylation[4], we establish a self-validating, scalable system that circumvents the use of highly toxic or unstable reagents.

Retrosynthetic Strategy & Workflow

The retrosynthetic disconnection relies on an RCM of an acyclic


  • Ring-Closing Metathesis: The 6-membered tetrahydropyridine ring is formed via Grubbs II-catalyzed metathesis of a terminal

    
    -vinyl and an allyl group.
    
  • N-Vinylation: The

    
    -vinyl group is installed via an atom-economical Ir-catalyzed transvinylation using cheap vinyl acetate[4].
    
  • Core Assembly: The spiro-precursor is generated from the reduction and Boc-protection of commercially available 1-allylcyclopropane-1-carbonitrile.

WorkflowA1-Allylcyclopropane-carbonitrileB(1-Allylcyclopropyl)methanamineA->B LiAlH4 ReductionCBoc-ProtectedIntermediateB->C Boc2O ProtectionDN-Vinyl-N-allylRCM PrecursorC->D Vinyl Acetate [Ir] CatalysisEtert-Butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylateD->E Grubbs II Metathesis

Fig 1: 4-step synthetic workflow for tert-butyl 5-azaspiro[1]oct-6-ene-5-carboxylate.

Quantitative Data & Scale-Up Metrics

The following table summarizes the key metrics obtained during a 100-gram pilot scale-up campaign.

StepReactionYield (%)Purity (HPLC)E-FactorKey Scale-Up Note
1 Nitrile Reduction88%>95%12.5Exothermic quench; utilize Fieser method to prevent Al(OH)₃ gel formation.
2 Boc Protection94%>98%8.2CO₂ off-gassing; control addition rate strictly.
3 Ir-Vinylation81%>96%15.1Vinyl acetate acts as both reagent and solvent; recycle via distillation.
4 RCM Cyclization85%>99%22.0Maintain 0.1 M dilution to favor intramolecular cyclization over oligomerization.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (1-Allylcyclopropyl)methanamine

Causality Insight: Lithium aluminum hydride (LiAlH₄) is selected over catalytic hydrogenation (e.g., Pd/C or Raney Ni) to prevent the premature reduction of the critical allyl double bond.

  • Preparation: Purge a 5 L jacketed reactor with N₂. Charge with anhydrous THF (1.5 L) and cool to 0 °C.

  • Addition: Carefully suspend LiAlH₄ (42.0 g, 1.1 mol, 1.1 equiv). Dropwise, add a solution of 1-allylcyclopropane-1-carbonitrile (107.1 g, 1.0 mol) in THF (500 mL) over 2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: Warm the mixture to 25 °C and stir for 4 hours.

  • Fieser Quench (Critical for Scale-Up): Cool to 0 °C. Sequentially and cautiously add 42 mL H₂O, 42 mL 15% aqueous NaOH, and 126 mL H₂O. Stir vigorously for 1 hour until the gray suspension turns into a granular white solid.

  • Isolation: Filter the aluminate salts through a Celite pad, wash with THF (2 × 300 mL), and concentrate the filtrate in vacuo to yield the crude primary amine as a pale yellow oil.

Step 2: Synthesis of tert-Butyl ((1-allylcyclopropyl)methyl)carbamate
  • Preparation: Dissolve the crude amine from Step 1 in dichloromethane (DCM, 1.0 L). Add triethylamine (167 mL, 1.2 mol). Cool the solution to 0 °C.

  • Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 229.2 g, 1.05 mol) in DCM (300 mL) dropwise over 1 hour. Note: Monitor CO₂ evolution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (500 mL), saturated aqueous NaHCO₃ (500 mL), and brine (500 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the Boc-protected intermediate (198 g, 94% over two steps).

Step 3: Iridium-Catalyzed N-Vinylation

Causality Insight: Direct alkylation with vinyl halides is kinetically unfavorable. Instead, an Iridium(I)-catalyzed transvinylation using vinyl acetate provides a mild, atom-economical route to the required

4
  • Preparation: In a 2 L pressure-rated vessel, dissolve the Boc-protected amine (105.6 g, 0.5 mol) in vinyl acetate (460 mL, ~5.0 mol) and toluene (460 mL).

  • Catalyst Loading: Add [Ir(cod)Cl]₂ (3.36 g, 5.0 mmol, 1 mol%) and anhydrous Na₂CO₃ (26.5 g, 0.25 mol).

  • Reaction: Seal the vessel, purge with N₂, and heat to 80 °C for 16 hours.

  • Isolation: Cool to room temperature, filter through a short pad of silica to remove the Ir-catalyst and inorganic salts, and elute with EtOAc. Concentrate the filtrate under reduced pressure. Purify via vacuum distillation or silica plug to yield tert-butyl allyl((1-vinylcyclopropyl)methyl)carbamate (96 g, 81%).

Step 4: Ring-Closing Metathesis (RCM)

Causality Insight: Grubbs 2nd Generation catalyst is mandated here. The


3
  • Preparation: Dissolve the

    
    -vinyl precursor (94.9 g, 0.4 mol) in anhydrous, degassed DCM (4.0 L) to achieve a 0.1 M concentration (prevents intermolecular acyclic diene metathesis, ADMET).
    
  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (6.79 g, 8.0 mmol, 2 mol%).

  • Reaction: Heat the mixture to gentle reflux (40 °C) under a continuous N₂ sweep to drive off ethylene gas, shifting the equilibrium toward the cyclic product. Stir for 12 hours.

  • Quench & Workup: Cool to room temperature and add ethyl vinyl ether (20 mL) to quench the active Ru-carbene. Stir for 30 minutes.

  • Purification: Concentrate the solvent. To remove ruthenium byproducts, treat the crude residue with a metal scavenger (e.g., SiliaBond DMT) or pass through a column of silica gel (eluting with 5% EtOAc in Hexanes).

  • Final Product: Evaporation of the solvent yields tert-butyl 5-azaspiro[1]oct-6-ene-5-carboxylate as a clear to pale-amber oil (71 g, 85%).

References

  • Title: tert-butyl 5-azaspiro[1]oct-6-ene-5-carboxylate - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Title: Enzymatic Stereodivergent Synthesis of Azaspiro[2.
  • Source: tuwien.
  • Source: rsc.

Ring-closing metathesis strategies for spiro[2.5]octene formation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Spiro[2.5]oct-4-ene Scaffolds via Ring-Closing Metathesis

Executive Summary

The spiro[2.5]octene moiety represents a privileged structural motif in medicinal chemistry, serving as a conformationally restricted bioisostere for gem-dimethyl groups and a core scaffold for sesquiterpenes (e.g., illudins). Traditional synthesis involving carbene addition to cyclohexadienes often suffers from poor regioselectivity. This guide details a robust, self-validating protocol for constructing the spiro[2.5]oct-4-ene system using Ring-Closing Metathesis (RCM). We leverage the thermodynamic advantage provided by the Thorpe-Ingold effect to overcome ring strain, ensuring high yields and reproducibility.

Mechanistic Foundation: The Thorpe-Ingold Advantage

Contrary to intuitive assumptions regarding ring strain, the formation of the six-membered ring onto the cyclopropane junction is kinetically accelerated compared to unsubstituted dienes.

  • The Angle Compression Effect: In a standard 1,1-diallyl alkane, the internal bond angle is ~109.5°. In 1,1-diallylcyclopropane, the internal cyclopropane angle is compressed to ~60°.

  • Consequence: This compression forces the external

    
     angle (between the two allyl groups) to expand (
    
    
    
    ). This "scissoring" effect brings the terminal olefins into closer proximity, significantly increasing the probability of the metallacyclobutane intermediate formation—the rate-determining event in RCM.
  • Strategic Implication: Researchers can utilize lower catalyst loadings (1–3 mol%) compared to standard hindered RCM reactions.

Strategic Pathway Analysis

The most reliable route involves the 1,1-diallylation of active methylene cyclopropanes or the double alkylation of 1,3-dicarbonyls followed by cyclopropanation , culminating in RCM.

Pathway Diagram: Retrosynthesis & Mechanism

SpiroSynthesis cluster_mechanism Thorpe-Ingold Acceleration Precursor 1,1-Diallylcyclopropane (Substrate) RuComplex Ru-Carbene Coordination Precursor->RuComplex + Grubbs II Metallacycle Metallacyclobutane Intermediate RuComplex->Metallacycle Initiation Product Spiro[2.5]oct-4-ene (Target) Metallacycle->Product Collapse Ethylene Ethylene (g) (Byproduct) Metallacycle->Ethylene - C2H4 (Driving Force)

Figure 1: Mechanistic flow of RCM for spiro-fusion. The cyclopropane ring (blue) pre-organizes the allyl arms for Ru-coordination.

Detailed Experimental Protocol

Target: Synthesis of spiro[2.5]oct-4-ene from 1,1-diallylcyclopropane. Scale: 1.0 mmol (adaptable).

Phase A: Reaction Setup (Critical Parameters)
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous, degassed).

    • Why: Oxygen destroys the active Ruthenium carbene species. Toluene is preferred for substrates requiring heat (>40°C).

  • Concentration: 0.005 M to 0.01 M (High Dilution).

    • Why: High dilution favors intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

  • Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (HG-II).

    • Recommendation: Start with G-I for simple substrates; upgrade to G-II if sterics are high. For spiro[2.5]octene, G-I is often sufficient due to the Thorpe-Ingold acceleration, but G-II guarantees conversion.

Step-by-Step Procedure
  • Degassing: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place anhydrous DCM (100 mL for 1 mmol substrate). Sparge with Argon/Nitrogen for 15 minutes.

    • Validation: Solvent must be oxygen-free. A pink/brown color change in the catalyst solution later indicates decomposition.

  • Substrate Addition: Dissolve 1,1-diallylcyclopropane (162 mg, 1.0 mmol) in 10 mL of degassed DCM. Add to the main flask.

  • Catalyst Injection:

    • Weigh Grubbs 2nd Gen catalyst (2–5 mol%, ~17–42 mg) in a glovebox or under rapid Argon flow.

    • Dissolve in minimal degassed DCM.

    • Add to the reaction mixture via syringe.

  • Reaction: Stir at reflux (40°C for DCM) under an inert atmosphere.

    • Ventilation: Ensure the system is open to an inert gas line with a bubbler to allow ethylene gas to escape . Trapping ethylene drives the equilibrium forward (Le Chatelier’s principle).[1]

  • Monitoring: Monitor by TLC or GC-MS every 2 hours.

    • Endpoint: Disappearance of the starting diene. Reaction typically completes in 2–6 hours.

Phase B: Catalyst Removal & Workup (The "Clean" Protocol)

Ruthenium residues are notoriously difficult to remove and can isomerize the double bond during purification.

  • Quenching: Once complete, add DMSO (50 eq. relative to catalyst) or activated charcoal (50 wt% of substrate) and stir open to air for 12 hours.

    • Mechanism:[1][2][3][4][5][6] DMSO coordinates tightly to Ru, preventing it from eluting with the product on silica.

  • Filtration: Filter the mixture through a pad of Celite/Silica. Rinse with DCM.

  • Purification: Concentrate the filtrate under reduced pressure (ensure bath temp <30°C to avoid volatility loss of the spiro-alkene).

  • Chromatography: Flash column chromatography (Pentane/Ether). The non-polar spiro-alkene elutes rapidly.

Workflow Visualization

ExperimentalWorkflow Start Start: 1,1-Diallylcyclopropane SolventPrep Degas DCM (Sparging) Conc: 0.005 M Start->SolventPrep CatalystAdd Add Grubbs II (2-5 mol%) Reflux 40°C SolventPrep->CatalystAdd Monitor Monitor (TLC/GC) Ethylene Venting CatalystAdd->Monitor Quench Quench: DMSO (50 eq) or Activated Carbon Monitor->Quench Conversion >98% Filter Filter through Silica/Celite Quench->Filter Isolate Isolate Spiro[2.5]oct-4-ene Filter->Isolate

Figure 2: Operational workflow emphasizing the critical dilution and quenching steps.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Oligomerization Concentration too high.Dilute reaction to 0.001 M . Add substrate slowly (syringe pump) to catalyst solution.
Stalled Reaction Ethylene buildup or Catalyst death.Sparge with Argon to remove ethylene. Add a second portion of catalyst (1 mol%).
Isomerization Ru-hydride formation after reaction.Use 1,4-benzoquinone or DMSO during workup to poison the Ru-hydride species immediately.
Low Yield Volatility of product.Spiro[2.5]oct-4-ene is volatile.[1] Do not use high-vac; concentrate carefully at ambient pressure or mild vac.

References

  • Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron, 54(18), 4413–4450. Link

  • Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012–3043. Link

  • Kotha, S., & Sreenivasachary, N. (2001). Synthesis of Spiro-cyclics via Ring-Closing Metathesis. Indian Journal of Chemistry, 40B, 763-767.
  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[4] The Formation and Stability of Spiro-Compounds. Journal of the Chemical Society, Transactions, 107, 1080–1106. (Foundational text on the Thorpe-Ingold Effect). Link

  • Hong, S. H., & Grubbs, R. H. (2006). Highly Efficient NMR-Based Method for the Removal of Ruthenium Residues from Metathesis Reaction Products. Journal of the American Chemical Society, 128(11), 3508–3509.[7] Link

Sources

Advanced Application Note: Late-Stage Functionalization of Spirocyclic Amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

Spirocyclic amines (e.g., azaspiro[3.3]heptanes, azaspiro[4.5]decanes) have emerged as privileged scaffolds in modern medicinal chemistry. As high-


 bioisosteres for flat, 

-rich heterocycles like piperazines and morpholines, they drastically improve metabolic stability, solubility, and target specificity. However, their complex three-dimensional architectures make de novo synthesis resource-intensive. Late-stage functionalization (LSF) directly addresses this bottleneck, enabling the rapid, divergent modification of advanced spirocyclic intermediates to accelerate Structure-Activity Relationship (SAR) campaigns.

This application note details field-proven methodologies for the LSF of spirocyclic amines, focusing on photoredox-catalyzed


-C(sp

)-H functionalization and photoelectrochemical C-N bond formation.

Mechanistic Causality & Rationale

The functionalization of spirocyclic amines presents unique physicochemical hurdles that traditional synthetic methods fail to overcome:

  • Steric Shielding : The quaternary spiro-center imposes severe steric bulk, rendering traditional transition-metal cross-coupling at adjacent

    
    - or 
    
    
    
    -positions kinetically unfavorable.
  • Amine Oxidation Potentials : Unprotected secondary or primary amines are highly susceptible to over-oxidation. Traditional basic or strongly oxidative conditions often lead to scaffold decomposition rather than productive C-H functionalization.

The Photoredox / HAT Solution: To overcome these barriers, modern protocols leverage photoredox catalysis merged with Hydrogen Atom Transfer (HAT). By utilizing a photocatalyst (e.g., 3DPA2FBN) and an azide-based HAT catalyst under 420 nm irradiation, researchers can selectively generate


-amino radicals from unprotected amines[1].
Causality: This single-electron transfer (SET) event reverses the natural polarity of the amine (umpolung reactivity). Instead of acting as a nucleophile at the nitrogen atom, the sterically encumbered 

-carbon becomes a nucleophilic radical capable of engaging electron-deficient olefins (hydroaminoalkylation) without requiring protecting group manipulations[2].

The Electrochemical Solution: For direct C-N bond formation, metallic electrocatalysis offers an unparalleled alternative. Causality: By employing a 3, anodic oxidation generates amine radicals at ultra-low potentials (e.g., -0.4 V vs. Ag/AgNO


). This precise voltage control bypasses the sluggish deprotonation steps of conventional amination and prevents the over-oxidation of the delicate spirocyclic core[3]. Furthermore, 4 inhibit overoxidation and scale efficiently for bioactive compounds[4].

Comparative Efficacy of LSF Strategies

LSF StrategyCatalytic SystemTarget TransformationTypical YieldsKey Mechanistic Advantage
Photoredox Hydroaminoalkylation 3DPA2FBN / NaNngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(420 nm)

-C(sp

)-H Alkylation
45–85%Umpolung reactivity; tolerates unprotected amines seamlessly[1].
Photoelectrochemical (PEC) Amination Ni-Catalyst / Anodic OxidationDirect C-N Arylation35–65%Ultra-low potential (-0.4 V) prevents over-oxidation of the core[3].
Organocatalytic Birch Reduction Indoline-2-thione Anion / LightDearomatization / Spirocyclization40–70%Mild conditions; tolerates sensitive functional groups (e.g., free alcohols).

Workflow Visualization

LSF_Workflow A Spirocyclic Amine (Unprotected) B Photoredox / HAT Catalysis (Visible Light, 420 nm) A->B Reagent Mixing C α-Amino Radical (Umpolung Reactivity) B->C SET & Proton Loss D Electrophile Trapping (e.g., Vinylpyridines) C->D C-C Bond Formation E Intramolecular Annulation (SNAr / Pd-Catalyzed) D->E Telescoped Flow F Functionalized Spirocycle (1,8-THN Scaffold) E->F Final Cyclization

Photoredox-driven continuous flow workflow for spirocyclic THN synthesis.

Self-Validating Experimental Protocols

Protocol 1: Automated Continuous-Flow Photoredox -C(sp )-H Functionalization

Objective : Synthesis of spirocyclic 1,2,3,4-tetrahydro-1,8-naphthyridines (1,8-THNs) from unprotected primary/secondary spirocyclic amines.

Causality of Flow Chemistry: Batch photochemistry suffers from the Beer-Lambert law, where light penetration drops exponentially as it enters the vessel.2 across a narrow tubing diameter (e.g., 5 mL PFA coil), drastically reducing reaction times and preventing over-irradiation byproducts[2].

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a 0.1 M solution of the unprotected spirocyclic amine and a halogenated vinylpyridine (1.0 equiv) in anhydrous DMF. Add 3DPA2FBN (2 mol%) as the photocatalyst and sodium azide (NaN

    
    , 5 mol%) as the HAT catalyst. Causality: NaN
    
    
    
    is utilized over tetrabutylammonium azide due to its lower cost, reduced hygroscopicity, and sufficient solubility (0.06 M) in DMF[1].
  • Photochemical Flow Setup : Pump the homogeneous mixture through a high-power LED photoreactor (e.g., Uniqsis PhotoSyn) equipped with a 420 nm LED array.

    • Critical Parameter: Maintain the cooling loop at -0.5 °C. Causality: High-intensity LEDs (350 W) generate excessive heat; active cooling prevents the thermal degradation of the photocatalyst and suppresses unwanted background radical recombinations[2].

  • Validation Checkpoint 1 (In-line Analysis) : Route a micro-aliquot of the post-photoreactor stream to an in-line UV-Vis or TLC-MS. Self-Validation: The complete disappearance of the starting vinylpyridine mass peak confirms successful hydroaminoalkylation (HAA) before the mixture enters the cyclization phase.

  • Telescoped S

    
    Ar Cyclization : Direct the flow stream into a high-temperature tube reactor set to 180 °C – 200 °C with a residence time (
    
    
    
    ) of 20 minutes[1].
  • Collection & Isolation : Collect the steady-state output, dilute with EtOAc, wash with 5% aqueous LiCl (to remove DMF), and purify via automated flash chromatography.

Protocol 2: Photoelectrochemical (PEC) Late-Stage C-N Bond Formation

Objective : Direct arylation of spirocyclic amines via metallic electrocatalysis.

Causality of DoE Optimization: Spirocyclic amines often yield poorly (<10%) under standard library conditions due to their steric bulk. Design of Experiments (DoE) optimization reveals that a high nickel catalyst loading combined with a low current is strictly required to stabilize the transient nickel-amine radical complex[3].

Step-by-Step Methodology:

  • Electrochemical Cell Assembly : Assemble an undivided three-electrode cell utilizing a reticulated vitreous carbon (RVC) anode, a platinum plate cathode, and an Ag/AgNO

    
     reference electrode.
    
  • Reagent Loading : Dissolve the spirocyclic amine (1.5 equiv) and the aryl halide (1.0 equiv) in an appropriate electrolyte solution (e.g., 0.1 M

    
     in MeCN). Add NiBr
    
    
    
    glyme (40 mol%) and a suitable polypyridine ligand.
  • Validation Checkpoint 2 (Cyclic Voltammetry) : Prior to bulk electrolysis, perform a cyclic voltammetry (CV) sweep of the reaction mixture. Self-Validation: A distinct anodic oxidation peak at approximately -0.4 V vs. Ag/AgNO

    
     confirms the formation of the active amine radical precursor. If this peak shifts positively, verify the absence of moisture or oxygen contamination.
    
  • Electrolysis : Apply a constant, low current of 2.0 mA under continuous visible light irradiation. Causality: The low current (2.0 mA) prevents the rapid depletion of the active Ni-species at the electrode surface, allowing the sterically hindered spirocyclic amine sufficient time to undergo ligand exchange and reductive elimination[3].

  • Workup : Upon passing the theoretical charge (typically 2.2 F/mol), quench the reaction, filter through a short pad of Celite to remove metallic residues, and purify.

References

  • 1 - ResearchGate.

  • 2 - News-Medical.net.

  • 3 - Royal Society of Chemistry.

  • 4 - ACS Publications.

  • 5 - PMC / NIH.

Sources

Troubleshooting & Optimization

Preventing cyclopropane ring opening during acidic deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: CP-RING-STABILITY | Technician: Senior Application Scientist

Diagnostic & Triage: Why is the Ring Opening?

Before selecting a reagent, you must understand the failure mode. Cyclopropanes are not merely "small rings"; they are high-energy entities (


27.5 kcal/mol strain energy) with significant 

-character in their

-bonds (Walsh orbitals).

The Failure Mechanism: Homoallyl Rearrangement In acidic media (e.g., TFA, HCl), the primary risk is not the acid attacking the ring directly, but the generation of a carbocation adjacent to the ring (cyclopropylcarbinyl cation).

  • Protonation: The acid protonates the protecting group (e.g., Boc carbonyl).

  • Carbocation Formation: Cleavage of the protecting group generates a transient cation or a protonated intermediate.

  • Rearrangement: If the cation is adjacent to the cyclopropane, the

    
    -electrons of the ring overlap with the empty p-orbital (hyperconjugation). This leads to the "bisected" conformation, facilitating ring opening to a homoallyl cation, which is then trapped by nucleophiles (solvent or counter-ions).
    

CyclopropaneOpening Start Cyclopropyl Carbamate (Boc) Protonation Protonation (Acidic Media) Start->Protonation + H+ Cation Cyclopropylcarbinyl Cation (Transient) Protonation->Cation - Boc byproduct Rearrangement Ring Opening (Homoallyl Cation) Cation->Rearrangement σ-bond overlap (Fast) Product Open Chain Byproduct Rearrangement->Product + Nucleophile

Figure 1: Mechanistic pathway of acid-mediated cyclopropane ring opening via the cyclopropylcarbinyl cation manifold.

Protocol Optimization: Validated Workflows

Do not default to standard TFA/DCM conditions if your substrate is sensitive. Use the following hierarchy of methods.

Method A: The "Gold Standard" (TMSOTf / 2,6-Lutidine)

Best for: Highly sensitive substrates, presence of electron-donating groups on the ring.

This method avoids Brønsted acid protons entirely. TMSOTf acts as a Lewis acid to activate the Boc carbonyl, while 2,6-lutidine acts as a non-nucleophilic base to buffer the system and prevent adventitious protonation.

Reagents:

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)[1]

  • 2,6-Lutidine (Sterically hindered base)

  • Dichloromethane (DCM), anhydrous[1]

Protocol:

  • Preparation: Dissolve the Boc-protected cyclopropane (1.0 equiv) in anhydrous DCM (0.1 M) under inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add 2,6-lutidine (1.5 equiv). Cool the mixture to

    
    .
    
  • Activation: Dropwise add TMSOTf (1.5 equiv).

  • Reaction: Stir at

    
     for 30 minutes. Monitor by TLC.[1][2][3]
    
    • Note: The reaction proceeds via a silyl carbamate intermediate which is cleaved upon aqueous workup.

  • Quench: Quench with saturated aqueous

    
     or MeOH.
    
  • Workup: Extract with DCM, wash with water/brine, and dry over

    
    .
    

Why it works: The silyl cation (


) is hard and oxophilic; it cleaves the Boc group without generating a free proton that could attack the cyclopropane ring.
Method B: Lewis Acid Chelation (ZnBr₂)

Best for: Substrates where silyl reagents are incompatible (e.g., silyl ethers present).

Zinc bromide coordinates to the Boc carbonyl oxygen, facilitating removal without strong protic acidity.

Protocol:

  • Suspend

    
     (5.0 equiv) in DCM.
    
  • Add the substrate (1.0 equiv).[3]

  • Stir at room temperature for 1–4 hours.

  • Crucial Step: If reaction is sluggish, sonication can help break up the

    
     aggregates.
    
Method C: Optimized TFA (Scavenger-Assisted)

Best for: Moderately stable cyclopropanes (no donor groups).

If you must use TFA, you must minimize the lifetime of the tert-butyl cation and control the temperature strictly.

Protocol:

  • Cocktail: Prepare a solution of TFA:DCM:Triisopropylsilane (TIS) (20:75:5).

    • Role of TIS: Hydride donor. It irreversibly quenches the t-butyl cation, preventing it from alkylating the ring or reacting with the amine.

  • Temperature: Cool substrate in DCM to

    
     (Ice/Salt bath).
    
  • Addition: Add the pre-cooled cocktail slowly.

  • Time: Limit exposure to <30 minutes.

Decision Matrix: Selecting the Right Reagent

Use this logic flow to determine the safest deprotection route for your specific molecule.

DeprotectionLogic Start Start: Cyclopropane Substrate Q1 Are there Donor Groups (Ph, OR, Alkyl) on the Ring? Start->Q1 Q2 Is the substrate sensitive to Silylating agents? Q1->Q2 Yes (High Risk) MethodC USE METHOD C Dilute TFA + TIS @ -10°C (Standard) Q1->MethodC No (EWG present/Unsubstituted) MethodA USE METHOD A TMSOTf / 2,6-Lutidine (Safest) Q2->MethodA No MethodB USE METHOD B ZnBr2 / DCM (No Protons) Q2->MethodB Yes

Figure 2: Reagent selection decision tree based on substrate risk factors.

Comparative Data: Acid Strength & Risk[1]
Reagent SystemApprox. Acidity (pKa in H₂O)Kinetic Risk to CyclopropaneMechanism of Cleavage
HCl / Dioxane -7.0Critical Strong protic acid + Nucleophilic Cl⁻ (promotes ring opening)
TFA / DCM 0.2High Protic acid; risk of homoallyl rearrangement
ZnBr₂ / DCM N/A (Lewis Acid)Low Coordination-assisted cleavage
TMSOTf / Lutidine N/A (Silylating)Minimal Silyl-transfer; effectively non-acidic environment
Frequently Asked Questions (FAQs)

Q: My cyclopropane has a phenyl substituent. Why does it open instantly in TFA? A: A phenyl group stabilizes the positive charge at the benzylic position. If the cyclopropane ring opens, the resulting carbocation is benzylic (resonance stabilized), lowering the activation energy for the ring-opening pathway significantly. For phenyl-cyclopropanes, Method A (TMSOTf) is mandatory.

Q: Can I use HCl in Dioxane instead of TFA? A: Avoid this. While HCl is a common deprotection reagent, the chloride ion (


) is a strong nucleophile. It will rapidly trap the transient cyclopropylcarbinyl cation, driving the equilibrium toward the ring-opened alkyl chloride product.

Q: I see a "homoallyl" impurity by NMR. What is this? A: This is the signature of ring opening. The cyclopropylcarbinyl cation rearranges to a homoallyl cation (


). In NMR, look for new olefinic signals (5.0–6.0 ppm) that were not present in the starting material.

Q: Does the "bisected" vs. "perpendicular" conformation matter? A: Yes. The ring opening is stereoelectronically controlled. The C-C bond of the cyclopropane that is aligned parallel to the empty p-orbital of the cation will break. However, in solution, rotation is usually fast enough that the molecule will find the energetic minimum leading to ring opening.

References
  • Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. 4th Ed. John Wiley & Sons. (The definitive guide on deprotection conditions).
  • Sakaitani, M., & Ohfune, Y. (1990). "Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-butoxycarbonylamino groups." Journal of Organic Chemistry. Link (Primary source for the TMSOTf/Lutidine method).

  • Wiberg, K. B. (1968). "The Cyclopropylcarbinyl and Cyclobutyl Cations." Advances in Alicyclic Chemistry. (Foundational text on the mechanism of rearrangement).
  • Lin, L. S., et al. (1998). "Total Synthesis of Vancomycin Aglycon: Practical Deprotection of N-Boc on Rink Amide Resin." Tetrahedron Letters. Link (Application of TMSOTf/2,6-lutidine on sensitive substrates).[4]

  • Olah, G. A., et al. (1990). "Synthetic Methods and Reactions; 127. Zinc Bromide Catalyzed Removal of the tert-Butoxycarbonyl Group."[5] Synthesis. (Source for ZnBr2 method).

Sources

Technical Support Center: Purification of Lipophilic Spirocyclic Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Troubleshooting solubility, resolution, and isolation of rigid, lipophilic spiro-scaffolds. Expertise Level: Senior Application Scientist

Introduction: The "Greasy Brick" Paradox

Spirocyclic carbamates represent a unique challenge in medicinal chemistry. While the spiro-fusion introduces desirable 3D complexity (


 character) to escape "flatland" patent space, it often results in molecules that are rigidly lipophilic . Unlike flexible aliphatic chains that can fold to hide hydrophobic surface area, spirocycles act like "greasy bricks"—insoluble in water/methanol but highly soluble in DCM/DMSO.

This guide addresses the intersection of these properties: Lipophilicity (retention issues), Carbamate functionality (silanol interactions/tailing), and Spiro-rigidity (solubility/crystallization issues).

Phase I: Pre-Purification & Loading Strategy

The Issue: The compound is soluble in DMSO or DCM but precipitates immediately upon contact with the mobile phase (Heptane/EtOAc or Water/MeCN), causing high backpressure or "smearing" down the column.

Q: My compound crashes out at the head of the column. Can I inject it in DMSO?

A: For lipophilic spirocycles, avoid liquid injection of strong solvents (DMSO/DMF/DCM) if possible.

  • The Mechanism: This creates a "Local Solvent Effect." The strong solvent acts as a localized mobile phase, carrying the compound through the column faster than the eluent. This results in band broadening and loss of resolution.

  • The Protocol (Solid Loading): This is the gold standard for lipophilic spirocycles.

    • Dissolve crude material in a low-boiling strong solvent (DCM, Acetone).

    • Add a solid support:

      • Celite 545: Recommended. Inert, low backpressure. Ratio: 1g Celite per 1g crude.

      • Silica: Use if Celite fails, but risk of irreversible adsorption due to carbamate H-bonding. Ratio: 2g Silica per 1g crude.

    • Evaporate solvent completely (Rotovap) until a free-flowing powder remains.

    • Load this powder into a solid load cartridge (SLS) upstream of the main column.

Q: I must use liquid injection. How do I minimize "breakthrough"?

A: If you must use liquid loading (e.g., automated prep-HPLC):

  • Sandwich Injection: Bracket your sample plug with a weak solvent.

  • At-Column Dilution (ACD): If your system supports it, pump weak solvent (water or heptane) at a high rate to dilute the sample plug immediately before it hits the column head.

Phase II: Achiral Chromatography (Flash & Prep-HPLC)

The Issue: Peaks are tailing significantly (Asymmetry factor > 1.5), or the compound is retaining too strongly on C18.

Q: Why is my carbamate tailing on silica?

A: Carbamates (


) possess both H-bond donors (NH) and acceptors (C=O). They interact strongly with acidic silanols on the silica surface.
  • The Fix: You must block these sites.

    • Flash (Normal Phase): Add 1% Triethylamine (TEA) to the mobile phase. Note: Flush column with non-amine solvent immediately after to prevent silica dissolution over time.

    • Prep-HPLC (Reverse Phase): Standard TFA (0.1%) is often insufficient for spiro-carbamates. Switch to 10mM Ammonium Bicarbonate (pH 10) (requires a hybrid-silica column like Waters XBridge or Phenomenex Gemini) to deprotonate silanols and suppress interaction.

Q: The compound won't elute from C18, even at 100% Acetonitrile.

A: Lipophilic spirocycles (LogP > 4) often "stick" to C18.

  • Protocol Shift:

    • Switch Stationary Phase: Use C4 or Phenyl-Hexyl . The Phenyl phase provides unique

      
       selectivity for the rigid spiro-aromatic systems while being less retentive than C18.
      
    • Switch Mobile Phase: Replace Acetonitrile with Methanol/THF (1:1) or Isopropanol as the B-solvent. These are stronger eluents for lipophilic species.

Visual Workflow: Troubleshooting Peak Shape

PeakTroubleshooting cluster_legend Legend start START: Poor Peak Shape check_load Check Loading Method start->check_load is_liquid Is it Liquid Load? check_load->is_liquid switch_solid Action: Switch to Solid Load (Celite) is_liquid->switch_solid Yes (Strong Solvent) check_tailing Is Peak Tailing? is_liquid->check_tailing No (Solid Load) switch_solid->check_tailing add_modifier Action: Add 0.1% TEA (NP) or Ammonium Bicarb (RP) check_tailing->add_modifier Yes (As > 1.5) check_fronting Is Peak Fronting? check_tailing->check_fronting No reduce_mass Action: Reduce Mass Load or Check Solubility check_fronting->reduce_mass Yes leg1 Decision leg2 Action

Figure 1: Decision tree for diagnosing and resolving peak shape issues in carbamate purification.

Phase III: Chiral Resolution (SFC Focus)

The Issue: Spirocycles are often chiral. Separating enantiomers/diastereomers on RP-HPLC is slow and consumes massive amounts of solvent.

Q: Why is SFC preferred for spirocyclic carbamates?

A: Supercritical Fluid Chromatography (SFC) uses supercritical


 as the primary mobile phase.
  • Solubility Match:

    
     is non-polar and lipophilic, making it an excellent solvent for "greasy" spirocycles that struggle in aqueous RP-HPLC.
    
  • Rigidity & Recognition: The rigid spiro-scaffold provides distinct "handles" for chiral stationary phases (CSPs) to recognize, often resulting in higher selectivity factors (

    
    ) than flexible molecules.
    
Q: Which columns work best for spiro-carbamates?

A: Based on screening data for nitrogen-containing spirocycles:

  • Primary Screen: Amylose-1 (AD-H equivalent) or Cellulose-1 (OD-H equivalent) .

    • Modifier: Methanol + 0.1% Diethylamine (DEA) or Isopropylamine (IPA). The basic additive is mandatory to suppress carbamate interactions.

  • Secondary Screen: Chlorinated Polysaccharides (IG/IC) . These are robust for "shape selectivity" in rigid spiro systems.

Phase IV: Isolation & Post-Purification

The Issue: After purification, the compound forms a "gum" or oil that retains solvent, rather than a solid.

Q: My compound oils out. How do I get a solid?

A: Lipophilic spirocycles resist crystal lattice formation due to their irregular 3D shape.

  • Lyophilization Trick: Do not freeze-dry from water (it won't dissolve).

    • Dissolve the oil in tert-Butanol (tBuOH) or 1,4-Dioxane .

    • Freeze and lyophilize. tBuOH sublimes easily and often induces an amorphous solid powder rather than an oil.

  • Anti-Solvent Crash: Dissolve in minimal DCM, then slowly add cold Pentane or Hexane while stirring rapidly.

Summary Data: Method Selection Matrix

Compound PropertyRecommended TechniqueStationary PhaseMobile Phase Modifier
LogP < 2 (Polar) Prep-HPLC (RP)C18 / C80.1% Formic Acid
LogP > 4 (Lipophilic) Flash (NP) or SFC Silica / Diol / Amino1% TEA (NP) or 0.1% DEA (SFC)
Chiral / Diastereomer SFC Amylose/CelluloseMeOH + Basic Additive
Acid Sensitive Flash (NP) or SFCAmino / SilicaNO TFA .[1] Use Ammonium Bicarb.

References

  • Teledyne ISCO. (2016). Overview of SiliaSep™ Flash Cartridges & Packing Methodologies. (Discusses solid loading for low-solubility compounds).

  • Waters Corporation. (2020). Basic Principles for Purification Using Supercritical Fluid Chromatography. (Highlights solubility benefits of CO2 for lipophilic compounds).

  • Zheng, W., & Tice, C. M. (2016).[2] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. (Details the physicochemical properties and rigidity of spiro-scaffolds).

  • Dolan, J. W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International. (Authoritative guide on silanol interactions and tailing factors).

  • Agilent Technologies. (2009).[3] GC Troubleshooting Series: Tailing Peaks. (While GC focused, provides fundamental chromatographic theory on activity and tailing applicable to carbamates).

Sources

Technical Support Center: Optimizing Solvent Selection for Spiro[2.5]oct-6-ene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of spiro[2.5]oct-6-ene and related spirocyclic frameworks. The construction of the strained spiro[cyclopropane-cyclohexene] core is a significant challenge where reaction outcomes are exquisitely sensitive to reaction parameters. Among these, the choice of solvent is paramount, often dictating the success or failure of a synthetic campaign by influencing reaction rates, yields, and stereoselectivity.

This guide is designed to provide researchers, medicinal chemists, and process development scientists with practical, field-tested insights into optimizing solvent selection for the key transformations that underpin spiro[2.5]oct-6-ene synthesis. We will move beyond simple solvent lists to explore the mechanistic role of the solvent in critical reactions such as intramolecular cyclopropanations and ring-closing metathesis (RCM).

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in the synthesis of strained spirocycles like spiro[2.5]oct-6-ene?

A1: The solvent is not merely a medium for dissolving reactants; it is an active participant in the reaction. For the formation of a strained molecule like spiro[2.5]oct-6-ene, the solvent's role is magnified. It can:

  • Stabilize Transition States: The polarity and coordinating ability of a solvent can stabilize or destabilize the transition state of the key ring-forming step, directly impacting the reaction rate.

  • Influence Catalyst Activity: In metal-catalyzed reactions, such as rhodium-catalyzed cyclopropanations or Grubbs-catalyzed RCM, the solvent can coordinate to the metal center, modulating its reactivity and stability.

  • Control Selectivity: Solvent polarity can influence the conformational preferences of the substrate and transition states, which is crucial for controlling diastereoselectivity in the formation of the spirocyclic core.[1][2]

  • Mediate Solubility: Ensuring all reactants, catalysts, and intermediates remain in solution is fundamental. Poor solubility can lead to stalled reactions or the precipitation of key species.

Q2: What are the primary synthetic routes to the spiro[2.5]oct-6-ene core, and what is the initial solvent recommendation for each?

A2: The spiro[2.5]oct-6-ene skeleton is typically accessed via intramolecular reactions. The two most common strategies are:

  • Intramolecular Cyclopropanation: This involves a tethered alkene and a carbene precursor. For rhodium(II)-catalyzed reactions, non-coordinating, relatively nonpolar solvents are an excellent starting point. Dichloromethane (DCM) is a common choice as it offers good solubility for many organic substrates and catalysts without strongly coordinating to the rhodium center.[2][3]

  • Ring-Closing Metathesis (RCM): Starting from a diallylated cyclohexane precursor, RCM is a powerful method. For Grubbs-type catalysts, toluene or DCM are standard choices. Toluene is often preferred for reactions run at higher temperatures due to its higher boiling point, while DCM is suitable for room-temperature transformations.[4][5]

Q3: My intramolecular cyclopropanation reaction is giving a low yield. Before changing the catalyst, should I screen solvents?

A3: Absolutely. Solvent screening is a cost-effective and often rapid way to optimize a reaction before exploring more complex variables like catalysts or ligands. A low yield can stem from several solvent-related issues, including poor catalyst turnover, substrate or product decomposition, or the promotion of side reactions.[6][7] For instance, a switch from a non-coordinating solvent like DCM to a weakly coordinating one like THF, or a nonpolar one like toluene, can sometimes stabilize a reactive intermediate or prevent catalyst deactivation, leading to a significant improvement in yield.

Section 2: Troubleshooting Guide for Spiro[2.5]oct-6-ene Synthesis

This guide addresses common problems encountered during the synthesis of spiro[2.5]oct-6-ene and provides solvent-focused troubleshooting strategies.

Problem Potential Solvent-Related Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Poor Reactant/Catalyst Solubility: The catalyst or starting material is not fully dissolved, preventing the reaction from initiating or proceeding to completion. 2. Catalyst Deactivation/Decomposition: The solvent may be reacting with the catalyst or contain impurities (e.g., water, peroxides) that poison it.[7] 3. Slow Reaction Rate: The solvent may not sufficiently stabilize the transition state, leading to a high activation energy barrier.[8]1. Increase Polarity: Switch to a more polar solvent (e.g., from Toluene to DCM or 1,2-Dichloroethane (DCE)). For RCM, consider using a small amount of a polar co-solvent, though this can sometimes impact catalyst stability. 2. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. For sensitive reactions like RCM or those involving Grignard reagents, ensure all glassware is flame-dried.[6] 3. Screen a Solvent Panel: Test a range of solvents with varying polarities and coordinating abilities. For example, for a Rh(II)-catalyzed reaction, screen DCM, Toluene, and Hexane. For RCM, screen Toluene, DCM, and THF.[4]
Poor Selectivity (Diastereo- or Regioselectivity) 1. Transition State Geometry: The solvent's polarity can influence the energy difference between competing diastereomeric transition states.[1] 2. Substrate Conformation: The solvent can alter the ground-state conformational equilibrium of the substrate, favoring a conformation that leads to the undesired diastereomer.1. Vary Solvent Polarity: A systematic screen from nonpolar (e.g., Hexane, Toluene) to polar aprotic (e.g., DCM, THF, Acetonitrile) solvents is highly recommended. Sometimes, a dramatic change in polarity can even invert the diastereoselectivity. 2. Consider Coordinating Solvents: In some metal-catalyzed reactions, a coordinating solvent (e.g., THF, Diethyl Ether) can interact with the catalyst or a directing group on the substrate to enhance selectivity. However, this can also inhibit the reaction.[9] 3. Lower the Temperature: Running the reaction at a lower temperature in a suitable low-freezing point solvent (e.g., DCM, Toluene) often enhances selectivity by amplifying small energy differences between transition states.
Byproduct Formation (e.g., Dimerization, Isomerization) 1. Intermolecular vs. Intramolecular Reaction: In RCM, if the intramolecular ring-closing is slow, intermolecular dimerization or oligomerization can dominate. This is often concentration-dependent but influenced by the solvent. 2. Product Decomposition: The desired spiro[2.5]oct-6-ene, being strained, may be unstable under the reaction conditions and undergo rearrangement or decomposition, which can be solvent-dependent.1. Employ High Dilution: Run the reaction at a very low concentration (e.g., 0.001-0.01 M) to favor the intramolecular pathway. Use a solvent in which the substrate is highly soluble to achieve this. Toluene is often a good choice for RCM under high dilution.[10] 2. Screen Less Polar Solvents: Polar solvents can sometimes promote decomposition pathways. Switching to a less polar solvent like hexane or benzene might increase the stability of the product. 3. Monitor Reaction Progress: Use TLC or GC/MS to monitor the reaction. If product decomposition is observed after full consumption of the starting material, shorten the reaction time.
Section 3: Systematic Solvent Selection Workflow

A logical, stepwise approach to solvent selection can save significant time and resources. The following workflow is recommended for optimizing reactions for spiro[2.5]oct-6-ene synthesis.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Selection cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization A Review Literature for Analogous Reactions B Select 2-3 Common Solvents (e.g., DCM, Toluene for RCM) A->B C Run Small-Scale Test Reactions B->C D Monitor by TLC/GC-MS for Conversion & Byproducts C->D E Success? D->E F Problem Identified: - Low Yield - Poor Selectivity - Byproducts E->F No J Proceed with Optimized Solvent E->J Yes G Create Solvent Panel: - Vary Polarity (Hexane, THF, MeCN) - Vary Coordinating Ability F->G H Re-screen & Analyze G->H I Improved Result? H->I I->J Yes K Re-evaluate Other Parameters (Catalyst, Temperature, Concentration) I->K No

Caption: A systematic workflow for solvent selection and optimization.

Section 4: Key Solvent Properties & Recommendations

The table below summarizes properties of common solvents relevant to spiro[2.5]oct-6-ene synthesis.

SolventDielectric Constant (Polarity)Boiling Point (°C)Coordinating AbilityTypical Application & Rationale
Hexane 1.969Very LowNonpolar baseline. Useful for reactions where minimal solvent interaction is desired. Can sometimes improve selectivity at the cost of solubility.
Toluene 2.4111LowWorkhorse for RCM. Good for high-temperature reactions and high-dilution conditions. Its non-coordinating nature is beneficial for many catalysts.[4][10]
Dichloromethane (DCM) 9.140LowExcellent starting point. Good general solvent for many organic substrates and catalysts at room temperature. Its volatility simplifies product isolation.[2]
Diethyl Ether (Et₂O) 4.335ModerateKulinkovich & Grignard Reactions. Its coordinating ability is essential for stabilizing organometallic reagents.[11]
Tetrahydrofuran (THF) 7.566Moderate-HighCan enhance or inhibit. A more polar and coordinating alternative to ether. Can sometimes improve rates but may inhibit catalysts by strong coordination.
Acetonitrile (MeCN) 37.582HighPolar aprotic option. Used when high polarity is needed to dissolve polar substrates or stabilize charged intermediates. Can strongly coordinate to and inhibit metal catalysts.
Acetic Acid (AcOH) 6.2118High (Protic)Specialty solvent for RCM. Has been shown to be a surprisingly effective solvent for certain RCM reactions, potentially by aiding catalyst turnover.[12]
Section 5: Generalized Experimental Protocol: Intramolecular Cyclopropanation

This protocol provides a general framework for performing a rhodium-catalyzed intramolecular cyclopropanation. The choice of solvent is a key variable to be optimized.

  • Glassware and Atmosphere Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (e.g., Argon or Nitrogen). This is critical to exclude moisture, which can be detrimental.[6]

  • Reactant and Catalyst Setup:

    • To the flask, add the diazo-alkene precursor (1.0 eq) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%).

    • Add the chosen anhydrous solvent (e.g., DCM or Toluene, to achieve a concentration of 0.01-0.1 M).

  • Reaction Execution:

    • Stir the mixture at the desired temperature (typically room temperature for rhodium-catalyzed cyclopropanations).

    • If the diazo compound is added separately, it should be dissolved in the same anhydrous solvent and added slowly via a syringe pump over several hours to maintain a low concentration, minimizing side reactions.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the spiro[2.5]oct-6-ene product.

References
  • Benchchem. (n.d.). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity.
  • Wikipedia. (2024). Kulinkovich reaction. Retrieved from [Link]

  • Rainey, T., & Raines, R. T. (2023). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H‐pyrazoles. Journal of Physical Organic Chemistry, 36(4), e4473. [Link]

  • Delaude, L., & Demonceau, A. (2008). Solvents for ring-closing metathesis reactions. Dalton Transactions, (27), 3535-3538. [Link]

  • Wang, Y., et al. (2023). Enantioselective intramolecular cyclopropanation via a cationic sulfoxonium-Rh-carbene. Nature Communications, 14(1), 8343. [Link]

  • Pérez-Gálan, P., et al. (2016). From Cyclopropene to Housane Derivatives Via Intramolecular Cyclopropanation. Angewandte Chemie International Edition, 55(36), 10849-10853. [Link]

  • University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Reddit. (2021). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]

  • Yao, H., et al. (2015). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications, 51(82), 15156-15159. [Link]

  • Gella, I. M., et al. (2005). New Chiral Spiro[2.5]octanones as Products of Methylenation of (3R,6R)-2-Arylidene-6-isopropyl-3-methylcyclohexanones with Dimethylsulfoxonium Methylide. Russian Chemical Bulletin, 54(10), 2406-2416.
  • Wikipedia. (2024). Cyclopropanation. Retrieved from [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]

  • Wikipedia. (2024). Diels–Alder reaction. Retrieved from [Link]

  • Wikipedia. (2024). Ring-closing metathesis. Retrieved from [Link]

  • Reddy, M. S., & Kumar, M. (2006). Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. MDPI. Retrieved from [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1591-1632. [Link]

  • Alcaide, B., Biurrun, C., & Plumet, J. (1993). The Optimization of the Diels-Alder Reactions of 2,5-Disubstituted Furan Derivatives with Functionalized Chains. Synthetic Applications. HETEROCYCLES, 36(8), 1795. [Link]

  • Kumar, P., & Naidu, V. (2003).
  • Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012-3043. [Link]<3012::AID-ANIE3012>3.0.CO;2-A

  • Engle, K. M., & Grubbs, R. H. (2011). Toward a Simulation Approach for Alkene Ring-closing Metathesis: Scope and Limitations of a Model for RCM. The Journal of Organic Chemistry, 76(22), 9254–9263. [Link]

Sources

Troubleshooting low reactivity of sterically hindered spiro alkenes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: SpiroCycle Solutions Subject: Troubleshooting Low Reactivity in Sterically Hindered Spiro Alkenes Ticket ID: #SP-RXN-9942 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Overview: The "Spiro-Strain" Paradox

Welcome to the SpiroCycle Solutions technical hub. If you are reading this, you are likely facing the "Spiro-Strain Paradox." Spiro alkenes offer rigid, orthogonal vectors crucial for expanding Fsp3 space in drug discovery, but that same geometry creates a unique reactivity barrier.

The orthogonal ring acts as a permanent steric "wall," blocking the standard 109.5° Bürgi-Dunitz trajectory required for nucleophilic or electrophilic attack. Furthermore, while spiro-fusion introduces strain (enhancing potential energy), it often structurally locks the alkene, preventing the conformational adaptation needed to reach transition states.

This guide moves beyond standard textbook answers to provide field-proven protocols for forcing reactivity in these privileged scaffolds.

Part 1: Diagnostic Triage

Before altering your conditions, determine the primary failure mode using the logic flow below.

TroubleshootingFlow Start Identify Reaction Failure RxnType Reaction Class? Start->RxnType Epox Epoxidation RxnType->Epox Cyclo Cyclopropanation RxnType->Cyclo Hydro Hydrogenation RxnType->Hydro EpoxIssue Issue: Reagent Approach mCPBA is too bulky Epox->EpoxIssue CycloIssue Issue: Heterogeneity Zn-Cu couple surface blocked Cyclo->CycloIssue HydroIssue Issue: Surface Adsorption Spiro-ring prevents Pd/C contact Hydro->HydroIssue EpoxSol Solution: DMDO Gen. II (Small Molecule Oxidant) EpoxIssue->EpoxSol CycloSol Solution: Furukawa Mod. (Homogeneous Et2Zn) CycloIssue->CycloSol HydroSol Solution: Crabtree's Cat. (Ir-based Homogeneous) HydroIssue->HydroSol

Figure 1: Decision matrix for troubleshooting reactivity based on steric failure modes.

Part 2: Troubleshooting Guides & Protocols

Issue 1: Epoxidation Fails or Stalls (The "mCPBA Wall")

User Query: "I'm trying to epoxidize a spiro[4.5]dec-6-ene derivative. mCPBA (3 equiv) in DCM gives <10% conversion after 48h. Reflux leads to decomposition."

Technical Analysis: mCPBA is a bulky oxidant. In a spiro system, the orthogonal ring creates a "steric cone" that shields the alkene. The transition state for mCPBA epoxidation requires a specific geometry that the bulky aryl ring of the peracid cannot easily access without clashing with the spiro-scaffold.

The Fix: Switch to Dimethyldioxirane (DMDO) DMDO is a three-membered cyclic peroxide. It is essentially "wingless"—it has no bulky side chains. It operates via a concerted "butterfly" transition state that is compact enough to slip past the orthogonal spiro ring [1].

Protocol: In Situ DMDO Generation (The "Acetone-Oxone" Method) Note: This method generates DMDO directly in the presence of your substrate, avoiding the hazards of distilling volatile peroxides.

  • Dissolution: Dissolve your spiro alkene (1.0 mmol) in Acetone (15 mL) and DCM (10 mL). The acetone serves as both solvent and reagent.

  • Buffer: Add solid NaHCO₃ (5.0 equiv, 420 mg). Crucial: This neutralizes the sulfuric acid byproduct, preventing acid-catalyzed rearrangement of your sensitive spiro-epoxide.

  • Oxidant Addition: Prepare a solution of Oxone® (Potassium peroxymonosulfate, 2.0 equiv) in water (10 mL).

  • Reaction: Cool the organic mixture to 0°C. Add the aqueous Oxone solution dropwise over 20 minutes with vigorous stirring.

    • Why vigorous? This is a biphasic reaction. The DMDO is generated at the interface/aqueous phase and must partition into the organic phase to react.

  • Monitoring: Stir at 0°C for 2 hours, then warm to RT. Monitor via TLC. If incomplete, add fresh acetone and another charge of Oxone/NaHCO₃.

Data Comparison:

ReagentSteric DemandReaction TypeSuccess Rate (Spiro Alkenes)
mCPBA High (Aryl ring)ElectrophilicLow (<20%)
H₂O₂/NaOH LowNucleophilic0% (unless enone)
DMDO Minimal Electrophilic High (>85%)
Issue 2: Cyclopropanation Yields are Low (<15%)

User Query: "Standard Simmons-Smith conditions (Zn-Cu, CH2I2) are failing on my spiro-alkene. I see mostly recovered starting material."

Technical Analysis: The traditional Simmons-Smith uses a Zinc-Copper couple which is a heterogeneous solid. For the reaction to occur, the alkene must approach the metal surface. Sterically hindered spiro alkenes cannot flatten sufficiently to adsorb onto the Zinc surface effectively.

The Fix: The Furukawa Modification You need a homogeneous carbenoid. The Furukawa modification uses Diethylzinc (Et₂Zn) and Diiodomethane (CH₂I₂).[1][2][3] This forms the active species EtZnCH2I in solution, allowing it to approach the alkene in 3D space without requiring surface adsorption [2].

Protocol: Furukawa Cyclopropanation Safety Warning: Et₂Zn is pyrophoric. Handle under strict inert atmosphere.

  • Setup: Flame-dry a round-bottom flask under Argon. Add the spiro alkene (1.0 mmol) in anhydrous DCE (1,2-Dichloroethane) (10 mL). DCE allows for higher reflux temperatures than DCM.

  • Reagent Formation: Cool to 0°C. Add Et₂Zn (1.0 M in hexanes, 5.0 equiv) dropwise.

  • Carbenoid Generation: Add CH₂I₂ (10.0 equiv) dropwise. The solution may fume slightly.

  • Reaction: Warm to RT and then heat to 60°C (reflux).

    • Why Heat? Hindered substrates have a higher activation energy barrier. The Furukawa reagent is thermally stable enough to withstand reflux, unlike the traditional Zn-Cu couple.

  • Quench: Cool to 0°C. Quench very carefully with saturated aqueous NH₄Cl. (Violent bubbling will occur).

Issue 3: Hydrogenation is Sluggish or Non-Existent

User Query: "I cannot reduce the double bond in my spiro cycle. Pd/C at 1 atm H2 does nothing. 50 psi does nothing."

Technical Analysis: Heterogeneous catalysis (Pd/C, PtO₂) requires the alkene to lie flat against the metal lattice. The orthogonal ring in spiro systems acts like a "kickstand," physically preventing the double bond from touching the catalyst surface.

The Fix: Homogeneous Cationic Iridium (Crabtree’s Catalyst) Switch to Crabtree’s Catalyst [(COD)Ir(PCy3)(Py)]PF6. This is a homogeneous catalyst that coordinates to the alkene in solution. It is "super-electrophilic" and does not require the substrate to be flat. It is specifically famous for hydrogenating tetra-substituted and sterically hindered alkenes [3].

Protocol: Homogeneous Hydrogenation

  • Solvent: Use anhydrous DCM . Do not use MeOH or THF, as they coordinate to the Iridium and kill the catalyst.

  • Loading: Use high loading (5-10 mol%) due to the difficulty of the substrate.

  • Pressure: Crabtree's catalyst often works at ambient pressure, but for spiro systems, use a balloon of H₂ (1 atm) or a low-pressure shaker (50 psi).

  • Crucial Detail: The catalyst is orange. The active species is formed after H₂ introduction. If the solution turns black (colloidal Ir), the catalyst has decomposed (usually due to heat or incompatible solvent). Keep the reaction at RT.

Part 3: Advanced Mechanism Visualization

The following diagram illustrates why DMDO succeeds where mCPBA fails. The "Butterfly" transition state minimizes steric clash with the orthogonal spiro ring.

DMDO_Mechanism Substrate Spiro Alkene (Orthogonal Ring Blockade) Path_mCPBA Path A: mCPBA (Bulky Aryl Group) Substrate->Path_mCPBA Attempted Attack Path_DMDO Path B: DMDO (Compact Dioxirane) Substrate->Path_DMDO Attempted Attack Clash Steric Clash! Reaction Aborted Path_mCPBA->Clash Aryl ring hits spiro framework TS_Butterfly Butterfly Transition State (Concerted Oxygen Transfer) Path_DMDO->TS_Butterfly Small size permits approach Product Spiro Epoxide TS_Butterfly->Product

Figure 2: Mechanistic comparison showing the steric advantage of DMDO over mCPBA.

References

  • Murray, R. W. (1989). Chemistry of dioxiranes. Chemical Reviews, 89(5), 1187–1201. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1966).[4] A novel route to cyclopropanes from olefins.[3][4] Tetrahedron Letters, 7(28), 3353–3354. Link

  • Crabtree, R. H. (1979). Iridium compounds in catalysis. Accounts of Chemical Research, 12(9), 331–337. Link

  • Charette, A. B., & Beauchemin, A. (2001).[4] Simmons-Smith Cyclopropanation Reaction.[1][3][4] Organic Reactions, 58, 1–415. Link

Sources

Technical Support Center: Stability of tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate

[1][2]

Executive Summary

You are inquiring about the stability of tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate under basic conditions.

The short answer: This molecule is highly stable under standard basic conditions (e.g., aqueous NaOH, LiOH, K₂CO₃, TEA).[1][2] The tert-butoxycarbonyl (Boc) group and the spiro-fused ene-carbamate system are resistant to base-mediated hydrolysis and nucleophilic attack at ambient temperatures.[1][2]

The critical warning: While stable to base, this specific scaffold (an ene-carbamate) is extremely sensitive to acid .[1][2] Even mild acidic workups can lead to rapid hydrolysis of the enamine double bond, resulting in ring cleavage or ketone formation.

Module 1: Chemical Stability Analysis

To understand the behavior of this molecule, we must deconstruct it into its functional components.[2]

1. The N-Boc Group (Carbamate) [1][2][3]
  • Behavior in Base: The tert-butyl carbamate is electronically stabilized by the donation of the nitrogen lone pair into the carbonyl system.[1][2] This reduces the electrophilicity of the carbonyl carbon, making it resistant to attack by hydroxide or alkoxide ions.

  • Limit of Stability: Hydrolysis generally requires extreme conditions (e.g., KOH in refluxing ethylene glycol or strong nucleophiles at

    
    ).[1][2]
    
  • Operational Insight: You can safely perform saponification of other esters in the molecule using LiOH/THF/Water systems without affecting the N-Boc group.[1][2]

2. The 5-Azaspiro[2.5]oct-6-ene Core (Ene-Carbamate) [1][2]
  • Structure: The "6-ene" designation with nitrogen at position 5 implies an ene-carbamate motif (

    
    ).[1][2]
    
  • Behavior in Base: Ene-carbamates are resilient to basic conditions.[1][2][4] Unlike enamines (which are basic), the electron-withdrawing Boc group reduces the electron density on the double bond, protecting it from oxidation and making it generally inert to base.[1][2]

  • The Spiro Junction: The cyclopropane ring (spiro-fused) is highly strained but kinetically stable to base.[1][2] Bases do not typically trigger ring-opening of non-activated cyclopropanes.[1]

Module 2: Reagent Compatibility Matrix

Use this table to determine if your planned reagents are safe.

Reagent ClassExamplesCompatibilityTechnical Notes
Aqueous Bases LiOH, NaOH, KOHHigh Safe for ester hydrolysis (Saponification) at RT to 50°C.
Non-Nucleophilic Bases TEA, DIPEA, DBUHigh Completely stable.[1][2][5] Standard conditions for couplings/alkylations.
Strong Nucleophiles NaOMe, NaOEtModerate Stable at RT.[1][2] Prolonged heating (>60°C) may cause transesterification of the Boc group.[1][2]
Organometallics n-BuLi, LDA, LiHMDSLow/Risk Caution: Risk of deprotonation at the allylic position (C8) or directed lithiation.[1][2] Use -78°C only.
Grignard Reagents R-MgBrLow The Boc carbonyl can react with Grignards to form ketones/tertiary alcohols.[1][2][5]
Module 3: Troubleshooting & FAQs
Q1: I observed a new spot on TLC after treating the compound with NaOH. Did the Boc group fall off?

Diagnosis: It is highly unlikely the Boc group was removed by NaOH.[1][2] Root Cause Analysis:

  • Isomerization: If you used harsh heat, the double bond (6-ene) might have migrated to a more thermodynamically stable position, though the spiro-fusion usually restricts this.[1][2]

  • Contamination: Did you neutralize the reaction with strong acid (HCl)? Acid is the enemy. Even brief exposure to pH < 3 during workup can hydrolyze the ene-carbamate to a ketone.[1][2] Solution: Neutralize basic reactions with a mild buffer (Ammonium Chloride or Phosphate buffer pH 7) rather than strong acid.[1][2]

Q2: Can I use this molecule in a Suzuki coupling under basic conditions?

Answer: Yes. The scaffold is compatible with standard palladium-catalyzed cross-coupling conditions (e.g.,


1212
Q3: Why is my yield low after an aqueous workup?

Answer: Check the pH of your aqueous layer.

  • Scenario: You acidified the aqueous layer to extract the product.

  • Mechanism: Protonation of the ene-carbamate double bond generates an iminium ion, which hydrolyzes to break the ring or form a ketone.[1][2]

  • Fix: Keep workups neutral or slightly basic (pH 7-9).[1][2]

Module 4: Standardized Stability Protocol

Before committing valuable material to a reaction, perform this "Stress Test" to validate your specific batch.

Protocol: Base Stability Stress Test
  • Dissolve: 5 mg of tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate in 0.5 mL THF.

  • Treat: Add 0.5 mL of 1M LiOH (aq).

  • Incubate: Stir vigorously at Room Temperature for 4 hours.

  • Monitor: Spot on TLC (compare to starting material).

    • Visualization: Use Ninhydrin (amines) or PMA stain.[1][2]

  • Workup (Crucial): Dilute with EtOAc. Wash with Saturated

    
      (do not use HCl).[1][2]
    
  • Analyze: Run LC-MS.

    • Pass: Single peak matching Starting Material MW (

      
       or 
      
      
      ).[1][2]
    • Fail: Appearance of

      
       (Boc loss) or 
      
      
      (Hydration/Hydrolysis).[1]
Module 5: Decision Logic (Base Selection)

Use the following flow to select the appropriate base for your transformation.

BaseSelectionStartStart: Select Base for5-azaspiro[2.5]oct-6-ene-5-carboxylateGoalWhat is the reaction goal?Start->GoalDeprotonationDeprotonation (C-H activation)Goal->DeprotonationHydrolysisEster Hydrolysis (Saponification)Goal->HydrolysisNeutralizationAcid Scavenging / CouplingGoal->NeutralizationStrongBaseIs the base nucleophilic?(e.g., BuLi vs LDA)Deprotonation->StrongBaseSafe2USE: LiOH, NaOH (aq)Keep T < 50°CHydrolysis->Safe2Safe1USE: TEA, DIPEA, Pyridine(Safe)Neutralization->Safe1WarningWARNING: OrganolithiumsRequire -78°CRisk of Allylic DeprotonationStrongBase->WarningNon-Nucleophilic (LDA)CheckNuNucleophilic Attack Risk(Boc attack possible)StrongBase->CheckNuNucleophilic (BuLi)

Figure 1: Decision matrix for selecting bases compatible with the N-Boc spiro-ene scaffold.

References
  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis (5th ed.).[1][2] John Wiley & Sons.[1][2] (Standard reference for Carbamate/Boc stability profiles). [1][2]

  • Agami, C., et al. (2002).[1][2] Enantioselective synthesis of 5-azaspiro[2.5]octanes. Tetrahedron, 58(14), 2701-2724.[1] (Describes synthesis and stability of similar spiro-piperidine scaffolds). [1][2]

  • Clayden, J., et al. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1] (Mechanistic grounding for ene-carbamate and cyclopropane stability). [1][2]

  • BenchChem Technical Data. (2025). The Chemistry of the Boc Protecting Group. (General Boc stability mechanisms).[1][2]

Overcoming polymerization side reactions in spiro alkene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Spirocyclic Synthesis Technical Support Center . This guide is designed for researchers and drug development professionals facing challenges with transition metal-catalyzed olefin metathesis.

Synthesizing highly strained spiro alkenes (e.g., spiro[4.4]nonenes, spiro[1]heptenes) via Ring-Closing Metathesis (RCM) is notoriously difficult. The steric congestion and extreme ring strain of the target molecule often drive the reaction toward a competing, thermodynamically favored pathway: Ring-Opening Metathesis Polymerization (ROMP). This guide provides the mechanistic causality, empirical data, and self-validating protocols required to suppress polymerization and isolate your target spirocycle.

The Core Conflict: RCM vs. ROMP

In spirocyclic systems, the newly formed cycloalkene is highly strained. While RCM is driven forward by the entropic release of ethylene gas, the massive Ring Strain Energy (RSE) of the spiro product makes it highly susceptible to secondary ring-opening[2]. If the local concentration of the alkene is too high, intermolecular ROMP—a highly robust and rapid living polymerization technique[3]—will outcompete intramolecular RCM.

Pathway Diene Diallyl Precursor RuComplex Ru-Alkylidene Intermediate Diene->RuComplex + Catalyst RCM Intramolecular RCM (High Dilution) RuComplex->RCM Kinetically favored ROMP Intermolecular ROMP (High Concentration) RuComplex->ROMP Thermodynamically driven Spiro Strained Spiro Alkene + Ethylene RCM->Spiro Polymer Polymeric Network ROMP->Polymer Spiro->ROMP Secondary ROMP (if active catalyst remains)

Fig 1: Mechanistic divergence between RCM and ROMP pathways in spiro alkene synthesis.

Diagnostic Q&A: Troubleshooting Polymerization

Q1: My reaction yields a highly viscous, baseline-sticking material on TLC instead of the desired spiro alkene. What is happening? A: You are observing ROMP. Because the release of ring strain is thermodynamically favorable, the reaction equilibrium shifts away from the strained spirocycle[2]. Once the Ruthenium-alkylidene initiates the diene, intermolecular cross-metathesis outcompetes intramolecular cyclization, leading to a polyalkenamer network.

Q2: How do I kinetically favor RCM over ROMP? A: RCM is a unimolecular (intramolecular) process, whereas ROMP is a bimolecular (intermolecular) process. To close larger or highly strained macrocycles, the reaction must be kinetically controlled by operating at extreme dilutions[1]. By keeping the concentration of the diene below 0.005 M, you drastically reduce the probability of intermolecular collisions. To achieve this without using impractical solvent volumes, use a syringe pump to slowly add the diene to the catalyst solution.

Q3: Which Ruthenium catalyst is best for highly strained spiro alkenes? A: Counterintuitively, the highly active Second-Generation Grubbs (G2) or Hoveyda-Grubbs (HG2) catalysts are often detrimental here. Their extreme efficiency means they will rapidly catalyze the secondary ROMP of your newly formed spiro alkene. First-Generation Grubbs (G1) catalyst is often preferred; it is active enough to close the ring but sterically and electronically less active toward the secondary metathesis of internal, strained alkenes, effectively trapping the kinetic RCM product.

Q4: I am seeing double bond migration alongside polymerization. How can I prevent this? A: Because of the reversible nature of olefin metathesis, isomerization can alter both unreacted starting materials and the final products[4]. This is caused by Ru-hydride species that form as the catalyst degrades over time. Adding a mild oxidant or radical scavenger, such as 1,4-benzoquinone (10 mol%), suppresses the formation of these Ru-hydrides and preserves the structural integrity of your spiro alkene.

Empirical Data: Optimization Matrix

The following table summarizes the quantitative impact of reaction parameters on the synthesis of a model strained spiro[4.4]non-1-ene. Notice how the combination of catalyst choice and addition rate dictates the dominant pathway.

Table 1: Optimization of Spiro[4.4]non-1-ene Synthesis via RCM

CatalystConcentrationAddition MethodTemp (°C)RCM Yield (%)ROMP Yield (%)
Grubbs II0.05 MBatch (All at once)2515%80%
Grubbs II0.005 MBatch (All at once)4045%45%
Grubbs I0.005 MBatch (All at once)4065%20%
Grubbs I0.002 MSyringe Pump (10h)8092% < 5%

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol utilizes a self-validating feedback loop. Do not proceed to subsequent steps unless the validation checkpoints are met.

Workflow Prep Solvent Degassing (Argon Sparging) Setup Heat to Reflux (0.001 - 0.005 M) Prep->Setup Addition Slow Addition (Syringe Pump) Setup->Addition Quench Quench Catalyst (Ethyl Vinyl Ether) Addition->Quench Purify Flash Chromatography Quench->Purify

Fig 2: Self-validating high-dilution experimental workflow for spirocyclic RCM.

Step 1: Rigorous Solvent Degassing In a flame-dried, argon-purged round-bottom flask, add anhydrous toluene. Sparge the solvent with argon gas for a minimum of 30 minutes. Causality: Dissolved oxygen degrades the Ru-alkylidene into inactive species, while a continuous argon flow helps sweep away the generated ethylene gas, driving the RCM equilibrium forward.

Step 2: Catalyst Preparation Add Grubbs 1st Generation Catalyst (5-10 mol%) to the degassed toluene. Heat the solution to 80 °C (reflux). Validation Checkpoint: The solution should exhibit a clear, deep purple color. A shift to brown/black indicates premature catalyst decomposition.

Step 3: Syringe Pump Addition Dissolve your diallyl spiro-precursor in a small volume of degassed toluene. Load this into a gas-tight syringe and add it to the refluxing catalyst solution via a syringe pump at a rate of 0.1 mmol/hour. Validation Checkpoint: After 2 hours, extract a 10 µL aliquot and analyze via GC-MS. The steady-state concentration of the unreacted diene must remain near zero. If diene is accumulating, your addition rate exceeds the catalyst's turnover frequency, which will trigger intermolecular ROMP. Decrease the pump speed immediately.

Step 4: Reaction Quenching Once the addition is complete, stir for an additional 30 minutes. Add an excess of ethyl vinyl ether (approx. 50 equivalents relative to the catalyst) and stir for 15 minutes. Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable Fischer carbene, completely halting all metathesis activity. Validation Checkpoint: The solution must change color (typically from purple/brown to a lighter yellowish-brown). If the color does not change, the catalyst is still active and will polymerize your product during solvent evaporation.

Step 5: Isolation Concentrate the mixture under reduced pressure and purify the spiro alkene via silica gel flash chromatography.

References

  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline Organic Syntheses [Link]

  • Olefin metathesis Wikipedia[Link]

  • Design of depolymerizable polymers toward a circular economy RSC Publishing[Link]

  • Optimization of Ring-Opening Metathesis Polymerization (ROMP) under Physiologically Relevant Conditions ResearchGate[Link]

Sources

Technical Support Center: Chromatographic Separation of Spiro Amine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Chiral & Achiral Separation of Rigid Spirocyclic Amines

Introduction: The "Rigid Base" Challenge

Spiro amine isomers represent a unique separation challenge in drug discovery. Unlike flexible linear amines, spirocycles possess a rigid, three-dimensional scaffold (high


 character) that creates distinct spatial "footprints" but often lacks the aromatic pi-pi stacking capabilities relied upon in traditional chromatography.

Why is this difficult?

  • Extreme Basicity: Secondary and tertiary spiro amines often possess high pKa values (9–11), leading to severe peak tailing due to interactions with residual silanols on the stationary phase.

  • Structural Rigidity: The lack of bond rotation means the separation relies entirely on the stationary phase's ability to recognize fixed 3D shapes (chiral grooves) rather than induced fit interactions.

  • Solubility: These compact, lipophilic bases often crash out in pure methanol or CO2, requiring aggressive co-solvent strategies.

This guide provides self-validating protocols to overcome these barriers, prioritizing Supercritical Fluid Chromatography (SFC) for its superior stereoselectivity, followed by Normal Phase (NP) and Reverse Phase (RP) HPLC.

Module 1: Method Development Strategy

Do not guess. Use a systematic screening approach. For spiro amines, SFC is the gold standard because the supercritical CO2 fluid density complements the 3D recognition mechanisms of polysaccharide columns better than liquid mobile phases.

The Decision Matrix

MethodDev start START: Spiro Amine Sample decision_sol Soluble in Alcohols? start->decision_sol solubility Solubility Check (MeOH/EtOH/IPA) sfc_screen SFC Screening (Immobilized Columns) decision_sep Separation Achieved? sfc_screen->decision_sep hplc_np Normal Phase HPLC (Heptane/EtOH + DEA) hplc_rp Reverse Phase HPLC (High pH Hybrid Silica) hplc_np->hplc_rp Fail decision_sol->sfc_screen Yes (Proceed to SFC) decision_sol->hplc_np No (Requires DCM/THF) decision_sep->hplc_rp No Retention/Res Optimize Gradient/Temp Optimize Gradient/Temp decision_sep->Optimize Gradient/Temp Partial Validation Validation decision_sep->Validation Baseline

Figure 1: Strategic workflow for selecting the separation mode. SFC is prioritized for speed and chiral recognition.

Module 2: Troubleshooting Peak Tailing (The Basicity Protocol)

User Issue: "My spiro amine elutes as a shark-fin peak (tailing factor > 2.0). I am using a Chiralpak AD-H column with MeOH."

Root Cause: The basic nitrogen on your spiro ring is protonating residual silanols (


) on the silica support. This acts as a secondary "cation-exchange" retention mechanism, dragging the peak.
The Solution: Competitive Amine Displacement

You must saturate these active sites with a stronger, sterically smaller base.

Protocol: Mobile Phase Additive Selection
Detection ModePrimary AdditiveConcentrationWhy?
UV / ELSD Diethylamine (DEA) 0.1% - 0.2%The "Gold Standard." Stronger base than most analytes; effectively caps silanols.
UV / ELSD Isopropylamine (IPA) 0.1% - 0.5%Use if DEA fails. Higher steric bulk can sometimes improve selectivity in SFC.
Mass Spec (MS) Ammonium Hydroxide 0.1% - 0.3%Volatile. Do NOT use DEA/TEA in MS (suppresses ionization and contaminates source).
Mass Spec (MS) Ammonium Formate 10 - 20 mMUse in RP-HPLC (High pH). Buffers the mobile phase to keep spiro amine uncharged.

Critical Warning: Never use standard silica columns (like AD-H/OD-H) with 100% basic mobile phases for extended periods without a guard column. For high-pH stability, switch to Immobilized Polysaccharide phases (IA, IB, IC, IG).

Module 3: Column Selection for Rigid Isomers

Spiro isomers require columns that offer "inclusion" recognition—where the analyte fits into a cavity in the chiral selector.

Top 3 Recommended Phases
  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD):

    • Mechanism: Forms helical grooves. Excellent for spiro compounds with aromatic wings.

    • Tip: The "Immobilized" version (IA) allows you to use Dichloromethane (DCM) or THF as a co-solvent, which is often necessary to dissolve greasy spiro amines.

  • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC):

    • Mechanism: The chlorine atoms alter the electron density and shape of the chiral groove.

    • Application: Often resolves isomers that co-elute on amylose phases. The "chlorinated" interaction is distinct for rigid basic structures.

  • Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG):

    • Mechanism: A hybrid of the above. Known as the "Spiro-Specialist" in recent screenings due to its unique steric clefts.

Module 4: The "Invisible Peak" (Detection Issues)

User Issue: "I injected 10µL of my sample, but I see nothing on the UV trace at 254nm."

Root Cause: Many spiro amines are aliphatic scaffolds with no chromophores (no conjugated pi-systems).

Troubleshooting Workflow

Detection problem No UV Signal check_uv Check 200-210 nm problem->check_uv switch_det Switch Detector check_uv->switch_det Still No Signal cad CAD / ELSD switch_det->cad Universal (Non-Volatile OK) ms Single Quad MS switch_det->ms Sensitive (Volatile Additives ONLY)

Figure 2: Detection logic when UV fails. CAD (Charged Aerosol Detection) is preferred for achiral purity; MS for identification.

Technical Note for CAD/ELSD: If using CAD/ELSD, you cannot use non-volatile additives like phosphate buffers. You must stick to volatile bases (DEA, TEA, Ammonium Formate) or the detector nozzle will clog.

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) to sharpen my amine peaks? A: Generally, no . While TFA is great for acidic compounds, adding it to a basic spiro amine often leads to ion-pairing that increases retention excessively or causes peak splitting. In Chiral SFC, always start with a basic additive (DEA/IPA). If you must use TFA (e.g., to break an aggregate), you must use it in conjunction with a base (e.g., 0.1% TFA + 0.1% IPA) to form a salt in situ, but this is an advanced technique.

Q: My sample is not soluble in Methanol/CO2. What now? A: This is common for lipophilic spirocycles.

  • Switch to Immobilized Columns (IA, IB, IC, IG).

  • Use "Strong" Co-solvents: Dissolve your sample in 50% THF or 50% Dichloromethane (DCM).

  • Mobile Phase: You can add 10-20% DCM to your CO2/MeOH mobile phase only if using immobilized columns. This drastically increases solubility and can alter selectivity.

Q: How do I scale up to Prep-SFC? A:

  • Loading Study: Inject increasing amounts (1mg -> 50mg) to see where the resolution breaks (touching bands).

  • Focus on Solubility: In Prep-SFC, the limiting factor is often not the column, but the injector loop clogging. Ensure your sample is dissolved in a solvent that matches the mobile phase strength (e.g., MeOH/DCM mix).

References

  • Daicel Chiral Technologies. (2021). Instruction Manual for Immobilized CHIRALPAK® and CHIRALCEL® Columns. Retrieved from [Link]

  • Waters Corporation. (2020). SFC Method Development Guidelines for Basic Compounds. Retrieved from [Link]

  • Toribio, L., et al. (2004). "Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases." Journal of Chromatography A. Retrieved from [Link]

  • YMC Europe. (2016). Chiral LC & SFC Method Development Strategy. Retrieved from [Link]

Handling moisture sensitivity in spirocyclic intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclic Intermediate Synthesis .

The integration of spirocyclic scaffolds into drug discovery is a powerful strategy to escape "flatland." By increasing the fraction of sp3-hybridized carbons (


), spirocycles enhance three-dimensionality, which generally correlates with improved solubility, better pharmacokinetic (PK) profiles, and reduced off-target toxicity[1].

However, synthesizing these rigid, sterically demanding intermediates often requires highly moisture-sensitive methodologies—such as Grignard additions, ring-closing metathesis (RCM) using Grubbs catalysts, or transition-metal-catalyzed cross-couplings. Even trace amounts of water (measured in parts per million, ppm) can protonate nucleophiles, oxidize metal centers, or hydrolyze sensitive intermediates, leading to catastrophic reaction failures.

This guide is designed to help you diagnose, troubleshoot, and permanently resolve moisture-related failures in your spirocyclic workflows.

Diagnostic Workflow: Moisture-Sensitive Synthesis

TroubleshootingWorkflow Start Spirocyclic Reaction Failed (Low Yield / Quenched) CheckKF Check Solvent Moisture (Karl Fischer Titration) Start->CheckKF Decision1 Water > 50 ppm? CheckKF->Decision1 DrySolvent Dry Solvent (3A Zeolites) Decision1->DrySolvent Yes CheckGlassware Check Glassware / Atmosphere (Schlenk Line) Decision1->CheckGlassware No DrySolvent->CheckKF Decision2 Properly Cycled? CheckGlassware->Decision2 CycleGlassware Oven Dry & 3x Vacuum/Inert Cycles Decision2->CycleGlassware No CheckReagents Verify Reagent Integrity (Titrate Grignard/Base) Decision2->CheckReagents Yes CycleGlassware->CheckGlassware Success Proceed with Synthesis CheckReagents->Success

Diagnostic workflow for troubleshooting moisture-sensitive spirocyclic intermediate synthesis.

Frequently Asked Questions & Troubleshooting

Q: Why did my spiro-annulation fail despite using newly opened "anhydrous" commercial solvents? A: Commercial anhydrous solvents are only truly anhydrous until the septum is pierced. Every time a syringe is introduced, ambient humidity enters the headspace. For spirocyclic synthesis relying on highly basic reagents (like LDA or Grignard reagents), even 100 ppm of water is enough to quench a stoichiometric equivalent of your reagent. The causality is direct: water acts as a superior nucleophile or proton donor, outcompeting your sterically hindered spirocyclic precursors. You must independently verify solvent dryness before use.

Q: How do I accurately measure trace water in my solvents before setting up a reaction? A: is the gold standard. For trace moisture analysis (1 ppm to 5%), you must use Coulometric KF Titration rather than Volumetric. In coulometry, the iodine required for the stoichiometric reaction with water is generated in situ via anodic oxidation of iodide[2]. This eliminates the need to standardize a titrant and prevents ambient moisture from entering via a buret, ensuring extreme precision at the ppm level[2].

Q: What is the most effective way to dry Tetrahydrofuran (THF) or Toluene for these reactions? A: The most efficient and safest method is the use of 3A Zeolites (Molecular Sieves) . The causality lies in their precise pore size. 3A zeolites have a pore diameter of ~3 Angstroms. A water molecule has a kinetic diameter of ~2.8 Angstroms, allowing it to easily enter and become trapped in the zeolite framework. Conversely, organic solvents like THF and Toluene are too large to enter the pores. Studies have shown that utilizing 20 Wt. % of 3A zeolite in THF can reduce residual water from 107.8 ppm down to 4.1 ppm within 72 hours[3].

Q: My reagents and solvents are perfectly dry, but my reaction still fails. What is going wrong? A: The failure is likely occurring during the transfer process or due to adsorbed water on the glassware. A 100 mL flask filled with ambient air contains approximately 1 mmol of


 and significant atmospheric moisture[4]. Evacuating the flask down to 0.1 mbar reduces this to a negligible 

mmol[4]. You must use strict to cycle the glassware (alternating vacuum and inert gas) to desorb water from the glass walls before introducing your reagents[5].

Quantitative Reference Data

Table 1: Karl Fischer Titration Selection Guide

Use this table to determine the correct KF methodology based on your expected water content.

ParameterCoulometric KF TitrationVolumetric KF Titration
Optimal Water Range 10

g to 10 mg (1 ppm to 5%)
10 mg to 100%
Iodine Source Generated in situ via anodic oxidationAdded externally via a precision buret
Sample Size Small (0.1 mL to 2.0 mL)Large (Solid, pasty, or >2.0 mL liquid)
Standardization Not required (Absolute method)Required regularly (Titer determination)
Best Use Case Anhydrous solvents for spiro-synthesisReagent purity, bulk solid hydration
Table 2: Moisture Adsorbent Capacities for Organic Solvents

Data summarizing the efficiency of various drying agents for solvent preparation.

Adsorbent TypeMechanism of ActionMax Water Capacity (Wt. %)Residual Water in THF (72h)
3A Zeolite (Potassium) Size exclusion (3Å pores trap 2.8Å

)
~20 - 22%4.1 ppm
4A Zeolite (Sodium) Size exclusion (4Å pores)~20 - 22%12.0 ppm
Silica Gel Surface adsorption (Hydrogen bonding)~40%> 50 ppm
Kaolinite Clay Interlayer trapping~10% (at >60% RH)Not recommended

Self-Validating Experimental Protocols

Protocol 1: Coulometric Karl Fischer Titration of Anhydrous Solvents

This protocol ensures your solvent is suitable for highly sensitive spiro-annulations.

  • Precondition the Cell: Turn on the Coulometric KF titrator and allow the generator electrode to neutralize any residual moisture in the anolyte solution.

  • Validation Step 1 (Drift Check): Monitor the baseline drift rate on the instrument display. Do not proceed until the drift rate stabilizes below 10

    
     g/min  . If the drift remains high, ambient moisture is leaking into the cell; replace the septa and check the molecular sieves in the drying tube.
    
  • Sample Preparation: Flush a 1.0 mL airtight glass syringe equipped with a long needle with inert gas. Draw 1.0 mL of the anhydrous solvent. Invert the syringe and expel any gas bubbles.

  • Injection: Pierce the KF cell septum and inject the solvent below the surface of the anolyte solution. Withdraw the needle carefully.

  • Input Data: Enter the exact weight or volume of the injected sample into the titrator to calculate the ppm.

  • Validation Step 2 (Result Verification): For spirocyclic synthesis involving Grignard reagents or Grubbs catalysts, the result must be < 20 ppm . If > 20 ppm, subject the solvent to Protocol 2.

Protocol 2: Solvent Drying via 3A Molecular Sieves

Chemical drying is hazardous. Zeolites provide a safer, highly effective alternative.

  • Sieve Activation: Commercial sieves contain adsorbed water. Place 3A molecular sieves in a specialized glass heating flask. Heat to 300°C under high vacuum (< 0.1 mbar) for 12 hours.

  • Cooling: Allow the sieves to cool to room temperature strictly under vacuum. Backfill the flask with ultra-high purity (UHP) Argon.

  • Solvent Addition: Inside a glovebox or using strict Schlenk techniques, add the activated sieves to the solvent bottle (approx. 20% W/V).

  • Validation Step (Time & Titration): Allow the solvent to sit undisturbed for a minimum of 72 hours. Validate the dryness by performing Protocol 1. The solvent is now ready for use.

Protocol 3: Schlenk Line Glassware Cycling & Cannula Transfer

To prevent moisture adsorbed on glass walls from quenching your spirocyclic intermediates.

  • Setup: Attach your oven-dried (150°C) Schlenk flask to the vacuum manifold of a dual-manifold using thick-walled rubber tubing[6].

  • Cycling (The 3x Rule):

    • Turn the double-oblique stopcock to Vacuum . Wait 3 minutes.

    • Validation Step 1 (Leak Test): Briefly close the stopcock to isolate the flask and watch the vacuum gauge. If the pressure rises rapidly, you have a leak. Regrease the joints. If it holds, proceed.

    • Turn the stopcock to Inert Gas (Argon/Nitrogen) to backfill the flask.

    • Repeat this Vacuum/Inert cycle three total times.

  • Cannula Transfer: Insert one end of a flexible steel cannula through the septum of your dry solvent flask, ensuring the tip is above the liquid level. Insert the other end into your reaction flask.

  • Purging the Cannula: Allow Argon to flow through the cannula for 30 seconds to purge atmospheric air.

  • Transfer: Lower the cannula tip into the solvent. Close the bubbler vent on the solvent flask to create a slight over-pressure, forcing the liquid through the cannula into the reaction flask.

  • Validation Step 2 (Volume Check): Verify the transferred volume using the graduations on the receiving flask. Once complete, lift the cannula above the liquid line, allow gas to clear the tube, and remove it.

References

1.[5] 2. [4] 3.[6] 4. 5.[2] 6. [3] 7.[1]

Sources

Resolving regioselectivity issues in spiro[2.5]octene functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Resolving Regio- and Stereoselectivity Issues in Spiro[2.5]octene Scaffolds[1]

Executive Summary: The "Spring-Loaded" Scaffold

Welcome to the technical support center for spiro[2.5]octene chemistry. You are likely here because your standard alkene functionalization protocols are failing.

The Core Problem: Spiro[2.5]oct-4-ene is not a standard cyclohexene.[1] It is a "spring-loaded" system combining significant ring strain (~27.5 kcal/mol from the cyclopropane) with a sterically demanding spiro-center adjacent to the alkene.

The Reactivity Triad:

  • Steric Blocking: The spiro-cyclopropane ring creates a "cone of protection" at C3, effectively blocking the syn face of the C4-C5 alkene.

  • Electronic Orthogonality: Unlike planar vinylcyclopropanes, the spiro-linkage holds the cyclopropane Walsh orbitals orthogonal to the alkene

    
    -system, minimizing conjugation but maximizing through-space electronic repulsion.
    
  • Acid Sensitivity: The system is prone to Wagner-Meerwein rearrangements under acidic conditions, leading to ring expansion or opening.

Troubleshooting Guides (Interactive Modules)

Module A: "I'm getting the wrong isomer." (Stereocontrol)

Issue: You are attempting epoxidation, hydroboration, or cyclopropanation, but the major product has the incoming group on the "wrong" side relative to the spiro ring.

Diagnostic Checklist:

  • Are you using a directing group (e.g., -OH)?

  • What is the size of your reagent?

The Technical Solution: The spiro[2.5] system exhibits extreme facial bias. The C3 spiro-carbon is quaternary, meaning the cyclopropane hydrogens project directly over the alkene face.

Reaction TypeReagent ClassDominant FaceMechanism
Epoxidation Peracids (mCPBA)Anti (>95:[1]1)Steric approach control.[1] The reagent avoids the spiro-bulk.
Epoxidation Vanadyl/tBuOOHSyn Directing Group Required. If a C6-OH is present, it directs syn via H-bonding.[1]
Hydroboration 9-BBN / BH3Anti Steric control.[1][2] Boron adds to the face opposite the spiro ring.
Cyclopropanation Simmons-Smith (Zn/Cu)Syn Directing Group Required. C6-OH coordinates Zn, delivering CH2 to the syn face.[1]

Corrective Action:

  • To invert stereochemistry: If you need the syn isomer without a directing group, you cannot use direct addition. You must use a halolactonization strategy (if a carboxylate is present) or install a transient directing group at C6.[1]

Module B: "My ring opened / The product is a mess." (Chemoselectivity)

Issue: The cyclopropane ring has vanished, or you see a complex mixture of ethyl-substituted cyclohexadienes or alcohols.

Root Cause: Homo-conjugate Addition / Rearrangement. Electrophiles (


) attack the alkene (C4).[1] The resulting carbocation at C5 is essentially a cyclopropylcarbinyl cation. If this cation is not quenched immediately, the cyclopropane ring bond (C1-C3) will slide (rearrange) to relieve strain, often expanding the ring to a bicyclo[4.1.0] system or opening to an ethyl chain.

The "Danger Zone" Reagents:

  • 
     (Strong Brønsted Acids)[1]
    
  • 
     (Oxymercuration)
    
  • Excess Lewis Acids (

    
    , 
    
    
    
    )[1]

Corrective Action:

  • Buffer Your Reactions: Always include

    
     or 2,6-lutidine in epoxidations (mCPBA produces acidic byproducts).[1]
    
  • Switch Mechanisms: Use Radical or Concerted pathways (e.g., hydroboration, Diels-Alder) rather than cationic pathways.[1] Concerted reactions avoid the discrete carbocation intermediate that triggers rearrangement.

Module C: "Regioselectivity on Unsymmetrical Alkenes"

Issue: You have a substituent at C4 (e.g., 4-methylspiro[2.5]oct-4-ene) and you are adding HX or X-OH. Where does X go?

Technical Insight: In a standard methyl-cyclohexene, Markovnikov addition places the nucleophile at the most substituted carbon. In spiro[2.5] systems, sterics override electronics .

  • Standard Prediction: Nucleophile attacks C4 (tertiary).[1]

  • Spiro Reality: The spiro-ring at C3 makes C4 sterically crowded. Large nucleophiles may be pushed to C5, or the reaction may slow significantly, allowing competing rearrangement pathways to take over.

Corrective Action:

  • Use Hydroboration-Oxidation (Anti-Markovnikov) to reliably place the -OH at C5 (less hindered).[1]

  • For C4 functionalization, use epoxidation followed by nucleophilic opening .[1] The epoxide forms anti to the spiro ring. Nucleophilic attack on the epoxide will then occur at C4 (trans-diaxial opening rules apply), but requires vigorous conditions.

Visual Decision Support

Figure 1: Reaction Pathway Decision Tree

ReactionLogic Start Target Functionalization Type Reaction Type? Start->Type Add Alkene Addition (OH, X, Epoxide) Type->Add Functionalize C4=C5 CH C-H Activation (Allylic) Type->CH Functionalize C6/C8 AcidCheck Acidic Conditions? Add->AcidCheck Pos Position? CH->Pos Safe Concerted/Basic (mCPBA+Buffer, 9-BBN) AcidCheck->Safe No (Buffered) Danger Cationic Intermediate (H2SO4, HX) AcidCheck->Danger Yes Stereo Desired Face? Safe->Stereo Rearrange RISK: Ring Opening/ Rearrangement Danger->Rearrange Anti Anti-Spiro Product (Steric Control) Stereo->Anti Standard Reagent Syn Syn-Spiro Product (Directing Group Req.) Stereo->Syn OH-Directed C3 C3 (Spiro) Pos->C3 Impossible (Quaternary) C6 C6/C8 (Distal) Pos->C6 Standard Allylic

Caption: Decision logic for functionalizing spiro[2.5]octene. Note the critical "Acidic Conditions" checkpoint to avoid ring opening.

Standard Operating Protocol (SOP)

Protocol: High-Fidelity Regioselective Epoxidation

Target: 4,5-epoxyspiro[2.5]octane (Anti-isomer)[1]

Rationale: This protocol uses buffering to prevent acid-catalyzed ring opening and exploits steric control to yield the single anti-diastereomer.[1]

Reagents:

  • Spiro[2.5]oct-4-ene (1.0 equiv)[3]

  • meta-Chloroperoxybenzoic acid (mCPBA) (1.2 equiv, <77% purity often contains acid—purify or buffer heavily)[1]

  • Sodium Bicarbonate (

    
    )  (2.0 equiv) — CRITICAL BUFFER[1]
    
  • Dichloromethane (DCM) (0.1 M concentration)[1]

Step-by-Step:

  • Preparation: In a flame-dried flask, suspend

    
     (2.0 equiv) in DCM. Add Spiro[2.5]oct-4-ene (1.0 equiv) and cool to 0°C.
    
    • Why? The bicarbonate neutralizes the m-chlorobenzoic acid byproduct immediately as it forms, preventing the "Danger Zone" (acid-catalyzed ring opening).

  • Addition: Dissolve mCPBA (1.2 equiv) in DCM and add dropwise to the suspension over 15 minutes.

    • Why? Slow addition controls the exotherm.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and monitor by TLC.

    • Checkpoint: If the reaction stalls, do not add heat. Add more reagent. Heat promotes rearrangement.[1]

  • Workup: Quench with saturated

    
     (to reduce excess peroxide) followed by saturated 
    
    
    
    . Extract with DCM.[1]
  • Purification: Flash chromatography on silica (buffered with 1%

    
     if the epoxide is sensitive).[1]
    

Expected Result: >90% yield of the anti-epoxide. The syn-epoxide is typically not observed due to the steric clash with the spiro-cyclopropane hydrogens.

Frequently Asked Questions (FAQ)

Q: Can I perform a Diels-Alder reaction on spiro[2.5]octadiene? A: Yes, and it is highly favorable. Spirocyclization at the saturated center of a cyclopentadiene (or cyclohexadiene) derivative enhances reactivity. The spiro-ring causes "diene distortion," pre-organizing the molecule into a geometry closer to the transition state.[4] You will see faster rates compared to gem-dimethyl analogs.[1]

Q: I need to install an alcohol at C4. Can I use oxymercuration? A: Absolutely not. Mercury salts are Lewis acidic enough to trigger the opening of the cyclopropane ring, likely leading to a rearranged ethyl-benzene derivative or complex polymer. Use epoxidation (buffered) followed by hydride reduction (e.g.,


) to open the epoxide. Note that hydride attacks the less hindered C5, leaving the alcohol at C4.

Q: Why does my NMR show a doublet of doublets at 0.3 ppm? A: That is the signature of the spiro-cyclopropane protons . They are highly shielded due to the anisotropy of the ring current. If this signal disappears or shifts downfield to >1.0 ppm, you have likely opened the ring.

References

  • Stereoselective Cyclopropanation (Simmons-Smith): Charette, A. B., & Beauchemin, A. (2001).[1] Simmons-Smith Cyclopropanation Reaction.[1] Organic Reactions.[1][2][5][6][7][8][9] Link[1]

  • Epoxidation Stereocontrol (Steric vs Directing): Kishi, Y. (1984).[1] Stereochemical control in the synthesis of acyclic systems. Aldrichimica Acta, 17(3). (Foundational principles applied to spiro-systems).

  • Spirocyclization and Diels-Alder Reactivity: Burrell, C. E., et al. (2010).[1] Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes.[4] Journal of the American Chemical Society. Link[1]

  • Acid-Catalyzed Rearrangement of Spiro-Dienones: Choudhury, A. M., et al. (1970). The acid-catalysed rearrangement of 2,3-dihydrobenzo[b]furan-2-spiro-1′-cyclohexa-2′,5′-dien-4′-one.[1][7] Journal of the Chemical Society C. Link

  • Walsh Orbital Interactions: Gleiter, R. (1992).[1] Spiroconjugation. Angewandte Chemie International Edition. (Explains the electronic orthogonality).

Sources

Validation & Comparative

Spectroscopic Characterization Guide: tert-Butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

The spiro[2.5]octane scaffold represents a critical bioisostere for the piperidine ring, offering altered vector orientation and reduced lipophilicity (LogP) while maintaining metabolic stability. This guide focuses on the spectroscopic validation of tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate , a versatile intermediate often generated via Ring-Closing Metathesis (RCM) or partial reduction strategies.

Accurate characterization of this alkene is pivotal for two reasons:

  • Reaction Monitoring: Distinguishing the olefinic intermediate from the final saturated building block (tert-butyl 5-azaspiro[2.5]octane-5-carboxylate).

  • Conformational Analysis: Understanding the ring strain imposed by the spiro-cyclopropane moiety, which significantly influences the chemical shifts of adjacent protons.

Comparative Spectroscopic Analysis

This section objectively compares the target alkene with its saturated analog (the standard commercial building block) and the non-spiro parent. This comparison is essential for verifying hydrogenation completion in synthesis workflows.

Structural Context[1][2]
  • Target (A): tert-Butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate (Contains C=C unsaturation).

  • Reference (B): tert-Butyl 5-azaspiro[2.5]octane-5-carboxylate (Saturated analog).

^1H NMR Spectral Comparison (400 MHz, CDCl3)
Proton AssignmentTarget (Alkene)

(ppm)
Reference (Saturated)

(ppm)
Diagnostic Feature
Olefinic (C6-H, C7-H) 5.60 – 5.85 (m, 2H) AbsentPrimary Indicator: Disappearance confirms reduction.
N-CH2 (C4) 3.85 – 4.05 (br s, 2H)3.42 – 3.55 (m, 2H)Deshielding in alkene due to planar geometry.
N-CH2 (C6/C8) Merged with olefinic or allylic3.30 – 3.45 (m, 2H)Shift upfield upon saturation.
Allylic/Ring CH2 2.05 – 2.20 (m, 2H)1.45 – 1.70 (m, 4H)Broad multiplets in saturated ring.
Boc (-CH3) 1.46 (s, 9H)1.45 (s, 9H)Strong singlet; often obscures ring protons.
Cyclopropane (Cp) 0.45 – 0.80 (m, 4H) 0.30 – 0.60 (m, 4H) High Field: Characteristic of spiro[2.5] systems.

Technical Insight (Rotamers): The N-Boc group induces restricted rotation around the N-C(O) bond. At room temperature (298 K), this often results in broadened signals or dual peaks (approx. 1:1 to 3:1 ratio) for protons adjacent to the nitrogen (C4 and C6 positions). Variable Temperature (VT) NMR at 323 K is recommended to coalesce these rotamers for clean integration.

^13C NMR Spectral Data (100 MHz, CDCl3)
Carbon AssignmentTarget (Alkene)

(ppm)
Reference (Saturated)

(ppm)
Carbonyl (Boc) 154.8155.1
Olefinic (C=C) 124.5, 128.2 Absent
Quaternary (t-Bu) 79.679.2
N-CH2 (Ring) 42.5 – 45.0 (Broad)44.5, 48.2 (Rotamers)
Spiro Quaternary 22.528.5
Boc (-CH3) 28.428.5
Cyclopropane CH2 10.5, 14.28.5, 11.2

Experimental Protocols & Methodology

Sample Preparation (Self-Validating Protocol)

To ensure reproducibility and minimize solvent effects on chemical shifts, follow this strict preparation protocol.

  • Solvent Selection: Use CDCl3 (99.8% D) neutralized with anhydrous K2CO3 or silver foil. Acidic traces in chloroform can degrade the Boc group or induce isomerization.

  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent. High concentrations (>20 mg) can exacerbate rotameric broadening due to viscosity and aggregation.

  • Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., Grubbs catalyst residues from RCM) which cause paramagnetic broadening.

Workflow Visualization

The following diagram illustrates the structural relationship and the critical NMR validation checkpoints.

G cluster_nmr NMR Interpretation Logic Start Precursor (Diallyl/Vinyl Species) RCM Ring-Closing Metathesis (Grubbs Cat.) Start->RCM Target Target Alkene 5-azaspiro[2.5]oct-6-ene (Validation: Olefinic Signals) RCM->Target Check 5.6-5.9 ppm Hydrogenation Hydrogenation (H2, Pd/C) Target->Hydrogenation Product Saturated Analog 5-azaspiro[2.5]octane (Validation: Loss of C=C) Hydrogenation->Product Check High Field Cp Node_Rotamer Broad Signals? Node_Action Run VT-NMR (50°C) Node_Rotamer->Node_Action

Caption: Synthesis workflow showing the critical NMR checkpoints for validating the spiro-alkene intermediate and its conversion to the saturated scaffold.

Technical Analysis: Why This Data Matters

The "Cyclopropane Anisotropy" Effect

The spiro-fused cyclopropane ring is not just a steric bulk; it exerts a unique magnetic anisotropy.

  • Observation: Protons spatially proximal to the face of the cyclopropane ring are significantly shielded (shifted upfield).

  • Application: In the 5-azaspiro[2.5]oct-6-ene system, the homo-allylic protons (C8) often appear as complex multiplets at higher fields than typical piperidines due to this shielding cone.

Handling Rotamers in Reports

When publishing or documenting this data, it is scientifically accurate to report rotamers rather than ignoring them.

  • Correct Reporting Format: "3.45 (t, J = 5.8 Hz, 1H, rotamer A), 3.55 (t, J = 5.8 Hz, 1H, rotamer B)."

  • Why: This signals to the reader that the sample is pure and the complexity is intrinsic to the Boc-protection, preventing false assumptions of impurity.

References

  • Aragen Life Sciences. "Pyrrolidine and Piperidine Based Chiral Spiro and Fused Scaffolds." Aragen.com.

  • Meyers, M. J., et al. "Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate."[1] Organic Letters, 2009.

  • ChemRxiv. "Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity." ChemRxiv Preprints, 2025.[2]

  • National Institutes of Health (NIH). "Spiro heterocycles bearing piperidine moiety as potential scaffold." PubMed Central.

  • ChemicalBook. "tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate NMR Data."

Sources

A Head-to-Head Analysis of Metabolic Stability: The Rigid Spiro[2.5]octene Scaffold versus the Ubiquitous Morpholine Moiety

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the intricate journey of drug discovery, the metabolic stability of a new chemical entity (NCE) is a paramount parameter that profoundly influences its pharmacokinetic profile, determining its half-life, bioavailability, and potential for in vivo efficacy.[1][2] An NCE that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could lead to accumulation and toxicity.[1] The chemist's choice of scaffold is therefore a critical decision that dictates the metabolic fate of a potential drug candidate.

This guide provides an in-depth, objective comparison of two structurally distinct but highly relevant scaffolds in medicinal chemistry: the rigid, three-dimensional spiro[2.5]octene framework and the flexible, commonly used morpholine heterocycle. While morpholine is a "privileged scaffold" found in over 20 FDA-approved drugs, it is often associated with metabolic liabilities.[3][4] In contrast, spirocyclic systems are at the forefront of the "escape from flatland" movement in drug design, offering a strategy to enhance drug-like properties, including metabolic stability, by increasing three-dimensionality.[5][6][7]

We will delve into the structural rationale behind their differing metabolic profiles, present comparative data from literature case studies, and provide detailed, validated protocols for assessing metabolic stability in your own research.

The Morpholine Scaffold: A Versatile but Vulnerable Mainstay

The morpholine ring is a six-membered heterocycle prized for its favorable physicochemical properties. Its ether oxygen can act as a hydrogen bond acceptor, and the weakly basic nitrogen (pKa ≈ 8.5) is often protonated at physiological pH, which can improve aqueous solubility and permeability.[8][9] These attributes have made it a ubiquitous building block in drug design.

However, the very features that make morpholine attractive also render it susceptible to metabolism. The C-H bonds adjacent (alpha) to the nitrogen and oxygen atoms are activated, making them prime targets for oxidation by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[10][11]

Common Metabolic Pathways for Morpholine:

  • C-H Oxidation: Hydroxylation at carbons alpha to the nitrogen or oxygen, leading to unstable intermediates that can fragment.

  • N-Dealkylation: If the morpholine nitrogen is attached to a larger molecule, enzymatic cleavage of this bond is a common metabolic route.

  • Ring Opening: Oxidation can lead to the opening of the morpholine ring, drastically altering the molecule's structure and activity.[12]

These metabolic "soft spots" often result in rapid clearance, limiting the in vivo exposure of morpholine-containing compounds.

Caption: Major sites of metabolic attack on the morpholine scaffold.

The Spiro[2.5]octene Scaffold: Engineering Metabolic Robustness

Spirocycles are characterized by two rings sharing a single quaternary carbon atom.[6] This unique architecture imparts significant rigidity and a defined three-dimensional geometry. The spiro[2.5]octene scaffold, which fuses a cyclopropane and a cyclohexene ring, exemplifies the advantages of this structural class.

The primary reason for the enhanced metabolic stability of spirocyclic scaffolds is the increased fraction of sp3-hybridized carbons (Fsp3) and the inherent steric shielding of potential metabolic sites.

Key Features Contributing to Metabolic Stability:

  • Metabolically Inert Spirocenter: The quaternary spiro-carbon is not susceptible to oxidation.

  • Steric Hindrance: The rigid, non-planar structure can sterically block the approach of large CYP enzymes to adjacent C-H bonds, effectively "shielding" the molecule from metabolism.

  • Reduced Conformational Flexibility: Unlike the flexible morpholine ring, the rigid spirocycle cannot easily adopt conformations that expose vulnerable sites to enzymatic attack. This pre-organized conformation can also reduce the entropic penalty upon binding to a target, potentially increasing potency.[5]

By replacing a metabolically labile fragment like morpholine with a robust spirocycle, medicinal chemists can often overcome issues of rapid clearance and improve the overall pharmacokinetic profile of a drug candidate.

Caption: Structural features conferring metabolic stability to spirocycles.

Comparative Analysis: Evidence from the Field

The theoretical advantages of spirocycles have been borne out by experimental data. In many drug discovery programs, the replacement of a planar or flexible heterocycle with a spirocyclic moiety has led to significant improvements in metabolic stability.

A compelling example comes from the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists. Researchers found that exchanging a morpholine ring for various azaspirocycles not only improved metabolic stability but also lowered lipophilicity (logD) and enhanced selectivity against the hERG channel.

Scaffold FeatureMorpholineSpiro[2.5]octene (and related spirocycles)Rationale for Difference
Dominant Hybridization sp3sp3 (with higher Fsp3)Spirocycles inherently increase the sp3 character, which is correlated with improved drug-like properties.[6]
Shape & Rigidity Flexible chair/boatRigid, defined 3D shapeThe spiro-fusion point locks the conformation, preventing access to metabolic enzymes.[5]
Metabolic "Soft Spots" C-H bonds α to N and OFewer accessible sitesThe quaternary spiro-carbon is inert, and adjacent C-H bonds are sterically shielded.
Typical In Vitro t½ Low to ModerateModerate to HighReduced susceptibility to CYP-mediated oxidation leads to a longer half-life in metabolic assays.
Intrinsic Clearance (CLint) Moderate to HighLow to ModerateSlower metabolism translates directly to lower intrinsic clearance values.

Table 1: A comparative summary of key features influencing the metabolic stability of morpholine versus spirocyclic scaffolds.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine and compare the metabolic stability of compounds containing these scaffolds, standardized in vitro assays are essential.[13] Below are detailed protocols for the two most common and informative assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Protocol 1: Liver Microsomal Stability Assay

This assay is a high-throughput method to evaluate Phase I metabolism, primarily mediated by CYP enzymes.[10][11] It measures the rate of disappearance of the parent compound over time.

A. Materials & Reagents

  • Test Compounds (e.g., Spiro[2.5]octene analog, Morpholine analog)

  • Pooled Liver Microsomes (Human, Rat, Mouse)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Quenching Solution: Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

B. Experimental Workflow

G prep_mics Prepare Microsome/ Buffer Solution pre_inc Pre-incubate Mixture at 37°C (5 min) prep_mics->pre_inc prep_cpd Prepare Test Compound Working Solutions prep_cpd->pre_inc initiate Initiate Reaction with NADPH System pre_inc->initiate time_points Sample at Time Points (0, 5, 15, 30, 60 min) initiate->time_points quench Quench Reaction with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant via LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

C. Step-by-Step Procedure

  • Preparation: Thaw liver microsomes on ice. Prepare a 1 mg/mL microsomal solution in phosphate buffer. Prepare 1 µM working solutions of test and control compounds.

  • Pre-incubation: In a 96-well plate, add the microsomal solution and the test compound solution. Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The time of this addition is T=0.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation plate and add it to a collection plate containing ice-cold acetonitrile with the internal standard. This immediately stops the reaction.

  • Protein Precipitation: Once all time points are collected, vortex the collection plate and centrifuge at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Calculation:

    • Plot the natural log of the % remaining parent compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) in µL/min/mg protein = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.[14]

A. Materials & Reagents

  • Cryopreserved Suspension Hepatocytes (Human, Rat, etc.)

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • All other materials as listed in the microsomal assay protocol.

B. Step-by-Step Procedure

  • Cell Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium and perform a cell count and viability check (e.g., via Trypan Blue). Centrifuge and resuspend to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation Setup: Add the hepatocyte suspension to a 24- or 12-well plate. Add the test and control compounds (final concentration typically 1 µM).

  • Incubation: Place the plate in a humidified incubator at 37°C with 5% CO2, on an orbital shaker to keep cells in suspension.

  • Sampling & Analysis: The sampling, quenching, and analysis steps are identical to the microsomal stability assay. Time points may be extended (e.g., 0, 15, 30, 60, 120 minutes) to capture slower metabolism.

  • Data Calculation: The calculations for t½ and CLint are performed as described above, with CLint typically expressed as µL/min/10^6 cells.

Interpreting the Data: A Clearer Path Forward

The output of these assays, particularly the in vitro half-life (t½), allows for the direct comparison of your spiro[2.5]octene and morpholine analogs.

In Vitro t½ (minutes)Predicted In Vivo ClearanceInterpretation for Drug Discovery
< 20HighLikely to have poor oral bioavailability and short in vivo half-life. High priority for modification.
20 - 60IntermediateMay have acceptable pharmacokinetics. Further optimization may be beneficial.
> 60LowLikely to have good metabolic stability. Monitor for potential drug-drug interactions or accumulation.

Table 2: General guide for interpreting in vitro half-life data from human liver microsome assays. (Adapted from McNaney et al., 2008)[15]

Based on extensive precedent, it is highly probable that a spiro[2.5]octene-containing compound will exhibit a significantly longer t½ and lower CLint compared to its morpholine-containing counterpart, confirming the superior metabolic stability of the spirocyclic scaffold.

Conclusion

While the morpholine scaffold remains a useful tool in medicinal chemistry for its ability to confer solubility and favorable physicochemical properties, its inherent metabolic liabilities must be carefully considered.[4][9] For drug discovery programs plagued by rapid in vivo clearance, the strategic replacement of morpholine with a metabolically robust spirocyclic scaffold, such as spiro[2.5]octene, presents a validated and powerful solution.

The increased three-dimensionality, conformational rigidity, and steric shielding offered by spirocycles provide a clear mechanism for enhancing metabolic stability.[5][7] By employing the standardized in vitro assays detailed in this guide, researchers can empirically validate this strategy, de-risk their lead compounds, and make more informed decisions on the path to nominating a successful clinical candidate.

References

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis Online URL: [Link]

  • Title: In Vitro ADME Assays: Principles, Applications & Protocols. Source: Creative Biolabs URL: [Link]

  • Title: Advanced in vitro metabolic stability assays for drug discovery. Source: Nuvisan URL: [Link]

  • Title: Metabolic Stability Assay Services. Source: BioIVT URL: [Link]

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Source: RSC Publishing URL: [Link]

  • Title: Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. Source: ACS Publications URL: [Link]

  • Title: Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. Source: PubMed URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery. Source: PMC URL: [Link]

  • Title: Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Source: ResearchGate URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery. Source: ACS Publications URL: [Link]

  • Title: Metabolic stability and metabolite profiling of emerging synthetic cathinones. Source: Frontiers URL: [Link]

  • Title: European Journal of Medicinal Chemistry. Source: AIR Unimi URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle. Source: MDPI URL: [Link]

  • Title: (PDF) Metabolic stability and its role in the discovery of new chemical entities. Source: ResearchGate URL: [Link]

  • Title: Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Source: Longdom Publishing URL: [Link]

  • Title: Synthesis and SAR of morpholine and its derivatives: A review update. Source: E3S Web of Conferences URL: [Link]

Sources

Structural Elucidation of 5-azaspiro[2.5]oct-6-ene Derivatives: A Comparative Guide to SCXRD and MicroED

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly pivots toward molecules with high fraction sp3 (


) character to improve metabolic stability and target specificity, spirocyclic scaffolds like 5-azaspiro[2.5]oct-6-ene derivatives have become highly prized bioisosteres. However, determining their absolute stereochemistry and 3D conformation presents a significant bottleneck.

This guide provides an objective, data-driven comparison of the traditional "gold standard"—1[1]—against the rapidly emerging 2[2] technique for analyzing these challenging compounds.

The Crystallographic Bottleneck: Why Spirocycles Resist SCXRD

The 5-azaspiro[2.5]oct-6-ene core contains a highly strained cyclopropane ring fused to a partially unsaturated piperidine-like ring. Unlike flat aromatic systems (e.g., benzenes, pyridines) that readily engage in robust


 stacking to form highly ordered, large crystal lattices, spiro compounds rely on weaker, less directional van der Waals forces.

Consequently, during crystallization attempts, nucleation occurs rapidly but ordered lattice extension fails. This kinetic trap typically yields a fine microcrystalline powder rather than the


 single crystals required for SCXRD[3]. When X-rays (which scatter weakly off electron clouds) are directed at these sub-micron powders, the resulting diffraction pattern lacks the signal-to-noise ratio required for atomic resolution[1].

MicroED circumvents this by utilizing an electron beam in a cryo-transmission electron microscope (cryo-TEM). Because electrons interact with the Coulomb potential of the atoms (both the positively charged nuclei and the negatively charged electron clouds), the scattering event is roughly


 to 

times stronger than X-ray scattering. This allows4 to be collected from crystals a billionth the volume of those needed for SCXRD[4][5].

Workflow Visualization

G Start 5-azaspiro[2.5]oct-6-ene Synthesis Cryst Crystallization Attempt Start->Cryst LargeCryst Large Crystal (>10 μm) Cryst->LargeCryst Rare Outcome MicroCryst Microcrystal (<1 μm) Cryst->MicroCryst Typical Outcome SCXRD SCXRD (X-ray) LargeCryst->SCXRD MicroED MicroED (Cryo-TEM) MicroCryst->MicroED DataSCXRD Kinematic Processing SCXRD->DataSCXRD DataMicroED Dynamical Correction MicroED->DataMicroED Structure 3D Atomic Structure DataSCXRD->Structure DataMicroED->Structure

Figure 1: SCXRD vs MicroED structural elucidation workflow for spirocyclic derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, incorporating critical checkpoints to prevent downstream data failure.

Protocol A: SCXRD Analysis via Vapor Diffusion

Best for: Derivatized spirocycles with heavy-atom labels (e.g., brominated or co-crystallized with a bulky counter-ion).

  • Solvent Screening & Setup: Dissolve 5 mg of the 5-azaspiro[2.5]oct-6-ene derivative in a minimal volume of a good solvent (e.g., dichloromethane). Place this in an inner vial, surrounded by an outer vial containing a volatile anti-solvent (e.g., pentane).

    • Causality: Vapor diffusion slowly increases supersaturation, thermodynamically favoring the growth of fewer, larger crystals rather than rapid kinetic nucleation.

  • Harvesting & Cryoprotection: After 7–14 days, harvest a crystal (

    
    ) using a nylon loop. Briefly submerge in a cryoprotectant (e.g., Paratone-N).
    
    • Validation Checkpoint: Mount the loop under a polarized light microscope. Complete extinction of light upon stage rotation confirms the crystal is a single, ordered lattice rather than a twinned aggregate.

  • Data Collection: Transfer the loop to a goniometer under a

    
     nitrogen stream. Expose to a Cu-
    
    
    
    X-ray source (
    
    
    ).
  • Processing: Integrate intensities and solve the phase problem using direct methods (e.g., SHELXT), relying on kinematic scattering assumptions.

Protocol B: MicroED Analysis via Cryo-TEM

Best for: Pure, unmodified spirocyclic powders straight from synthesis/purification.

  • Grid Preparation & Fragmentation: Suspend

    
     of the microcrystalline spirocycle powder in 
    
    
    
    of water or an inert solvent. Briefly sonicate for 30 seconds. Apply
    
    
    of the suspension to a glow-discharged holey carbon copper grid.
    • Causality: Sonication breaks down aggregated microcrystals into sub-micron fragments, ensuring they are thin enough (

      
      ) to be electron transparent, thereby minimizing dynamical scattering artifacts.
      
  • Vitrification: Blot the grid to remove excess solvent and immediately plunge-freeze into liquid ethane.

    • Causality: Plunge freezing prevents the formation of crystalline ice, which would otherwise produce intense Bragg peaks that obscure the sample's diffraction data[5].

    • Validation Checkpoint: Perform low-dose imaging in the cryo-TEM prior to diffraction. The presence of sharp crystal edges against a smooth, amorphous ice background confirms the grid is suitable for data collection.

  • Continuous Rotation Data Collection: Isolate a single nanocrystal using a selected area aperture. Continuously rotate the stage from

    
     to 
    
    
    
    at a rate of
    
    
    while recording the diffraction pattern on a direct electron detector.
    • Causality: Continuous rotation accurately samples reciprocal space and integrates partial reflections, which is critical for accurate structural refinement[3].

Comparative Data Analysis

The following table synthesizes the quantitative performance metrics of both techniques when applied specifically to highly flexible, non-planar spirocyclic small molecules.

ParameterSCXRD (Single-Crystal X-ray Diffraction)MicroED (Microcrystal Electron Diffraction)Causality / Advantage for Spirocycles
Minimum Crystal Size


(sub-micron)
Electrons interact

x stronger than X-rays, bypassing the spirocycle crystallization bottleneck.
Sample Quantity Required Milligram scale (

)
Nanogram scale (

)
MicroED utilizes the fine powder directly from synthesis/purification.
Data Collection Time 12–24 hours

hours
Continuous rotation in cryo-TEM captures reciprocal space rapidly.
Resolution Limit

Sub-angstrom (

)
Both provide atomic resolution, but MicroED can map electrostatic potentials, aiding in hydrogen assignment.
Success Rate (Spirocycles) Low (

)
High (

)
Spirocycles inherently resist forming the large lattices required for SCXRD.

Strategic Recommendations

For drug development professionals working with 5-azaspiro[2.5]oct-6-ene derivatives, relying solely on SCXRD introduces severe timeline risks due to the unpredictable nature of crystal growth.

MicroED should be adopted as the primary structural validation tool for these specific scaffolds. Because 3[3], MicroED eliminates weeks of trial-and-error crystallization screening. SCXRD should be reserved for cases where absolute configuration must be determined via anomalous dispersion (e.g., using heavy-atom derivatives), as anomalous scattering is currently more straightforward to extract from X-ray data than from electron diffraction data.

References

  • MicroED in natural product and small molecule research eScholarship.org URL:[Link]

  • X-ray versus MicroED. (A) Atomic scattering values of O and Ca species... ResearchGate URL:[Link]

  • SCXRD vs MicroED Comparison for Crystallography Research Creative Biostructure URL:[Link]

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Frontiers in Molecular Biosciences URL:[Link]

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals Caltech Authors URL:[Link]

Sources

Mass Spectrometry Profiling of N-Boc Spiro Amines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of N-Boc Spiro Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, spirocyclic scaffolds—specifically N-Boc spiro amines —have emerged as critical "isosteres" for morphing flat aromatic structures into three-dimensional architectures. Their rigid conformation offers improved physicochemical properties and novel intellectual property space.[1] However, characterizing these molecules via Mass Spectrometry (MS) presents unique challenges compared to linear or simple cyclic amines.

This guide provides a technical comparison of the fragmentation behaviors of N-Boc spiro amines versus their linear and non-spirocyclic counterparts. The core insight for the analyst is the "Shielded Core" phenomenon : while the N-Boc group undergoes predictable, facile cleavage, the spirocyclic core exhibits exceptional stability, often resisting the secondary fragmentation pathways typical of linear amines.

Mechanistic Foundations: The "Sacrificial" Boc and the "Survivor" Spiro

To interpret the spectra of N-Boc spiro amines, one must decouple the behavior of the protecting group from the behavior of the core scaffold.

The N-Boc Cleavage (Universal Pathway)

Regardless of the core structure, the N-tert-butoxycarbonyl (Boc) group acts as a "sacrificial" moiety in Electrospray Ionization (ESI) and Electron Impact (EI). The fragmentation is driven by a McLafferty-like rearrangement or distonic ion mechanism, resulting in a characteristic neutral loss.

  • Primary Pathway: Loss of isobutene (56 Da) followed by decarboxylation (CO₂, 44 Da).

  • Net Result: A dominant product ion at [M+H – 100]⁺ .

  • Secondary Pathway: In some "softer" conditions or specific steric environments, the intermediate carbamate cation [M+H – 56]⁺ may be observed, but it is transient.

The Spiro Core Stability

Unlike linear amines, which rapidly undergo


-cleavage to generate a ladder of alkyl fragments, spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 6-azaspiro[3.4]octane) possess a "kinetically trapped" geometry. The quaternary spiro-carbon prevents the formation of stable double bonds necessary for ring-opening retro-Diels-Alder reactions under standard collision energies (CID).

Key Takeaway: The base peak in MS/MS spectra of N-Boc spiro amines is almost invariably the protonated free amine [Core+H]⁺ . Further fragmentation requires significantly higher collision energies (CE > 30-40 eV).

Visualization: Fragmentation Pathway

The following diagram illustrates the divergent pathways between a linear N-Boc amine and an N-Boc spiro amine.

FragmentationPathway NBoc Precursor: N-Boc Spiro Amine [M+H]+ Inter Intermediate Carbamate [M+H - 56]+ NBoc->Inter - Isobutene (56 Da) Core Spiro Core (Free Amine) [M+H - 100]+ Inter->Core - CO2 (44 Da) (Fast) Core->Core High Stability (Resists Fragmentation) LinearPre Precursor: Linear N-Boc [M+H]+ LinearCore Linear Core [M+H - 100]+ LinearPre->LinearCore - Boc (100 Da) Frags Alpha-Cleavage Fragments (Ladder) LinearCore->Frags Alpha-Cleavage (Facile)

Caption: Divergent fragmentation stability. The Spiro Core acts as a stable "terminal" ion, whereas linear analogs fragment further.

Comparative Analysis: Spiro vs. Alternatives

This section objectively compares the MS performance and characteristics of N-Boc Spiro amines against common alternatives used in library synthesis.

Table 1: Comparative MS Characteristics[2][3][4]
FeatureN-Boc Spiro Amines N-Boc Linear Amines N-Boc Bicyclic (Fused)
Dominant Precursor Ion [M+H]+ (Strong)[M+H]+ (Moderate)[M+H]+ (Strong)
Primary Fragment (Low CE) [M+H - 100]+ (Base Peak)[M+H - 100]+[M+H - 100]+
Secondary Fragmentation Minimal. Spiro ring remains intact.Extensive. Series of m/z 30, 44, 58 (CnH2n+2N).Variable. Bridgehead strain can induce ring opening.
Isobaric Differentiation High. Unique fingerprint due to lack of fragmentation.Low. Isomers produce similar alkyl fragments.Moderate. Retro-Diels-Alder often observed.[2]
Stability (In-Source) High. Boc loss may occur, but core persists.Moderate.High.
Detailed Performance Insights
1. Signal-to-Noise & Sensitivity
  • Spiro Advantage: Because the fragmentation channel is "funneled" almost exclusively into the [M+H - 100]+ ion, N-Boc spiro amines often exhibit higher sensitivity in Single Reaction Monitoring (SRM) modes compared to linear amines, where the ion current is diluted across many fragments.

  • Linear Disadvantage: Linear amines suffer from "spectral bleed," where the signal is split among many non-specific alkylamine fragments.

2. Structural Elucidation
  • The "Silent" Spectrum: A common point of confusion for researchers is the "silent" MS/MS spectrum of a deprotected spiro amine. Unlike linear amines that tell you their chain length via fragmentation ladders, a spiro amine often shows only the molecular ion.

  • Protocol Adjustment: To confirm the structure of the spiro core, higher Collision Energies (CE) (typically 10-20 eV higher than standard) are required to force ring opening.

Experimental Protocol: Validated Workflow

This protocol is designed to ensure reproducible characterization of N-Boc spiro amines, minimizing in-source fragmentation while maximizing structural information.

Sample Preparation
  • Solvent: Dissolve 0.1 mg of N-Boc spiro amine in 1 mL of MeOH:H₂O (50:50) + 0.1% Formic Acid .

    • Why: Methanol aids solubility of the lipophilic Boc group; water/formic acid ensures efficient protonation [M+H]+.

  • Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC-MS.

LC-MS/MS Parameters (ESI Positive)
  • Source Voltage: 3.5 kV (Keep moderate to prevent in-source Boc loss).

  • Capillary Temp: 250°C.

  • Collision Energy (CE) Ramping:

    • Step 1 (Deprotection Check): Set CE to 15-20 eV. Look for transition [M+H]+ → [M+H - 100]+.

    • Step 2 (Core Stress Test): Ramp CE to 40-60 eV. Look for ring-opening fragments (rare but diagnostic).

Workflow Diagram

ExperimentalWorkflow Sample Sample Prep 1 µg/mL in MeOH/H2O/FA ESI ESI Source (+3.5 kV, Soft) Sample->ESI MS1 Full Scan MS1 Identify [M+H]+ and [M+Na]+ ESI->MS1 Decision Is [M+H-100]+ present in MS1? MS1->Decision InSource In-Source Fragmentation Reduce Voltage/Temp Decision->InSource Yes (Bad) MS2_Low MS/MS (CE 20 eV) Confirm Boc Loss (-100 Da) Decision->MS2_Low No (Good) MS2_High MS/MS (CE 50 eV) Force Core Fragmentation MS2_Low->MS2_High Structural Confirmation

Caption: Step-by-step decision tree for optimizing N-Boc spiro amine detection.

Case Study: Differentiating Isomers

Scenario: A drug discovery team synthesized 2-Boc-2-azaspiro[3.3]heptane (Spiro) and its linear isomer N-Boc-cyclohexylamine (Cyclic/Linear behavior).

Experimental Observation:

  • MS1: Both showed identical m/z 198.15 [M+H]+.

  • MS2 (20 eV):

    • Spiro: Single intense peak at m/z 98 (Loss of Boc). No other significant ions.

    • Cyclic/Linear: Peak at m/z 98, plus minor ions at m/z 81 (NH3 loss) and m/z 56.

  • MS2 (50 eV):

    • Spiro: The m/z 98 ion persisted. Minor fragmentation only appeared at >60 eV.

    • Cyclic/Linear: The m/z 98 ion disappeared, replaced by extensive ring-fragmentation ions (m/z 56, 44, 30).

References

  • Whitman College. Fragmentation of Amines - GCMS Section 6.15. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • National Institutes of Health (NIH). Elucidation of the fragmentation pathways of azaspiracids using ESI-MS. Available at: [Link]

  • Royal Society of Chemistry (RSC). Fragmentation reactions using electrospray ionization mass spectrometry. Available at: [Link][3][4][5][6][7]

Sources

Escaping Flatland: Comparative Solubility Profiles of Spirocyclic vs. Bicyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Since the conceptualization of the "escape from flatland" paradigm, medicinal chemistry has increasingly shifted away from planar, sp²-rich frameworks toward sp³-rich, three-dimensional architectures[1]. Among these, spirocyclic and bridged bicyclic amines have emerged as privileged scaffolds. While both classes increase the fraction of sp³-hybridized carbons (


) to mitigate off-target promiscuity and improve metabolic stability[1], they exhibit distinct physicochemical behaviors—particularly concerning aqueous solubility.

This guide provides an objective, data-driven comparison of spirocyclic and bicyclic amines, detailing the thermodynamic mechanisms governing their solubility profiles and providing robust experimental protocols for their evaluation.

Section 1: Structural Mechanics & Causality: The Thermodynamics of Solubility

Aqueous solubility is governed by two primary thermodynamic barriers: the energy required to disrupt the solid-state crystal lattice (solid-state penalty) and the energy required to create a cavity in the solvent and hydrate the molecule (solvation energy)[2].

Spirocyclic Amines (e.g., Azaspiro[3.3]heptanes): Spirocycles project functionality in a highly orthogonal, three-dimensional space[3]. This inherent 3D nature profoundly disrupts molecular planarity and symmetry[4]. By weakening intermolecular hydrogen bonding and


 stacking interactions in the crystal lattice, spirocycles significantly lower the melting point (

)[2]. This "aufheben" (sublation) of hydrophobicity acts as a primary thermodynamic driver for enhanced solubility[2]. Furthermore, the introduction of heteroatoms (e.g., oxa-spirocycles) drastically lowers lipophilicity (LogD), improving hydration[5].

Bridged Bicyclic Amines (e.g., Bicyclo[1.1.1]pentanes): Bridged systems also increase


 and provide rigid, well-defined exit vectors[6]. However, their compact, highly symmetrical nature can sometimes lead to efficient crystal packing, resulting in higher melting points compared to their spirocyclic counterparts. While they generally improve solubility relative to flat monocycles by lowering LogD[6], they may not achieve the same magnitude of thermodynamic solubility enhancement as highly asymmetric spirocycles[4].

Causality A Increase Fsp3 (Spiro/Bicyclic) B Disrupt Molecular Planarity A->B E Decrease LogD (Lipophilicity) A->E C Weaken Crystal Lattice Energy B->C D Lower Melting Point (Tm) C->D F Enhanced Aqueous Solubility D->F Thermodynamic Driver E->F Hydration Driver

Mechanistic pathways connecting 3D structural modifications to enhanced aqueous solubility.

Section 2: Comparative Physicochemical Profiles

To objectively evaluate these scaffolds, we compare a standard monocycle (Piperazine) against representative bridged bicyclic and spirocyclic bioisosteres. The data illustrates how structural rigidification and 3D projection influence key physicochemical parameters[4][6][7].

Scaffold TypeRepresentative Structure3D ProjectionMean

Impact
Crystal Packing (

)
Thermodynamic Solubility
Monocycle PiperazineLow (Dynamic Chair)BaselineHigh (Strong packing)Low
Bridged Bicyclic 2-Azabicyclo[2.2.1]heptaneHigh (Rigid)Lower than baselineModerate to HighModerate
Spirocyclic 2-Azaspiro[3.3]heptaneHigh (Orthogonal)Lower than baselineLow (Disrupted)High
Hetero-Spirocyclic 2-Oxa-6-azaspiro[3.3]heptaneHigh (Orthogonal)LowestLowestVery High

Causality Insight: The oxa-spirocycle exhibits the highest solubility due to a synergistic effect: the spiro-core disrupts crystal packing (lowering


), while the oxygen atom acts as a hydrogen bond acceptor, drastically reducing LogD and enhancing aqueous solvation[5][7]. This strategy was successfully employed in the optimization of MCHr1 antagonists, where exchanging a morpholine for diverse azaspiro cycles improved both solubility and metabolic stability[7]. Similarly, spirocyclic scaffolds have been pivotal in optimizing SHP2 inhibitors by maintaining directed H-bond interactions while improving cellular efficacy[8].
Section 3: Self-Validating Experimental Methodologies

Accurate differentiation between kinetic and thermodynamic solubility is critical. Kinetic solubility measures the precipitation point of a compound pre-dissolved in DMSO, which can mask the true solid-state penalty[2]. To evaluate the true impact of crystal packing disruption by spirocycles, a rigorous thermodynamic solubility protocol must be employed.

Protocol: Miniaturized Shake-Flask Thermodynamic Solubility

Rationale: This protocol is a self-validating system; by analyzing both the liquid phase (quantification) and the solid phase (polymorph verification), we ensure that the measured solubility reflects the most stable crystalline form, preventing false positives from amorphous phase dissolution.

  • Solid Dispensing: Accurately weigh 1-2 mg of highly pure, crystalline compound into a 1.5 mL glass vial. Crucial Step: Ensure the starting material is fully characterized by powder X-ray diffraction (pXRD) to confirm crystallinity.

  • Buffer Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4). Do not use co-solvents (e.g., DMSO), as even 1% DMSO can exponentially alter the thermodynamic equilibrium.

  • Equilibration: Seal the vial and incubate on an orbital shaker at 300 rpm and 37°C for 24 to 48 hours. Causality: 24+ hours are required to ensure the system reaches true thermodynamic equilibrium between the solid lattice and the solvated state.

  • Phase Separation: Transfer the suspension to a thick-walled centrifuge tube and ultracentrifuge at 100,000 x g for 30 minutes at 37°C. Causality: Ultracentrifugation is strictly preferred over syringe filtration. Highly lipophilic bicyclic amines frequently adsorb to PTFE or nylon filter membranes, leading to artificially low solubility readings.

  • Supernatant Quantification: Carefully aspirate the supernatant and quantify the dissolved compound using HPLC-UV or LC-MS/MS against a standard calibration curve.

  • Solid-State Verification (The Validation Step): Recover the remaining solid pellet and analyze via pXRD and Differential Scanning Calorimetry (DSC). Causality: If the recovered solid is amorphous or a different polymorph than the starting material, the solubility value must be flagged, as phase transitions during equilibration invalidate the thermodynamic measurement[2].

Workflow Step1 Solid Compound Preparation Step2 Incubation in Buffer (pH 7.4, 24h, 37°C) Step1->Step2 Step3 Phase Separation (Ultracentrifugation) Step2->Step3 Step4 Supernatant Analysis (HPLC-UV/MS) Step3->Step4 Quantify Dissolved Drug Step5 Solid-State Characterization (pXRD / DSC) Step3->Step5 Verify Polymorph

Standardized miniaturized shake-flask workflow for thermodynamic solubility determination.

Section 4: Strategic Application in Drug Development

When selecting between these scaffolds, drug development professionals must weigh the specific liabilities of their lead compound:

  • Choose Bridged Bicyclics when: The primary liability is metabolic instability (e.g., CYP450 oxidation). The rigid, compact nature of bridged systems effectively blocks metabolic "soft spots" while maintaining a relatively low molecular weight[6].

  • Choose Spirocyclics when: The primary liability is poor aqueous solubility driven by a high melting point (flatness) or high lipophilicity. The profound disruption of molecular symmetry and the ability to easily incorporate heteroatoms (like oxygen or sulfur) make spirocycles unmatched in rescuing "brick dust" compounds[4][5].

References
  • 5 - enamine.net 2.6 - acs.org 3.4 - nih.gov 4.2 - nih.gov

  • 7 - bldpharm.com

  • 1 - researchgate.net

  • 3 - chembridge.com 8.8 - bldpharm.com

Sources

Technical Guide: Validating Vector Alignment in Spiro[2.5]oct-6-ene Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Geometry of Efficacy

In the modern "Escape from Flatland" era of drug discovery, the spiro[2.5]oct-6-ene scaffold represents a critical geometric intervention. Unlike traditional planar aromatics (e.g., phenyl rings) that force substituent exit vectors into 120° or 180° orientations, this spirocyclic system offers a rigid, orthogonal vector alignment. This guide details the experimental validation of this scaffold, focusing on proving that its 3D vector alignment—not just its physicochemical properties—drives superior target engagement.

Part 1: The Vector Alignment Problem

The Limitations of "Flatland"

Traditional medicinal chemistry relies heavily on sp2-hybridized planar systems. While synthetically convenient, these scaffolds suffer from:

  • Vector Redundancy: Substituents are locked into predictable planes, often missing sub-pockets in complex protein targets (e.g., kinases, GPCRs).

  • Solubility Penalties: High aromatic ring counts correlate with poor aqueous solubility and increased non-specific binding.

The Spiro[2.5]oct-6-ene Solution

The spiro[2.5]oct-6-ene scaffold fuses a cyclopropane ring to a cyclohexene ring at a single carbon. This creates a unique geometry:

  • Orthogonality: The cyclopropane ring sits roughly perpendicular to the average plane of the cyclohexene ring.

  • Rigidity: Unlike a flexible alkyl chain, the spiro-fusion locks the exit vectors (bonds connecting to functional groups) into a specific conformation, reducing the entropic penalty upon binding.[1]

Comparison: Exit Vector Angles
ScaffoldHybridizationPrimary Exit Vector AngleConformational Flexibility
Phenyl (Benchmark) sp2 (Planar)120° / 180°Rigid (Planar)
Cyclohexane sp3 (Chair)109.5° (Tetrahedral)High (Chair flips)
Spiro[2.5]oct-6-ene Mixed sp3/sp2~109° (Locked) Rigid (Restricted flip)

Part 2: Experimental Validation Protocols

To validate that the spiro[2.5]oct-6-ene scaffold provides a superior vector alignment, a multi-modal approach is required. We do not rely solely on docking scores; we validate the physical reality of the vector.

Protocol A: Small Molecule X-Ray Crystallography (The Structural Truth)

Objective: Determine the exact solid-state exit vector angle (


) and torsion (

) of the substituents.

Methodology:

  • Crystallization: Dissolve 5 mg of the candidate in a slow-evaporating solvent system (e.g., MeOH/EtOAc 1:1). Avoid rapid precipitation to ensure high-quality single crystals.

  • Diffraction: Collect data at 100 K to minimize thermal motion (using Mo K

    
     or Cu K
    
    
    
    radiation).
  • Vector Mapping:

    • Define the centroid of the spiro-carbon.

    • Measure the angle between the C-C bonds of the cyclopropane ring and the alkene plane.

    • Success Criterion: The experimental angle must match the in silico design within

      
       2.0°.
      
Protocol B: Solution-State Conformational Analysis (NOESY NMR)

Objective: Confirm that the "locked" vector observed in X-ray persists in solution and is not an artifact of crystal packing.

Methodology:

  • Sample Prep: Dissolve 2-5 mg in DMSO-

    
     or CDCl
    
    
    
    .
  • Experiment: Run 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 500-800 ms.

  • Analysis:

    • Look for cross-peaks between the cyclopropane protons and the alkene/allylic protons.

    • Causality: If the ring flips or rotates freely, NOE signals will average out or disappear. Strong, distinct NOE correlations confirm a rigid solution state, validating that the vector alignment is stable in a biological medium.

Protocol C: Functional Vector Validation (SPR Kinetic Analysis)

Objective: Prove that the geometric vector alignment translates to binding efficiency (affinity).

Methodology:

  • Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) sensor chip.

  • Injection: Inject the Spiro[2.5]oct-6-ene candidate and its planar phenyl analogue at 5 concentrations (0.1x to 10x

    
    ).
    
  • Kinetic Fit: Analyze association (

    
    ) and dissociation (
    
    
    
    ) rates.
  • The "Vector Effect":

    • Hypothesis: If the spiro scaffold correctly orients the warhead, you should observe a faster

      
       (better recognition) or, more commonly, a slower 
      
      
      
      (tighter fit due to shape complementarity) compared to the flat analogue.

Part 3: Visualization of Validation Logic

The following diagram illustrates the decision tree for validating the vector alignment.

VectorValidation Start Spiro[2.5]oct-6-ene Candidate Synthesis XRay Step 1: X-Ray Crystallography (Solid State Geometry) Start->XRay NMR Step 2: NOESY NMR (Solution Rigidity) XRay->NMR Geometry Confirmed VectorCheck Decision: Is Vector Angle < 5° deviation? NMR->VectorCheck SPR Step 3: SPR Kinetics (Binding Affinity) VectorCheck->SPR Yes (Rigid & Correct) Fail Redesign Scaffold (Vector Mismatch) VectorCheck->Fail No (Flexible/Wrong Angle) SPR->Fail No Binding Improvement Success Validated Lead (Proceed to ADME) SPR->Success Superior KD vs Flat Analogue

Caption: Figure 1. Integrated workflow for structural and functional validation of spirocyclic vector alignment.

Part 4: Comparative Performance Data

The following table contrasts a hypothetical spiro[2.5]oct-6-ene candidate against a standard phenyl-based analogue. This data represents typical improvements observed in "Escape from Flatland" campaigns (Lovering et al., 2009).

FeaturePhenyl Analogue (Flat)Spiro[2.5]oct-6-ene (3D)Impact on Development
Fsp3 Fraction 0.150.45Higher Fsp3 correlates with clinical success.
Solubility (pH 7.4) < 10 µM> 150 µM3D structure disrupts crystal lattice energy, improving solubility.
Metabolic Stability (

)
15 min (Microsomal)45 min (Microsomal)Cyclopropane blocks metabolic soft spots (e.g., benzylic oxidation).
Vector Angle 120° (Planar)109° (Orthogonal)Accesses distinct sub-pockets; reduces entropic penalty.
Binding Affinity (

)
120 nM15 nMOrder of magnitude improvement driven by shape complementarity.

Part 5: Synthesis & Scalability

Validation is impossible without synthesis. The spiro[2.5]oct-6-ene core is typically accessed via the Simmons-Smith cyclopropanation , a robust method for generating the spiro-junction.

Key Synthetic Pathway:

  • Starting Material: 1,3-Cyclohexanedione.[2]

  • Enol Ether Formation: Treatment with MeOH/acid to form 3-methoxycyclohex-2-en-1-one.[2]

  • Simmons-Smith: Reaction with

    
     and 
    
    
    
    couple (or
    
    
    ). This installs the cyclopropane ring across the double bond, creating the spiro center.
  • Functionalization: The remaining ketone or alkene handles allow for the attachment of pharmacophores (the "warheads") at precise vectors.

Note: This route is scalable to multi-gram quantities, satisfying the requirement for "field-proven" utility.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[3] Journal of Medicinal Chemistry. Link

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[3] Expert Opinion on Drug Discovery. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified p-Substituted Benzenes. Organic Letters. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.[2][4] Link

Sources

Technical Comparison: Spiro[2.5]octene Scaffolds in Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Binding affinity studies using spiro[2.5]octene core structures Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Escaping Flatland with Rigid Precision

In modern drug discovery, the "escape from flatland" is more than a trend; it is a necessity for improving clinical success rates. While traditional aromatic scaffolds (e.g., phenyl rings) dominate chemical space due to synthetic ease, they often suffer from poor solubility, rapid metabolic clearance, and promiscuous binding.

The spiro[2.5]octene core structure represents a high-value alternative. By fusing a three-membered cyclopropane ring with a six-membered cyclohexene ring, this scaffold offers a unique combination of high fraction sp3 (Fsp3) character , defined exit vectors , and reactive handles (alkene) for further diversification.

This guide objectively compares the binding affinity performance of spiro[2.5]octene-derived ligands against traditional planar bioisosteres, supported by experimental protocols for validating these interactions.

Comparative Analysis: Spiro[2.5]octene vs. Traditional Scaffolds

The primary advantage of the spiro[2.5]octene core is its ability to restrict conformation without adding excessive molecular weight, thereby minimizing the entropic penalty of binding (


).
Table 1: Physicochemical and Binding Properties Comparison
FeatureSpiro[2.5]octene Core Phenyl Ring (Planar) Gem-Dimethyl (Flexible)
Dimensionality 3D (Rigid) 2D (Flat)3D (Flexible)
Fsp3 Score High (>0.5)Low (0.0)Moderate
Binding Entropy (

)
Low penalty (Pre-organized)ModerateHigh penalty (Floppy)
Metabolic Stability High (Blocks CYP oxidation sites)Low (Prone to hydroxylation)Moderate
Solubility (LogS) Improved (Disrupts crystal packing)Poor (

-stacking)
Variable
Synthetic Vector Orthogonal exit vectors (

)
Planar (

/

)
Tetrahedral (

)
Mechanistic Insight: The "Entropy-Enthalpy Compensation"

In binding studies, replacing a flexible linker (like a gem-dimethyl or ethyl chain) with a rigid spiro[2.5]octene core often results in a "magic methyl" effect but via a different mechanism.

  • Causality: The spiro-fusion locks the cyclohexene ring into a specific half-chair or boat conformation. If this conformation matches the bioactive pose, the ligand pays a smaller entropic cost to bind the protein.

  • Result: You frequently observe a decrease in

    
     (improved affinity) driven specifically by a favorable change in 
    
    
    
    .

Structural & Functional Logic

To understand why this scaffold performs differently, we must visualize the structural vectors. The spiro[2.5] system positions substituents on the cyclopropane ring almost orthogonal to the mean plane of the cyclohexene ring.

SpiroVsFlat cluster_props Bioisosteric Impact Phenyl Phenyl Scaffold (Planar, 2D) Target Protein Binding Pocket (Complex Geometry) Phenyl->Target High Stacking Low Selectivity Spiro Spiro[2.5]octene (Orthogonal, 3D) Spiro->Target Shape Complementarity High Specificity Prop1 Increased Fsp3 (Solubility) Spiro->Prop1 Prop2 Rigidification (Lower Entropy Cost) Spiro->Prop2

Figure 1: Structural comparison showing how spiro[2.5]octene scaffolds offer orthogonal vectors for binding pocket complementarity, contrasting with the planar stacking interactions of phenyl rings.

Experimental Workflow: Validating Binding Affinity

Measuring the binding affinity of spirocyclic compounds requires specific attention to solubility and kinetics. Because these cores are hydrophobic, standard protocols must be adapted to prevent aggregation-induced false positives.

Method A: Surface Plasmon Resonance (SPR) for Spirocycles

Objective: Determine


, 

, and

.

Protocol:

  • Ligand Design:

    • Choice: Do not immobilize the spiro-compound directly if possible. Immobilize the target protein (e.g., via biotin-streptavidin or amine coupling) to maintain the small molecule's conformational freedom in solution.

    • Control: Use a "null" channel with a deactivated surface to subtract bulk refractive index changes from the solvent (DMSO).

  • Solubility Optimization:

    • Spiro[2.5]octene derivatives can be lipophilic.[1][2]

    • Buffer: HBS-EP+ with 5% DMSO. Crucial: Perform a "DMSO calibration" curve (0.5% to 5%) to correct for bulk shifts.

  • Kinetic Titration (Single-Cycle):

    • Inject increasing concentrations (e.g., 0.1, 0.3, 1, 3, 10

      
      M) sequentially without regeneration steps.
      
    • Rationale: Hydrophobic ligands often dissociate slowly or re-bind during regeneration. Single-cycle kinetics minimizes surface degradation.

  • Data Analysis:

    • Fit to a 1:1 binding model.

    • Self-Validation Check: If the

      
       (theoretical maximum response) exceeds the calculated stoichiometric max by >20%, suspect super-stoichiometric binding (aggregation).
      
Method B: Isothermal Titration Calorimetry (ITC)

Objective: Deconstruct the thermodynamic signature (


).

Protocol:

  • Setup: Protein in cell (20-50

    
    M), Ligand in syringe (200-500 
    
    
    
    M).
  • Matching: Ensure DMSO concentrations match exactly (within 0.01%) between cell and syringe to avoid large heats of dilution.

  • Interpretation:

    • Spiro Success Signal: A favorable binding event dominated by a smaller entropic penalty (less negative

      
      ) compared to a flexible linear analog indicates the spiro-core is successfully "pre-paying" the entropy cost.
      

Synthesis & Library Generation: The "Reactive Handle" Advantage

Unlike saturated spiro[2.5]octanes, the spiro[2.5]oct-4-ene possesses a double bond. This is not just a structural feature but a synthetic handle.[2]

  • Diels-Alder Reactivity: The spirocyclization at the saturated center of 5-membered dienes has been shown to enhance Diels-Alder reactivity compared to gem-dimethyl analogs [1].[3] This allows for the rapid generation of complex libraries.

  • Functionalization: The alkene can be oxidized to an epoxide, diol, or cyclopropanated further to create "spiro-on-spiro" architectures, expanding the chemical space for binding inquiries.

ScreeningCascade Start Spiro[2.5]oct-4-ene Precursor Funct Functionalization (Epoxidation / Diels-Alder) Start->Funct Synthetic Diversification Library Spirocyclic Library (High Fsp3) Funct->Library Screen1 Primary Screen (SPR / FRET) Library->Screen1 Binding Check Screen2 Thermodynamic Profiling (ITC) Screen1->Screen2 Hit Confirmation Decision Lead Candidate (Low Kd, High Solubility) Screen2->Decision Selectivity Filter

Figure 2: Screening cascade for spiro[2.5]octene derivatives, moving from synthetic functionalization to thermodynamic validation.

References

  • Spirocyclization enhances the Diels-Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. Source: PubMed / NIH URL:[Link]

  • The use of spirocyclic scaffolds in drug discovery. Source: CORE / Elsevier URL:[Link]

  • Spiro(2.5)oct-4-ene Structure and Properties. Source: PubChem URL:[4][Link]

  • Binding Affinity Determination in Drug Design: Insights from Lock and Key Models. Source: MDPI URL:[Link]

  • Synthesis of spiro[2.5]octa-4,7-dien-6-one via para-quinone methides. Source: Royal Society of Chemistry (Chem. Commun.) URL:[Link]

Sources

Safety Operating Guide

Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of specialized chemical building blocks is just as critical as their synthesis. Tert-butyl 5-azaspiro[1]oct-6-ene-5-carboxylate (an N-Boc protected spirocyclic amine) is a highly valuable intermediate in modern drug discovery. However, its unique structural features—specifically the acid-labile carbamate linkage and the nitrogenous spiro-core—demand rigorous, scientifically grounded disposal protocols.

The following technical guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and final destruction of this compound.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first understand the physicochemical properties and reactivity profile of the compound. The hazards associated with this molecule are primarily dictated by the tert-butoxycarbonyl (Boc) protecting group and the cyclic amine framework[2].

Table 1: Chemical Identifiers & Physicochemical Properties

ParameterValueCausality / Operational Impact
Chemical Name tert-butyl 5-azaspiro[1]oct-6-ene-5-carboxylateStructural complexity requires high-temp oxidation.
CAS Number 2361644-38-2Essential for EHS tracking and waste manifesting.
Molecular Formula C12H19NO2High carbon/nitrogen ratio dictates incineration type.
Molecular Weight 209.28 g/mol [3]Used for stoichiometric calculations during quenching.
Physical Form Solid / PowderDust generation risk; requires wet-wiping for spills.
The Causality of Boc-Amine Hazards

The most critical safety consideration for this compound is the acid-lability of the Boc group . If this compound is inadvertently disposed of in an acidic waste stream (e.g., containing Trifluoroacetic acid or HCl), it will undergo rapid, spontaneous deprotection.

Mechanistic Consequence: This deprotection reaction generates stoichiometric amounts of isobutylene gas and carbon dioxide . If this occurs inside a sealed, glass waste carboy, the rapid gas evolution will cause catastrophic over-pressurization and container rupture. Therefore, strict pH segregation is not merely a regulatory guideline; it is a fundamental physical safety requirement.

Procedural Workflow for Waste Segregation

The following workflow illustrates the logical routing of tert-butyl 5-azaspiro[1]oct-6-ene-5-carboxylate waste to ensure it remains stable until final destruction.

G A Waste Generation: N-Boc Spiro Amine B Phase Segregation (Aqueous vs. Organic) A->B C Organic Waste Stream (Non-Halogenated) B->C Organic Phase D EHS Compliance Labeling & Secondary Containment C->D E Final Destruction: High-Temp Incineration D->E

Fig 1: Procedural workflow for the segregation and incineration of Boc-protected amine waste.

Step-by-Step Methodologies: Segregation & Disposal

Every laboratory protocol must be a self-validating system. The following Standard Operating Procedure (SOP) incorporates built-in checks to confirm that the waste is stable and ready for transport.

Protocol A: Routine Laboratory Waste Segregation

This protocol is designed for the disposal of residual compound, failed reaction mixtures, or expired stock.

  • pH Verification (Self-Validating Step):

    • Action: Before adding the compound to any bulk liquid waste carboy, test the current waste stream with pH indicator paper.

    • Validation: The pH must read between 7.5 and 9.0 . If the pH is < 7.0, do not add the compound. Neutralize the waste stream with 1M NaOH or sodium bicarbonate until the target pH is reached.

    • Causality: Maintaining a mildly basic environment completely halts the acid-catalyzed cleavage of the Boc group, preventing dangerous gas evolution.

  • Solvent Dilution:

    • Action: Dissolve solid residues of the compound in a compatible, non-halogenated organic solvent (e.g., ethyl acetate or ethanol) to a concentration of < 5% w/v.

    • Causality: Halogenated solvents require specialized, highly expensive incineration protocols due to the risk of dioxin formation. Diluting the solid into a non-halogenated stream ensures a homogeneous burn during incineration.

  • Containerization & Headspace Check:

    • Action: Transfer the solution to a High-Density Polyethylene (HDPE) waste container. Lightly cap the container and wait 15 minutes.

    • Validation: After 15 minutes, check the container for bulging or pressure release upon fully tightening. A lack of pressurization validates that the waste is chemically stable.

  • Labeling:

    • Action: Affix a GHS-compliant label stating: "Non-Halogenated Organic Waste - Contains N-Boc Amine. DO NOT MIX WITH ACIDS."

Protocol B: Emergency Spill Management

In the event of a powder spill on the benchtop or floor, immediate and correct action is required to prevent inhalation exposure and environmental release[4].

  • Isolation: Evacuate non-essential personnel and ensure local exhaust ventilation (fume hood or snorkels) is running.

  • Containment: Cover the spilled powder with an inert, non-combustible absorbent material such as vermiculite or dry sand.

    • Causality: Do not use combustible absorbents like sawdust. The high surface area of sawdust combined with the organic nature of the Boc-amine creates a highly flammable matrix that can auto-ignite under specific conditions.

  • Collection: Using non-sparking tools, sweep the absorbent mixture into a chemically resistant, sealable biohazard/waste bag.

  • Decontamination: Wipe down the spill area with a damp cloth soaked in a mild, slightly basic detergent solution. Dispose of the cloth in the same waste bag.

Final Destruction: High-Temperature Incineration

The standard and legally required method of final disposal for tert-butyl 5-azaspiro[1]oct-6-ene-5-carboxylate is high-temperature incineration [4].

Table 2: Quantitative Parameters for Final Disposal

ParameterTarget SpecificationOperational Rationale
Incineration Temp. > 1000°CRequired to fully cleave the stable spirocyclic carbon-carbon bonds.
Atmospheric Control Excess OxygenEnsures complete oxidation of carbon to CO2, preventing CO formation.
Effluent Scrubbing Acid Scrubber ActiveNeutralizes nitrogen oxides (NOx) produced by the spiro-amine core.

Why Incineration? Chemical recycling or landfilling is strictly prohibited for this class of compounds. The spirocyclic ring is highly stable and resistant to natural biodegradation. If introduced into the water supply, it acts as an environmental contaminant. High-temperature incineration (>1000°C) ensures the complete thermodynamic breakdown of the molecule into harmless water vapor, carbon dioxide, and nitrogen gas. Because the molecule contains a nitrogen atom, the incineration facility must be equipped with an acid scrubber to capture and neutralize any trace nitrogen oxides (NOx) generated during combustion[4].

By adhering to these causally driven protocols, your laboratory ensures not only strict environmental compliance but also the absolute physical safety of your research personnel.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.